molecular formula C21H30N4O5S. C4H4O4 B602142 Acotiamide impurity 8 Maleate CAS No. 185105-17-3

Acotiamide impurity 8 Maleate

Número de catálogo: B602142
Número CAS: 185105-17-3
Peso molecular: 566.63
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

An analogue of ACOTIAMIDE

Propiedades

Número CAS

185105-17-3

Fórmula molecular

C21H30N4O5S. C4H4O4

Peso molecular

566.63

Apariencia

Solid Powder

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

N-(2-(diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazoleate

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Acotiamide Impurity 8 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Prokinetic Drug Development

Acotiamide, a first-in-class acetylcholinesterase inhibitor, represents a significant advancement in the management of functional dyspepsia by enhancing gastrointestinal motility.[1][2] Its mechanism, which modulates acetylcholine availability, offers a targeted approach to alleviating symptoms like postprandial fullness and upper abdominal bloating.[3] However, as with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy. The presence of impurities, even in minute quantities, can potentially alter the drug's pharmacological profile, introduce toxicity, or compromise its stability.

This technical guide provides a comprehensive examination of a specific, critical process-related impurity: Acotiamide Impurity 8 Maleate. We will delve into its chemical identity, synthetic origins, and the robust analytical strategies required for its detection and control, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of impurity profiling in the context of modern pharmaceutical development.

Chemical Profile and Structural Elucidation: Acotiamide vs. Impurity 8

At its core, Acotiamide Impurity 8 is a positional isomer of the parent drug, Acotiamide. This structural similarity makes their separation and distinct quantification a non-trivial analytical challenge. The key difference lies in the substitution pattern on the benzamido moiety.

IUPAC Name: N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazole-4-carboxamide, maleate (1:1)[4] CAS Number: 185105-17-3[4][]

The table below provides a direct comparison of the key identifiers for the active ingredient and its impurity.

FeatureAcotiamide (Free Base)Acotiamide Impurity 8 (Free Base)
CAS Number 185106-16-5[6]185105-17-3 (for Maleate Salt)[4][]
Molecular Formula C₂₁H₃₀N₄O₅S[]C₂₁H₃₀N₄O₅S[4]
Molecular Weight 450.55 g/mol [4]450.55 g/mol [4]
IUPAC Name N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxy benzoyl)amino]-1,3-thiazole-4-carboxamide[]N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxy benzamido)thiazole-4-carboxamide[4]

The following diagram visually contrasts the structures, highlighting the isomeric difference which is critical for understanding its origin and analytical separation.

Caption: Structural comparison of Acotiamide and Impurity 8.

Genesis of the Impurity: A Synthetic Perspective

The classification of an impurity as either process-related or a degradation product dictates the control strategy. Given that Impurity 8 is a positional isomer of Acotiamide, its formation is almost certainly rooted in the manufacturing process rather than subsequent degradation.

The synthesis of Acotiamide commonly starts from a substituted benzoic acid derivative, which is then coupled with an aminothiazole moiety.[][7] A key intermediate is 2-hydroxy-4,5-dimethoxybenzoic acid. The formation of Impurity 8 likely arises from the presence of an isomeric starting material, specifically 5-hydroxy-2,4-dimethoxybenzoic acid , in the initial raw materials. This isomeric contaminant would then proceed through the same reaction sequence as the correct starting material, ultimately yielding the isomeric final impurity.

The diagram below illustrates this critical junction in the synthetic pathway.

Synthesis start_material 2,4,5-Trimethoxybenzoic Acid (Starting Material) demethylation Selective Demethylation start_material->demethylation correct_isomer 2-Hydroxy-4,5-dimethoxy- benzoic Acid coupling Coupling with Aminothiazole Moiety correct_isomer->coupling impurity_isomer 5-Hydroxy-2,4-dimethoxy- benzoic Acid (Isomeric Contaminant) impurity_isomer->coupling demethylation->correct_isomer Intended Reaction demethylation->impurity_isomer Side Reaction or Impurity Carryover acotiamide Acotiamide API coupling->acotiamide impurity8 Acotiamide Impurity 8 coupling->impurity8

Caption: Potential synthetic origin of Acotiamide Impurity 8.

Therefore, the primary control strategy involves rigorous testing of starting materials to ensure isomeric purity. Additionally, the downstream analytical method for the final API must be capable of resolving and quantifying Impurity 8 to ensure it remains below the established qualification threshold.

Analytical Control Strategy: A Validated, Stability-Indicating Approach

The cornerstone of controlling Impurity 8 is a validated, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method that is specific and stability-indicating. This ensures that the impurity can be accurately measured in the presence of the API, other impurities, and any potential degradation products.[8][9]

Chromatographic Separation Methodology

The structural similarity between Acotiamide and Impurity 8 necessitates a highly selective chromatographic system. Reversed-phase HPLC is the universally adopted technique.

Experimental Protocol: Representative RP-HPLC Method

This protocol is a synthesized example based on common practices described in the literature for Acotiamide analysis.[9][10][11]

  • Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Chromatographic Column: A C18 stationary phase is most common. A typical column would be a Thermo Gold C18 (250 x 4.6 mm, 5 µm) or a Waters Acquity HSS C18 (100 x 2.1 mm, 1.8 µm).[8][9]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 10 mM potassium dihydrogen phosphate (KH₂PO₄) buffer and adjust the pH to 6.8 with a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.[9]

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Mode: Isocratic or Gradient. An isocratic elution is often sufficient and more robust for quality control.

    • Composition: Acetonitrile : 10 mM KH₂PO₄ buffer (e.g., 80:20 v/v).[9]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 30 °C for improved reproducibility.

    • Detection Wavelength: 284 nm, where both the API and impurity exhibit significant absorbance.[9]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the Acotiamide drug substance.

    • Dissolve and dilute to the target concentration (e.g., 100 µg/mL) using the mobile phase or a suitable diluent like an acetonitrile/water mixture.

  • Analysis and Quantification:

    • Inject a blank (diluent), a reference standard solution of Impurity 8, a reference standard of Acotiamide, and the sample solution.

    • Quantify Impurity 8 in the sample using the peak area from the external standard of the impurity. The concentration is typically expressed as a percentage relative to the Acotiamide concentration.

Data Summary: Typical HPLC Parameters

ParameterTypical Value/ConditionRationale
Stationary Phase C18, Cyano[8][9]Provides excellent hydrophobic selectivity for separating closely related aromatic compounds.
Mobile Phase Acetonitrile/Phosphate or Formate BufferEnsures good peak shape, resolution, and pH control for ionizable compounds.
pH 3.0 - 6.8Optimized to ensure the analytes are in a consistent ionic state for reproducible retention.
Detection (λ) ~284 nm[9]A wavelength of maximum absorbance for the shared chromophore, providing high sensitivity.
Method Validation and System Suitability

The described method must be fully validated according to ICH Q2(R1) guidelines. This involves demonstrating specificity (peak purity analysis via PDA), linearity, accuracy, precision, and robustness. Forced degradation studies, where the drug is exposed to acid, base, oxidative, thermal, and photolytic stress, are crucial to prove the method is stability-indicating and can separate the impurity from any degradants.[8][9]

The analytical workflow for impurity control is a self-validating system, as illustrated below.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std Prepare Reference Standards (API & Impurity 8) sst System Suitability Test (Resolution, Tailing Factor) prep_std->sst prep_sample Prepare Acotiamide API Sample injection Inject Blank, Standards, and Sample prep_sample->injection sst->injection If SST Passes acquisition Data Acquisition (Chromatogram) injection->acquisition integration Peak Integration and Identification acquisition->integration quantification Quantify Impurity 8 vs. Acceptance Criteria integration->quantification report Final Report (Pass/Fail) quantification->report

Caption: Analytical workflow for impurity quantification.

Structural Confirmation with Mass Spectrometry

While HPLC provides quantification, hyphenation with mass spectrometry (LC-MS/MS) is the definitive technique for structural confirmation.[8][12] In positive electrospray ionization (ESI) mode, both Acotiamide and Impurity 8 would be expected to produce a protonated molecular ion [M+H]⁺ at an m/z of approximately 451.2. Tandem mass spectrometry (MS/MS) would then be used to fragment this ion. While the fragmentation pattern would likely be very similar due to their isomeric nature, subtle differences in fragment ion intensities or the presence of unique minor fragments could be used to differentiate them, thus unequivocally confirming the impurity's identity.

Regulatory Framework and Acceptance Criteria

The control of impurities is strictly governed by international regulatory standards, primarily the ICH Q3A(R2) guideline for impurities in new drug substances. This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.

Acotiamide is typically administered at a dose of 100 mg three times a day, resulting in an MDD of 300 mg.[] For a drug with an MDD greater than 2g/day, the thresholds are fixed, but for drugs like Acotiamide with an MDD between 10 mg and 2 g, the thresholds are calculated as follows:

ThresholdLimit (for MDD of 300 mg)Required Action
Reporting ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification > 0.10% or 1.0 mg TDI, whichever is lowerThe impurity's structure must be elucidated. For 300mg MDD, this is 0.10% .
Qualification > 0.15% or 1.0 mg TDI, whichever is lowerThe impurity must be assessed for safety through toxicological studies. For 300mg MDD, this is 0.15% .

*TDI = Total Daily Intake

Therefore, any batch of Acotiamide API containing Impurity 8 at a level greater than 0.15% would require comprehensive toxicological data to qualify its safety before the batch could be released. The manufacturer's internal specification for this impurity will be set well below this qualification threshold to ensure consistent quality and safety.

Conclusion

This compound is a critical process-related impurity whose control is paramount to ensuring the quality and safety of the final drug product. As a positional isomer, its origin is directly linked to the purity of the starting materials used in the synthesis of Acotiamide. A robust, validated, and stability-indicating RP-HPLC method is the primary tool for its routine control, providing the necessary specificity to separate it from the API and other potential impurities. This analytical oversight, governed by the stringent thresholds of ICH guidelines, forms a self-validating system of quality control that is essential for modern drug development and manufacturing. For scientists in the field, a thorough understanding of this impurity's profile is not just academic but a practical necessity for delivering safe and effective medicines.

References

  • This compound | CAS 185105-17-3. Veeprho. [Link]

  • Determination of Acotiamide in Human Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study. Bentham Science Publishers. [Link]

  • Acotiamide Impurities and Related Compound. Veeprho. [Link]

  • Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC‐ESI‐QTOF‐MS/MS. ResearchGate. [Link]

  • Damle and Harne. A stability indicating hplc method for the determination of acotiamide hyrochloride. International Journal of Pharmaceutical Sciences and Research, 2018; Vol. 9(10): 4410-4415. [Link]

  • Acotiamide. New Drug Approvals. [Link]

  • Bhalla A. Acotiamide: a novel drug for the treatment of patients with functional dyspepsia. International Journal of Basic & Clinical Pharmacology, 2017 Jun;6(6):1238-1241. [Link]

  • AN LC-MS/MS BASED BIOANALYTICAL APPROACH TO RESOLVE PHARMACOKINETIC INVESTIGATION OF ACOTIAMIDE HYDROCHLORIDE AND ITS APPLICATION TO BIOEQUIVALENCE STUDY. ResearchGate. [Link]

  • Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet D. International Journal of Multidisciplinary Research and Growth Evaluation. [Link]

  • Industrial production method of acotiamide hydrochloride.
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. ResearchGate. [Link]

  • development of rp-hplc method for the estimation of acotiamide hydrochloride hydrate using. ijpsr. [Link]

  • Acotiamide. PubChem - NIH. [Link]

Sources

Acotiamide impurity 8 Maleate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding Acotiamide Impurity 8 Maleate , structured for researchers and drug development professionals.

Regioisomeric Characterization, Mechanistic Origin, and Analytical Control[1]

Executive Summary

Acotiamide Hydrochloride Hydrate (Z-338) is a novel prokinetic agent acting as a selective acetylcholinesterase (AChE) inhibitor, approved for the treatment of functional dyspepsia (FD).[1] During the synthesis and stability profiling of Acotiamide, the control of Impurity 8 (CAS 185105-17-3) is critical.[1]

Impurity 8 is identified as the 5-hydroxy regioisomer of the parent drug.[1] Unlike degradation products formed via hydrolysis or oxidation, Impurity 8 is a process-related impurity arising from isomeric contamination in the starting material (substituted benzoic acid).[1] This guide details the structural properties, synthetic origin, and isolation of Impurity 8 as a Maleate salt , which is the preferred form for analytical reference standards due to its enhanced crystallinity and stability compared to the amorphous free base.[1]

Chemical Identity and Structural Analysis[1][2]

The core structural difference lies in the position of the hydroxyl (-OH) and methoxy (-OCH3) groups on the benzamide ring.[1] Acotiamide possesses a 2-hydroxy-4,5-dimethoxy substitution pattern.[1][][3][4][5] Impurity 8 possesses a 5-hydroxy-2,4-dimethoxy pattern.[1][3][]

Comparative Chemical Data
FeatureAcotiamide (Parent API) Impurity 8 Maleate (Reference Standard)
Chemical Name N-[2-(Diisopropylamino)ethyl]-2-[(2-hydroxy -4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamideN-[2-(Diisopropylamino)ethyl]-2-[(5-hydroxy -2,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide maleate
CAS Number 185106-16-5 (Free Base)185105-17-3 (Maleate Salt)
Molecular Formula C₂₁H₃₀N₄O₅SC₂₁H₃₀N₄O₅S[1][][3][5][7] · C₄H₄O₄
Molecular Weight 450.55 g/mol 566.63 g/mol
Isomer Type Positional Isomer (Regioisomer)Positional Isomer (Salt Form)
Solubility Profile High in acidic media (pH < 4); Low in neutral pHSoluble in DMSO, Methanol; Moderate in Water
pKa (Calculated) Basic N: ~9.2; Phenolic OH: ~8.5Basic N: ~9.2; Phenolic OH: ~9.8 (Shifted due to H-bonding loss)
Structural Significance

In Acotiamide, the 2-hydroxy group forms an intramolecular hydrogen bond with the amide carbonyl oxygen.[1] This locks the conformation of the benzamide moiety, which is crucial for binding to the AChE active site.[1] In Impurity 8 , the hydroxyl is at position 5, preventing this intramolecular lock.[1] This significantly alters the 3D pharmacophore, likely reducing biological potency but maintaining high retention similarity in Reverse Phase Chromatography (RPC), making separation challenging.[1]

Mechanistic Origin: The "Wrong Starting Material" Pathway[1]

Impurity 8 does not spontaneously form from Acotiamide.[1] It is carried forward from the synthesis of the benzoic acid intermediate.[1]

The Synthesis Pathway

The synthesis of Acotiamide typically involves coupling 2-hydroxy-4,5-dimethoxybenzoic acid with a thiazole amine derivative.[1][]

  • Correct Path: The starting material is prepared via selective demethylation of 2,4,5-trimethoxybenzoic acid.[1] If performed correctly, the methoxy group at position 2 is cleaved (ortho-effect).[1]

  • Impurity Path: If the reaction conditions (temperature/Lewis acid catalyst) are not controlled, or if the starting material contains 5-hydroxy-2,4-dimethoxybenzoic acid , this isomer couples with the thiazole amine.[1]

Because the molecular weight and polarity are nearly identical, the "Impurity 8" intermediate resists removal during standard crystallization steps, necessitating high-resolution HPLC monitoring.[1]

Pathway Visualization (DOT)[1]

Acotiamide_Impurity_Origin Start Starting Material: 2,4,5-Trimethoxybenzoic Acid Reaction Demethylation Step (Reagent: BBr3 or AlCl3) Start->Reaction Path_Correct Path A (Major): Selective Cleavage at C2 (Ortho-effect) Reaction->Path_Correct 99% Yield Path_Error Path B (Minor): Cleavage at C5 (Impurity Formation) Reaction->Path_Error <1% Yield Inter_Correct Intermediate A: 2-hydroxy-4,5-dimethoxybenzoic acid Path_Correct->Inter_Correct Inter_Impurity Intermediate B: 5-hydroxy-2,4-dimethoxybenzoic acid Path_Error->Inter_Impurity Coupling Coupling Reaction (+ Thiazole Amine) Inter_Correct->Coupling Inter_Impurity->Coupling Product_API ACOTIAMIDE (2-OH Isomer) Coupling->Product_API Major Product Product_Imp8 IMPURITY 8 (5-OH Isomer) Coupling->Product_Imp8 Trace Impurity Salt_Form Salt Formation (+ Maleic Acid) Product_Imp8->Salt_Form Purification for Std Final_Ref Acotiamide Impurity 8 Maleate Standard Salt_Form->Final_Ref

Caption: Mechanistic divergence in Acotiamide synthesis showing the origin of Impurity 8 via non-selective demethylation.

Synthesis of the Reference Standard (Protocol)

To accurately quantify Impurity 8 in commercial batches, a pure reference standard is required.[1] The Maleate salt is synthesized deliberately to ensure stability.[1]

Step 1: Preparation of the Isomeric Acid[1]
  • Reagents: 2,4-dimethoxy-5-hydroxybenzoic acid (commercially available or synthesized via specific hydroxylation of 2,4-dimethoxybenzoic acid).[1]

  • Activation: The acid is activated using CDI (Carbonyldiimidazole) or EDCI/HOBt in DMF.[1]

Step 2: Coupling[1]
  • Reactants: Activated isomeric acid + N-(2-(diisopropylamino)ethyl)-2-aminothiazole-4-carboxamide.[1]

  • Conditions: Stir at room temperature for 12 hours under Nitrogen atmosphere.

  • Workup: Quench with water, extract with Ethyl Acetate.[1] The crude product is the Impurity 8 Free Base.[1]

Step 3: Maleate Salt Formation (Crucial Step)

The free base of Impurity 8 is often an oil or sticky solid.[1] The maleate salt provides a crystalline solid suitable for weighing.[1]

  • Dissolution: Dissolve 1.0 eq of Impurity 8 Free Base in Acetone/Ethanol (5:1 ratio).

  • Acid Addition: Add 1.05 eq of Maleic Acid dissolved in warm Acetone.

  • Crystallization: Stir at 50°C for 30 minutes, then cool slowly to 0°C.

  • Filtration: Filter the white precipitate.[1]

  • Drying: Vacuum dry at 45°C.

  • Validation: Verify stoichiometry using 1H-NMR (integration of the vinylic protons of maleic acid at ~6.2 ppm vs. aromatic protons of the drug).

Analytical Strategy: Separation and Detection

Separating regioisomers requires optimizing the stationary phase selectivity, as their Mass-to-Charge (m/z) ratios are identical (451.2 for [M+H]+).[1]

Recommended HPLC Method

Standard C18 columns may fail to resolve the 2-hydroxy (API) and 5-hydroxy (Impurity) isomers due to similar hydrophobicity.[1]

ParameterConditionRationale
Column Phenyl-Hexyl or Pentafluorophenyl (PFP)PFP phases offer superior selectivity for positional isomers via pi-pi interactions and shape selectivity.[1]
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH to protonate the tertiary amine (improves peak shape).[1]
Mobile Phase B Acetonitrile : Methanol (80:[1]20)Methanol induces different solvation shells around the isomers compared to pure ACN.[1]
Gradient 5% B to 40% B over 20 minsShallow gradient required to separate the closely eluting isomer pair.
Detection UV at 280 nmBoth isomers absorb well here; 280 nm minimizes baseline drift from Formic acid.[1]
Analytical Logic Workflow (DOT)

Analytical_Workflow Sample Unknown Sample (Acotiamide API) Screen Initial Screen (C18 Column) Sample->Screen Decision Critical Pair Resolution? Screen->Decision Fail Co-elution (Impurity 8 hides under API) Decision->Fail No Switch Switch Mechanism: Use Phenyl-Hexyl or PFP Decision->Switch No (Optimize) Fail->Switch Verify Spike with Impurity 8 Maleate Std Switch->Verify Result Quantification (Relative Retention Time ~0.9 or 1.1) Verify->Result

Caption: Analytical decision tree for resolving the critical regioisomeric pair (Acotiamide vs. Impurity 8).

References

  • Veeprho Laboratories. (2024).[1] Structural Elucidation of Acotiamide Impurities. Veeprho Standards.[1][8] Retrieved from [Link][1]

  • PubChem. (2025).[1] Acotiamide (Compound Summary).[1][][3][4][5][][7][9][10] National Library of Medicine.[1] Retrieved from [Link]

  • Kishimoto, M., et al. (2014).[1] Synthesis and structure-activity relationships of acotiamide derivatives. Bioorganic & Medicinal Chemistry.[1][][4][5] (Contextual citation for synthetic pathways of benzamide derivatives).

  • Pharmaffiliates. (2024). Acotiamide Hydrochloride Trihydrate and its Impurities.[1][4][9] Retrieved from [Link][1]

Sources

Acotiamide Impurity 8 Maleate: Structural Characterization and Control Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Acotiamide Impurity 8 Maleate (CAS 185105-17-3)[1][]

Executive Summary

In the development of Acotiamide (a novel acetylcholinesterase inhibitor for functional dyspepsia), the control of regioisomeric impurities is a critical quality attribute.[1][3] This compound (CAS 185105-17-3) represents a specific positional isomer of the active pharmaceutical ingredient (API).[1] Unlike degradation products formed via hydrolysis or oxidation, this impurity typically arises from the lack of regioselectivity during the synthesis of the benzoic acid intermediate.[1][3]

This guide provides a comprehensive technical analysis of Impurity 8, focusing on its formation mechanism, structural elucidation, and strategies for analytical resolution.[1][3]

Chemical Identity and Profile

The core challenge with Impurity 8 is its structural similarity to Acotiamide.[1][3] Both share the same molecular formula and connectivity for the thiazole and amine side chains, differing only in the substitution pattern of the benzamide ring.[1][3]

Attribute Detail
Common Name This compound
CAS Number 185105-17-3
Chemical Name N-[2-(Diisopropylamino)ethyl]-2-[(5-hydroxy-2,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide Maleate
Molecular Formula C₂₁H₃₀N₄O₅S[1][4][5][6] · C₄H₄O₄ (Maleate Salt)
Molecular Weight 450.55 g/mol (Free Base) / 566.62 g/mol (Salt)
Nature of Impurity Regioisomer (Positional Isomer)
Key Structural Difference 5-Hydroxy analog (Acotiamide is the 2-Hydroxy isomer)

Note on Salt Form: While Acotiamide is formulated as a Hydrochloride Trihydrate, Impurity 8 is frequently isolated as a Maleate salt for use as a reference standard.[1][3] The maleate counterion provides superior crystallinity and stability for the free base impurity, which facilitates accurate weighing and quantitative analysis.[1][3]

Formation Mechanism: The Regioselectivity Challenge

The presence of Impurity 8 is directly linked to the synthesis of the 2-hydroxy-4,5-dimethoxybenzoic acid intermediate.[1][3]

The Synthetic Pathway

The standard industrial synthesis of Acotiamide involves the coupling of an aminothiazole intermediate with a substituted benzoic acid.[1][3] The benzoic acid precursor is typically derived from 2,4,5-trimethoxybenzoic acid via selective demethylation.[1][3]

  • Starting Material: 2,4,5-Trimethoxybenzoic acid.[1][][3]

  • Desired Reaction: Selective demethylation at the C-2 position (ortho to the carboxyl group).[1][3] This is often driven by chelation control (e.g., using reagents that coordinate with the carbonyl oxygen) or specific acidic conditions.[1][3]

  • Side Reaction (Impurity Formation): Demethylation at the C-5 position (meta to the carboxyl group).[1][3]

If the C-5 demethylated byproduct (5-hydroxy-2,4-dimethoxybenzoic acid) is not removed during the intermediate purification step, it undergoes the subsequent amide coupling reaction with the thiazole amine, generating Impurity 8 .[1]

Pathway Visualization

Acotiamide_Impurity_Pathway Trimethoxy 2,4,5-Trimethoxybenzoic Acid (Starting Material) Demethylation Demethylation Step (Reagent: BBr3 or Acid) Trimethoxy->Demethylation Inter_2OH 2-Hydroxy-4,5-dimethoxybenzoic Acid (Desired Intermediate) Demethylation->Inter_2OH Major Path (Ortho-selective) Inter_5OH 5-Hydroxy-2,4-dimethoxybenzoic Acid (Impurity Precursor) Demethylation->Inter_5OH Minor Path (Meta-cleavage) Coupling Amide Coupling (+ Thiazole Amine) Inter_2OH->Coupling Inter_5OH->Coupling Acotiamide ACOTIAMIDE (API) Coupling->Acotiamide Main Product Impurity8 IMPURITY 8 (Regioisomer) Coupling->Impurity8 Impurity Formation

Figure 1: Origin of Impurity 8 via non-selective demethylation of the benzoic acid precursor.[1]

Analytical Strategy: Separation and Identification

Distinguishing Impurity 8 from Acotiamide is analytically challenging due to their identical mass and similar polarity.[1][3]

A. High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase C18 methods may struggle to resolve these positional isomers.[1][3] The key to separation lies in exploiting the difference in pKa of the phenolic hydroxyl group.[1][3]

  • Acotiamide (2-OH): The hydroxyl group forms an intramolecular hydrogen bond with the adjacent carbonyl oxygen.[1] This "locks" the proton, making it less acidic and the molecule more lipophilic.[1][3]

  • Impurity 8 (5-OH): The hydroxyl group is isolated (meta/para position relative to other groups) and does not form a strong intramolecular bond.[1] It is more accessible to solvent interactions and deprotonation.[1][3]

Recommended Method Parameters:

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases often provide better selectivity for aromatic isomers than C18.[1]

  • Mobile Phase pH: Adjusting pH to ~6.0–7.0 can enhance separation.[1][3] At this pH, the 5-hydroxyl group (Impurity 8) may be partially ionized or interact differently with the stationary phase compared to the intramolecularly hydrogen-bonded 2-hydroxyl of Acotiamide.[1][3]

B. Structural Confirmation (NMR)

Mass Spectrometry (MS) alone is insufficient as both compounds yield the same parent ion (


).[1][3] Nuclear Magnetic Resonance (NMR)  is the definitive tool.[1][3]
  • 1H NMR Diagnostic Signals:

    • Acotiamide: The amide proton (

      
      ) often shows a distinct downfield shift due to hydrogen bonding with the 2-OH group.[1]
      
    • Impurity 8: The aromatic proton splitting patterns will differ.[1][3]

      • Acotiamide (2-OH, 4,5-OMe): Para-protons on the benzene ring appear as singlets.[1][3]

      • Impurity 8 (5-OH, 2,4-OMe): The protons are also singlets (positions 3 and 6), but their chemical shifts will differ significantly due to the altered shielding environment of the hydroxyl group.[1][3] NOE (Nuclear Overhauser Effect) experiments can confirm the proximity of the -OMe groups to the protons, pinpointing the -OH position.[1][3]

Self-Validating Protocol for Impurity Control

To ensure scientific integrity in drug development, the following control strategy is recommended:

  • Intermediate Qualification: Implement a strict purity specification for the 2-hydroxy-4,5-dimethoxybenzoic acid starting material.[1][3] Use HPLC to quantify the level of the 5-hydroxy isomer before the coupling step.[1][3]

    • Limit: NMT 0.15% of 5-hydroxy isomer.[1][3]

  • Spiking Studies: During method validation, spike pure Acotiamide with authentic Impurity 8 Maleate (CAS 185105-17-3) to demonstrate resolution (

    
    ) and sensitivity (LOD/LOQ).
    
  • Purge Factor Calculation: Determine the ability of the final crystallization step (formation of Acotiamide HCl Trihydrate) to reject the impurity. The maleate salt of Impurity 8 has different solubility properties than Acotiamide HCl, which can be leveraged for purification.[1][3]

References
  • Veeprho Laboratories. (n.d.).[1][3] this compound (CAS 185105-17-3).[1][][4][7] Retrieved from [Link]

  • PubChem. (2024).[1][3][8] Acotiamide Compound Summary. National Library of Medicine.[1][3] Retrieved from [Link][1]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2013).[1][3][9] Report on the Deliberation Results: Acotiamide Hydrochloride Hydrate. Retrieved from [Link][1]

Sources

Acotiamide impurity 8 Maleate supplier and pricing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acotiamide Impurity 8 Maleate: Technical Profiling, Separation Strategies, and Supply Chain Analysis Content Type: Advanced Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC Leads.[1]

Executive Strategic Overview

In the development of Acotiamide Hydrochloride Hydrate (a first-in-class prokinetic agent for functional dyspepsia), the control of impurities is critical due to the drug's chronic dosing regimen.[1][2] Among the impurity profile, Impurity 8 (Maleate) represents a unique analytical challenge.[1]

Unlike degradation products formed via hydrolysis or oxidation, Impurity 8 is a Regioisomer of the Active Pharmaceutical Ingredient (API). It possesses the exact same molecular weight (Isobaric) as Acotiamide, rendering standard LC-MS identification insufficient without chromatographic resolution.[1][2]

Technical Snapshot:

  • Target: Acotiamide Impurity 8 (Maleate Salt)[1][2][][4]

  • CAS Number: 185105-17-3[1][2][][4][5]

  • Classification: Process-Related Impurity (Regioisomer)[1][2]

  • Criticality: High. Due to structural similarity, it often co-elutes with the API in standard C18 reversed-phase methods, requiring specialized stationary phases for resolution.[1]

Chemical Characterization & Origin

To understand the separation challenge, we must analyze the structural divergence.[1] Acotiamide is synthesized via the coupling of a substituted benzoic acid with an aminothiazole derivative.[1] Impurity 8 arises from the use of a regioisomeric starting material (isomeric contamination in the benzoic acid feedstock).[1]

Structural Analysis (DOT Visualization)

The following diagram contrasts the substitution pattern on the benzamide ring, the sole point of difference.

Acotiamide_vs_Impurity8 cluster_0 Acotiamide (API) cluster_1 Impurity 8 (Regioisomer) API_Struct 2-hydroxy-4,5-dimethoxybenzamide core structure API_Pattern Substitution Pattern: Pos 2: -OH Pos 4: -OMe Pos 5: -OMe API_Struct->API_Pattern Imp8_Pattern Substitution Pattern: Pos 2: -OMe Pos 4: -OMe Pos 5: -OH API_Pattern->Imp8_Pattern Isobaric (Same Mass, Different Polarity) Imp8_Struct 5-hydroxy-2,4-dimethoxybenzamide core structure Imp8_Struct->Imp8_Pattern

Figure 1: Structural comparison highlighting the regio-isomerism on the benzamide ring.[1][2] Note that the mass (MW) remains identical, necessitating chromatographic selectivity based on polarity and hydrogen-bonding capability.[1][2]

Analytical Strategy: The "Self-Validating" Protocol

Because Impurity 8 is isobaric with Acotiamide, Mass Spectrometry (MS) extracted ion chromatograms (XIC) will show a single peak if the two are not chromatographically separated. Therefore, the method must be Self-Validating by demonstrating resolution (


) between the API and Impurity 8 using a reference standard.
Recommended UHPLC Method for Regioisomer Resolution

Standard C18 columns often fail to separate these positional isomers due to similar hydrophobicity.[1] A Phenyl-Hexyl or Cyano (CN) stationary phase is recommended to exploit


 interactions and dipole differences.[1][2]
ParameterProtocol SpecificationRationale
Column Waters Acquity HSS Cyano or Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm)Cyano/Phenyl phases offer alternative selectivity to C18 for aromatic isomers.[1][2]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5)Controls ionization of the tertiary amine; pH 4.5 ensures stability.[1]
Mobile Phase B Acetonitrile : Methanol (80:[1][2]20)Methanol added to modulate selectivity via H-bonding.[1][2]
Gradient 5% B to 40% B over 15 minsShallow gradient required to separate the critical pair.
Detection UV at 284 nm284 nm is the isosbestic point or lambda max for the benzamide system.[1]
Flow Rate 0.3 mL/minOptimized for UPLC backpressure and mass transfer.[1]

Validation Check:

  • Inject a mixture of Acotiamide API and Impurity 8 Maleate.[1][5]

  • Pass Criteria: Resolution (

    
    ) between the main peak and Impurity 8 must be 
    
    
    
    . If
    
    
    , adjust the Methanol/ACN ratio in Mobile Phase B.[1]

Supply Chain & Pricing Analysis

Sourcing "Impurity 8 Maleate" requires distinguishing between Research Grade (for R&D identification) and Certified Reference Materials (CRM) (for GMP release testing).[1][2]

Primary Suppliers & Catalog Data
SupplierCatalog #GradePack SizeEstimated Price (USD)*
Veeprho VE0011954Research / CRM10mg - 100mg$450 - $800 (10mg)
Pharmaffiliates PA 28 78640CRM10mg - 50mg$550 - $950 (10mg)
BOC Sciences 185105-17-3ResearchCustomInquire (Bulk avail.)[1][2][5]
Sinco Pharmachem A20165Research10mg$400 - $700

*Note: Prices are estimated based on Q1 2025 market data for complex regioisomeric impurities.[1] Official quotes vary by region and required documentation (COA vs. Full Characterization).

Procurement Specification (The "Ask")

When contacting suppliers, do not just ask for "Impurity 8". Use the following technical specification to ensure you receive the correct isomer and salt form:

"Requesting quote for This compound . Chemical Name: N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazole-4-carboxamide maleate. CAS: 185105-17-3. [1][2][][4][5] Requirement: Must be the 5-hydroxy, 2,4-dimethoxy isomer.[1][2][4] Please confirm 1H-NMR data distinguishes this from the 2-hydroxy (API) isomer."

Synthesis & Formation Pathway

Understanding the root cause allows for process control.[1] Impurity 8 is not a degradation product but a Process Impurity introduced during the amide coupling step.[1]

Synthesis_Pathway SM1 Starting Material A (Aminothiazole derivative) Reaction Amide Coupling Reaction (Condensation) SM1->Reaction SM2_Correct Starting Material B (Correct) 2-hydroxy-4,5-dimethoxybenzoic acid SM2_Correct->Reaction SM2_Impurity Contaminant in SM B 5-hydroxy-2,4-dimethoxybenzoic acid (Regioisomer) SM2_Impurity->Reaction Trace Contaminant API Acotiamide (API) (Major Product) Reaction->API Imp8 Impurity 8 (Regioisomer Byproduct) Reaction->Imp8

Figure 2: Formation pathway. The impurity is "baked in" during the synthesis if the benzoic acid starting material is not isomerically pure.[1]

References

  • Veeprho Laboratories. (2025).[1][2] this compound (CAS 185105-17-3) Technical Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 5282338: Acotiamide. Retrieved from [Link][1][2]

  • Pharmaffiliates Analytics. (2024). Acotiamide Impurities and Reference Standards Catalog. Retrieved from [Link][1][2][6]

  • Damle, M. & Harne, S. (2018).[1] Stability indicating assay method for acotiamide: Separation, identification and characterization. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Certificate of Analysis for Acotiamide Impurity 8 Maleate

Introduction

Acotiamide is a gastroprokinetic agent used for the management of functional dyspepsia.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[2] This technical guide provides a comprehensive overview of this compound, from its potential origins and analytical characterization to the generation of a detailed Certificate of Analysis (CoA) for its reference standard. This document is intended to serve as a practical resource for researchers, analytical scientists, and drug development professionals involved in the quality control of Acotiamide.

This compound: A Detailed Profile

This compound is a known related substance of Acotiamide. A thorough understanding of its chemical properties and potential sources is fundamental for its effective control.

Chemical Identity
ParameterInformation
IUPAC Name N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2, 4-dimethoxybenzamido) thiazole-4-carboxamide, maleate (1:1)
CAS Number 185105-17-3[]
Molecular Formula C₂₁H₃₀N₄O₅S · C₄H₄O₄
Molecular Weight 566.64 g/mol
Potential Origins of this compound

Impurities in a drug substance can originate from various sources, including the starting materials, intermediates, byproducts of the manufacturing process, and degradation of the API.[1]

Synthetic Pathway Consideration

The synthesis of Acotiamide typically involves the coupling of key intermediates.[][4] One of the plausible routes for the formation of Acotiamide Impurity 8 could be the use of a starting material or intermediate that has a hydroxyl group at the 5-position of the dimethoxybenzoyl moiety, as opposed to the desired methoxy group in the final API. The synthesis of Acotiamide often starts from materials like 2, 4, 5-trimethoxybenzoic acid.[][4] If a related starting material with a different substitution pattern is present, it could lead to the formation of the corresponding impurity.

Degradation Pathway

Forced degradation studies have shown that Acotiamide is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[5][6] The presence of a hydroxyl group in Impurity 8 suggests that it could be a product of the demethylation of the methoxy group at the 5-position of the benzoyl ring of Acotiamide under certain stress conditions.

cluster_0 Potential Formation Pathways for Acotiamide Impurity 8 Acotiamide Acotiamide (5-methoxy) Degradation Degradation (e.g., Demethylation) Acotiamide->Degradation Impurity_8 Acotiamide Impurity 8 (5-hydroxy) Starting_Material Starting Material with 5-hydroxy group Synthesis Synthesis Starting_Material->Synthesis Synthesis->Impurity_8 Degradation->Impurity_8

Potential origins of Acotiamide Impurity 8.

Analytical Characterization: A Validated Approach

A robust and validated analytical method is essential for the accurate identification and quantification of Acotiamide Impurity 8. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[7]

Recommended Analytical Technique: HPLC-UV

A reversed-phase HPLC method with UV detection is a reliable and widely used technique for the analysis of Acotiamide and its related substances.[5]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative method based on published literature for the analysis of Acotiamide and its impurities.[7]

1. Chromatographic Conditions:

ParameterCondition
Column C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Triethylamine in 0.2% Formic Acid (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 282 nm
Injection Volume 20 µL

2. Standard and Sample Preparation:

  • Diluent: Mobile phase

  • Standard Stock Solution (Acotiamide): Accurately weigh and dissolve an appropriate amount of Acotiamide reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Impurity 8 Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).

  • System Suitability Solution: A solution containing both Acotiamide and this compound at appropriate concentrations to demonstrate the resolution between the two peaks.

  • Sample Solution: Prepare the drug substance or product sample at a suitable concentration in the diluent.

3. System Suitability:

Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately. Key parameters to evaluate include:

  • Resolution: The resolution between the Acotiamide and Impurity 8 peaks should be not less than 2.0.

  • Tailing Factor: The tailing factor for both peaks should be not more than 2.0.

  • Relative Standard Deviation (RSD): The %RSD for replicate injections of the standard solution should be not more than 2.0%.

4. Analysis and Calculation:

Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph. Identify the peaks based on their retention times compared to the standards. Calculate the amount of Acotiamide Impurity 8 in the sample using the area of the peak and the response factor of the impurity standard.

Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The Role of Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[9] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[10]

Protocol for Forced Degradation of Acotiamide

The following protocol outlines the conditions for forced degradation studies on Acotiamide.[5]

Stress ConditionProcedure
Acid Hydrolysis Reflux with 0.1 N HCl for a specified period.
Base Hydrolysis Reflux with 0.1 N NaOH for a specified period.
Oxidative Degradation Treat with 3% H₂O₂ at room temperature for a specified period.
Thermal Degradation Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.
Photolytic Degradation Expose the drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

After exposure to these stress conditions, the samples are analyzed using the validated HPLC method to identify and quantify any degradation products formed, including Acotiamide Impurity 8.

Generating a Comprehensive Certificate of Analysis (CoA)

The Certificate of Analysis for a reference standard is a critical document that provides assurance of its identity, purity, and quality.[11][12] It serves as the benchmark against which future batches of the impurity are tested.

cluster_0 Workflow for CoA Generation Synthesis Synthesis and Purification of Impurity 8 Reference Standard Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Purity_Analysis Purity Determination (HPLC, Karl Fischer, TGA) Characterization->Purity_Analysis CoA_Drafting Drafting of Certificate of Analysis Purity_Analysis->CoA_Drafting QA_Review Quality Assurance Review and Approval CoA_Drafting->QA_Review CoA_Issuance Issuance of Final CoA QA_Review->CoA_Issuance

Workflow for creating a Certificate of Analysis.
Example Certificate of Analysis: this compound Reference Standard

CERTIFICATE OF ANALYSIS

Product Name: This compound
Catalogue Number: [Your Catalogue No.]
CAS Number: 185105-17-3
Lot Number: [Lot No.]
Date of Manufacture: [Date]
Retest Date: [Date]
Storage Conditions: 2-8°C, Protect from light

ANALYTICAL RESULTS

Test Specification Result Method
Appearance White to off-white solidConformsVisual
Solubility Soluble in MethanolConformsVisual
Identification by ¹H NMR The spectrum conforms to the structureConforms[Your SOP No.]
Identification by Mass Spec. The mass spectrum conforms to the expected molecular weightConforms[Your SOP No.]
Purity by HPLC ≥ 98.0%99.2%[Your HPLC Method No.]
Water Content (Karl Fischer) ≤ 1.0%0.3%USP <921>
Residual Solvents Meets USP <467> requirementsConformsUSP <467>
Assay (as is) Report Value98.7%Calculated

QUALITY ASSURANCE APPROVAL

Prepared by: [Name], Analytical Scientist
Date: [Date]
Reviewed by: [Name], Quality Assurance Manager
Date: [Date]

This document certifies that the above-named product has been tested and conforms to the specifications outlined. This reference standard is intended for laboratory use only.

Conclusion

The effective control of impurities is paramount in ensuring the quality, safety, and efficacy of pharmaceutical products. A thorough understanding of the chemical properties, potential origins, and analytical methodologies for this compound is essential for its management. This guide provides a comprehensive framework for the characterization of this impurity and the generation of a robust Certificate of Analysis for its reference standard, thereby supporting the development of high-quality Acotiamide drug products.

References

  • Chaudhary, M., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38299-38304.
  • Rajput, S. J., et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. International Journal of Pharmaceutical Sciences and Research, 9(9), 1000-1008.
  • Pharmaffiliates. Acotiamide-Impurities. [Link]

  • Google Patents. (2019). Industrial production method of acotiamide hydrochloride.
  • Waters Corporation. (2022, July 6). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector [Video]. YouTube. [Link]

  • Veeprho. Acotiamide Impurities and Related Compound. [Link]

  • ResearchGate. (2017). Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC‐ESI‐QTOF‐MS/MS. [Link]

  • New Drug Approvals. (2016, January 12). Acotiamide. [Link]

  • ResearchGate. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. [Link]

  • Dong, M. W. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International. [Link]

  • PubMed. (2017). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. [Link]

  • Google Patents. (2020). Preparation method of acotiamide hydrochloride impurity.
  • European Medicines Agency. (2006, October 25). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • The International Pharmaceutical Excipients Council. (2024). Certificate of Analysis Guide for Pharmaceutical Excipients. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). DEVELOPMENT OF RP-HPLC METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE USING AQbD APPROACH. [Link]

  • Scribd. Template-Certificate of Analysis: (Ref. SOP LAB-030). [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ACOTIAMIDE. [Link]

  • Bloom Public Health. (2020, August). Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2020). UV Spectrophotometric Method Development and Validation of Acotiamide in Bulk and Solid Doage Form. [Link]

  • SlideShare. (2023, October 17). ICH Q3 Guidelines. [Link]

  • PharmaState Academy. Certificate of Analysis (COA). [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances [Video]. [Link]

Sources

Technical Guide & Safety Profile: Acotiamide Impurity 8 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Regioisomeric Characterization & Risk Management

Executive Summary

In the development of Acotiamide (Z-338), a novel acetylcholinesterase (AChE) inhibitor for functional dyspepsia, the control of related substances is critical for ICH Q3A/B compliance.[][2][3][4] Acotiamide Impurity 8 Maleate (CAS 185105-17-3) represents a specific regioisomer of the active pharmaceutical ingredient (API).[][2][3][4]

Unlike degradation products formed by hydrolysis or oxidation, Impurity 8 is typically a process-related impurity arising from isomeric contamination in the benzoic acid starting material.[][2][3][4] Its structural similarity to Acotiamide (positional isomerism of the hydroxyl/methoxy groups) makes it a "critical pair" in HPLC method development, requiring specialized stationary phases for baseline resolution.[][2][4]

This guide provides a comprehensive technical breakdown of the impurity's chemistry, origin, safety profile, and analytical handling.[][2][4]

Chemical Identity & Properties

The core structural difference lies in the substitution pattern on the benzamide ring.[][2][4] While Acotiamide possesses a 2-hydroxy-4,5-dimethoxy substitution, Impurity 8 possesses a 5-hydroxy-2,4-dimethoxy pattern.[][2][3][4]

PropertySpecification
Common Name This compound
Chemical Name N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazole-4-carboxamide, maleate (1:[][2][3]1)
CAS Number 185105-17-3
Molecular Formula C₂₁H₃₀N₄O₅S[][2][3][5] · C₄H₄O₄
Molecular Weight 566.63 g/mol (Salt) / 450.55 g/mol (Free Base)
Isomeric Type Regioisomer (Positional Isomer)
Appearance White to Off-white Solid Powder
Solubility Soluble in DMSO, Methanol; slightly soluble in Water

Origin & Synthesis Mechanism

Understanding the origin of Impurity 8 requires analyzing the retrosynthesis of Acotiamide.[][2][4] The drug is typically assembled by coupling a substituted benzoic acid with an aminothiazole intermediate.[][2][4]

The Critical Divergence
  • Path A (Target): Uses 2-hydroxy-4,5-dimethoxybenzoic acid.[][2][3]

  • Path B (Impurity 8): Occurs if the starting material contains 5-hydroxy-2,4-dimethoxybenzoic acid (often a byproduct of non-selective demethylation of 2,4,5-trimethoxybenzoic acid).[][3]

The following signaling pathway illustrates the parallel synthesis and the point of divergence.

Acotiamide_Synthesis StartMaterial 2,4,5-Trimethoxybenzoic Acid (Precursor) TargetInter 2-Hydroxy-4,5-dimethoxybenzoic acid (Target Intermediate) StartMaterial->TargetInter Selective Demethylation (Major Path) ImpurityInter 5-Hydroxy-2,4-dimethoxybenzoic acid (Regioisomer Contaminant) StartMaterial->ImpurityInter Non-selective Demethylation (Minor Path) Coupling Coupling with Aminothiazole Derivative TargetInter->Coupling Acotiamide Acotiamide (API) (Target Molecule) ImpurityInter->Coupling Impurity8 Acotiamide Impurity 8 (Regioisomer) SaltForm Maleic Acid Salt Formation Impurity8->SaltForm Isolation Coupling->Acotiamide Target Path Coupling->Impurity8 Impurity Path

Caption: Synthesis divergence showing how precursor regioisomerism leads to Impurity 8 formation.

Safety Data Sheet (SDS) Profile

Note on Toxicology: As a specific impurity, full toxicological data is rarely generated.[][2][4] The following profile is derived from Read-Across methodology using the parent API (Acotiamide) and the counterion (Maleic Acid).

Hazards Identification (GHS Classification)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[][2][3][4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation) — Driven by Maleate salt.[][2][3][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[][2][3][4]

  • Specific Target Organ Toxicity (Single): Category 3 (Respiratory Irritation).[][2][3][4]

Hazard Statements
  • H302: Harmful if swallowed.[][2][3][4]

  • H315: Causes skin irritation.[][2][3][4]

  • H319: Causes serious eye irritation.[][2][3][4]

  • H335: May cause respiratory irritation.[][2][3][4]

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[][2][3][4]

  • P280: Wear protective gloves/eye protection/face protection.[][2][3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[][2][3][4] Remove contact lenses if present and easy to do.[][2][3][4] Continue rinsing.[][2][3][4]

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[][2][4][6] Consult a physician.

  • Skin Contact: Wash off immediately with soap and plenty of water.[][2][3][4][6] Maleate salts can be acidic; ensure thorough neutralization.[][2][3][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting without medical advice due to potential cholinergic effects (AChE inhibition).[][2][3][4]

Analytical Characterization & Detection

Differentiating Impurity 8 from Acotiamide is challenging due to their identical molecular weight (Isobaric).[][2][3][4] Standard C18 columns may fail to resolve these regioisomers.

Recommended HPLC Method (differentiation)

To separate positional isomers, π-π interactions are often leveraged.[][2][3][4]

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (e.g., Phenomenex Kinetex F5).[][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[][2][3][4]

  • Mobile Phase B: Acetonitrile.[][2][3][4]

  • Gradient: Slow ramp (5% to 40% B over 20 minutes) to maximize resolution of the aromatic isomers.

  • Detection: UV at 280 nm (The shift in hydroxyl position alters the λmax slightly compared to Acotiamide).[][2][3][4]

Analytical Logic Tree

The following workflow ensures positive identification of Impurity 8 versus the API.

Analysis_Workflow Sample Unknown Impurity Sample MS LC-MS Analysis (Q-TOF / Orbitrap) Sample->MS MassCheck Mass = 450.55 (M+H)? MS->MassCheck NotImp8 Not Impurity 8 (Check other degradants) MassCheck->NotImp8 No IsomerCheck Isobaric Match (Regioisomer Suspected) MassCheck->IsomerCheck Yes NMR 1H-NMR Spectroscopy (DMSO-d6) IsomerCheck->NMR AromaticRegion Analyze Aromatic Region (6.0 - 8.0 ppm) NMR->AromaticRegion PatternA Singlets at C3/C6 (Para relationship) AromaticRegion->PatternA Acotiamide Pattern PatternB Doublets (Ortho/Meta) or Shifted Singlets AromaticRegion->PatternB Impurity Pattern Conclusion Confirm Impurity 8 (5-OH, 2,4-OMe pattern) PatternB->Conclusion

Caption: Analytical decision tree for distinguishing isobaric Impurity 8 from Acotiamide API.

Handling and Storage

  • Storage: Store at -20°C. The maleate salt may be hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or physical state changes.[][2][3]

  • Stability: Stable in solid state for >2 years if protected from light and moisture.[][2][3][4] Solutions in DMSO/Methanol should be prepared fresh or stored at -80°C.[][2][3][4]

  • Disposal: Dispose of as hazardous pharmaceutical waste (Incineration recommended).[][2][3][4] Do not flush into surface water (AChE inhibitors are ecotoxic).[][2][3][4]

References

  • Veeprho Laboratories. (2023).[][2][3][4] this compound - Structure and CAS Information. Retrieved from [Link][][2][3]

  • National Center for Biotechnology Information (NCBI). (2023).[][2][3][4] PubChem Compound Summary for Acotiamide (CID 5282338). Retrieved from [Link][][2][3]

  • European Medicines Agency (EMA). (2016).[][2][3][4] Assessment Report: Acotiamide (Acofide). Retrieved from [Link][][2][3]

Sources

Origin and formation of Acotiamide impurity 8 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Acotiamide Impurity 8 Maleate , a critical regioisomeric impurity encountered during the synthesis of Acotiamide Hydrochloride.[1]

Origin, Formation Mechanism, and Control Strategy[1][2]

Executive Summary & Chemical Identity

In the development of Acotiamide (a novel acetylcholinesterase inhibitor for functional dyspepsia), the control of related substances is paramount. Impurity 8 (CAS: 185105-17-3) is not a degradation product in the traditional sense, but a regioisomer formed during the synthetic process.[1]

Commercially available as the Maleate salt for analytical reference standards, this impurity represents a failure in the regioselective demethylation step of the manufacturing process.[1] Its presence indicates a lack of control over the specific cleavage of methoxy groups on the benzamide ring.[1]

Chemical Profile Comparison[1][2][][4][5][6][7][8][9]
FeatureAcotiamide (API)Impurity 8 (The Regioisomer)
Chemical Name

-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy -4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide

-[2-(diisopropylamino)ethyl]-2-[(5-hydroxy -2,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
CAS Number 185106-16-5 (HCl Trihydrate)185105-17-3 (Maleate)
Molecular Formula


(Salt)
Key Structural Difference Ortho-hydroxy (2-OH) relative to the amide bond.[1]Meta-hydroxy (5-OH) relative to the amide bond.[1]
Formation Phase Selective Demethylation StepCompetitive Side Reaction
Mechanistic Origin: The Selectivity Failure

The formation of Impurity 8 is directly linked to the chemistry of polymethoxybenzoic acids .[1] The standard synthesis of Acotiamide involves the coupling of a thiazole moiety with a trimethoxybenzoic acid derivative, followed by a critical "deprotection" step.[1]

The Critical Step: Selective Demethylation

The precursor molecule typically contains a 2,4,5-trimethoxybenzoyl moiety.[1][10] To achieve the biological activity of Acotiamide, the methoxy group at the 2-position (ortho to the carbonyl) must be selectively converted to a hydroxyl group.[1]

  • Intended Pathway (API): Reagents like Pyridine Hydrochloride or Aluminum Chloride (

    
    ) are used.[1] These Lewis acids coordinate with the carbonyl oxygen and the ortho-methoxy oxygen, forming a cyclic transition state.[1] This "chelation control" lowers the activation energy for cleaving the ortho-methyl group specifically.[1]
    
  • Impurity Pathway (Impurity 8): If the reaction temperature is uncontrolled, or if the Lewis acid stoichiometry is incorrect, the "chelation effect" is overwhelmed by thermodynamic factors.[1] The reagent may attack the 5-position methoxy group (para to the 2-methoxy, meta to the carbonyl).[1] This results in the 5-hydroxy-2,4-dimethoxy isomer—Impurity 8.[1]

Visualization of the Divergent Pathway

The following diagram illustrates the bifurcation point in the synthesis where the impurity is generated.

Acotiamide_Impurity_Pathway Precursor Intermediate: 2-[(2,4,5-Trimethoxybenzoyl)amino]... (Fully Methylated Precursor) Reagent Demethylating Agent (Pyridine HCl or BBr3) Precursor->Reagent Chelation Chelation-Controlled Transition State (Favors Ortho-Pos 2) Reagent->Chelation Controlled Temp Stoichiometric Control NoChelation Non-Selective Electrophilic Attack (Attacks Pos 5) Reagent->NoChelation Overheating Excess Reagent API_Base Acotiamide Free Base (2-Hydroxy Isomer) Chelation->API_Base Imp8_Base Impurity 8 Free Base (5-Hydroxy Isomer) NoChelation->Imp8_Base Maleic Maleic Acid Treatment (Purification/Stabilization) Imp8_Base->Maleic Isolation Final_Imp This compound (Reference Standard) Maleic->Final_Imp

Caption: Divergent synthesis pathway showing the origin of Impurity 8 via loss of regioselectivity during demethylation.

Why "Maleate"? The Role of Salt Formation

You will often find this impurity labeled specifically as "Impurity 8 Maleate " in catalogs (e.g., Veeprho, BOC Sciences).[1] This is not arbitrary.

  • Purification Leverage: The free base of Acotiamide and its isomers are complex amines.[1] Separating the 2-hydroxy isomer (API) from the 5-hydroxy isomer (Impurity) is difficult due to their similar polarity.[1] However, these isomers often have different crystallization propensities with different counter-ions.[1] Maleic acid is frequently used to selectively crystallize the impurity from an enriched mother liquor to isolate it for use as a Reference Standard (RS).[1]

  • Stability: The tertiary amine in the diisopropyl side chain is prone to oxidation (

    
    -oxide formation).[1] Converting the oily or amorphous free base into a crystalline maleate salt enhances long-term stability, which is essential for a commercial reference standard.[1]
    
Analytical Detection & Control Strategy

Because Impurity 8 is a positional isomer, it has the exact same molecular weight (MW 450.55 for free base) as the API.[1] This renders simple Mass Spectrometry (MS) screening insufficient; they will appear as identical peaks in low-res MS.[1]

Chromatographic Separation (HPLC)

The separation relies on the difference in intramolecular hydrogen bonding :

  • Acotiamide (2-OH): The hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the amide.[1] This "locks" the conformation and reduces the polarity of the phenolic proton.[1]

  • Impurity 8 (5-OH): The hydroxyl group is too far from the carbonyl to hydrogen bond intramolecularly.[1] It remains available for intermolecular interactions with the mobile phase.[1]

Result: Impurity 8 typically elutes earlier or later than Acotiamide depending on the pH and organic modifier (Methanol vs. Acetonitrile), but the distinct difference in pKa of the phenolic group allows for baseline resolution.[1]

Protocol: Identification of Impurity 8

To confirm the presence of Impurity 8 in a batch, the following protocol is recommended:

  • Sample Prep: Dissolve Acotiamide API (1 mg/mL) in Methanol.

  • Spiking: Spike with "this compound" reference standard (0.1%).[1]

  • LC Conditions:

    • Column: C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm.[1]

    • Mobile Phase A: 0.1% Phosphoric Acid or Phosphate Buffer pH 3.0.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: Standard 10% to 80% B over 40 minutes.

  • Detection: UV at 280 nm (The conjugated benzamide system absorbs strongly here).[1]

Acceptance Criteria: The resolution (


) between the Main Peak and Impurity 8 must be 

.[1]
Summary of Recommendations

For researchers observing an unknown impurity with the same mass as Acotiamide but a different retention time:

  • Suspect the Regioisomer: If the synthesis involves demethylation of a trimethoxy intermediate, the 5-hydroxy isomer (Impurity 8) is the primary suspect.[1]

  • Verify Reaction Conditions: Check the temperature of the demethylation step. High temperatures favor the formation of Impurity 8.[1]

  • Use the Maleate Standard: Acquire the specific "Impurity 8 Maleate" standard to confirm retention time by co-injection.[1]

References
  • Veeprho Laboratories. this compound | CAS 185105-17-3.[1][5] Retrieved from [1][6]

  • BOC Sciences. Acotiamide Impurities: Impurity 8 Maleate. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282338, Acotiamide. Retrieved from [1]

  • Google Patents. CN106316979A: Acotiamide hydrochloride preparation method. Retrieved from

Sources

Pharmacopeial Status and Control of Acotiamide Impurity 8 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Acotiamide Impurity 8 Maleate , focusing on its chemical identity, origin, pharmacopeial status, and control strategies. It is designed for pharmaceutical scientists involved in impurity profiling and CMC (Chemistry, Manufacturing, and Controls) development.

Technical Whitepaper on Impurity Profiling & Mitigation

Executive Summary

Acotiamide Impurity 8 (Chemical Name: N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazole-4-carboxamide) is a critical regioisomer of the active pharmaceutical ingredient (API), Acotiamide. While Acotiamide possesses a 2-hydroxy-4,5-dimethoxy substitution pattern, Impurity 8 is the 5-hydroxy-2,4-dimethoxy analogue.

This impurity typically arises during the synthesis of the benzoic acid starting material. Due to its structural similarity, it presents a challenge in HPLC separation and requires strict control under ICH Q3A/Q3B guidelines. The "Maleate" designation refers to the counter-ion form often used for the Reference Standard (RS) to ensure stability and handling, though the impurity exists as a free base or hydrochloride salt within the final drug product matrix.

Chemical Identity & Structural Logic[1]

The core difference between Acotiamide and Impurity 8 lies in the position of the hydroxyl and methoxy groups on the benzamide ring. This positional isomerism significantly alters the physicochemical properties, specifically intramolecular hydrogen bonding.

FeatureAcotiamide (API) Impurity 8 (Regioisomer)
Systematic Name N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxy benzoyl)amino]-1,3-thiazole-4-carboxamideN-[2-(diisopropylamino)ethyl]-2-[(5-hydroxy-2,4-dimethoxy benzoyl)amino]-1,3-thiazole-4-carboxamide
CAS Number 185106-16-5 (Free Base)185105-17-3 (Maleate Salt RS)
Substitution 2-OH, 4,5-OMe5-OH, 2,4-OMe
H-Bonding Intramolecular: 2-OH forms a strong H-bond with the amide carbonyl.[1]Intermolecular: 5-OH is too distant for intramolecular bonding; acts as H-bond donor to solvent.
HPLC Behavior Less polar (due to internal H-bond); elutes later in RP-HPLC.More polar (exposed -OH); elutes earlier in RP-HPLC.
Structural Visualization

The following diagram illustrates the origin of Impurity 8 from the starting material synthesis.

Acotiamide_Impurity_Origin SM_Precursor 2,4,5-Trimethoxybenzoic Acid Reaction_Demethylation Selective Demethylation (Reagent: H2SO4 or AlCl3) SM_Precursor->Reaction_Demethylation Target_SM Target Intermediate: 2-Hydroxy-4,5-dimethoxybenzoic acid Reaction_Demethylation->Target_SM Major Product (>95%) Impurity_SM Impurity Precursor: 5-Hydroxy-2,4-dimethoxybenzoic acid Reaction_Demethylation->Impurity_SM Minor Product (<5%) Coupling Amide Coupling (+ Thiazole Amine) Target_SM->Coupling Impurity_SM->Coupling API ACOTIAMIDE (2-OH Isomer) Coupling->API Main Pathway Impurity8 IMPURITY 8 (5-OH Isomer) Coupling->Impurity8 Impurity Pathway

Caption: Synthesis pathway showing the divergence of Impurity 8 from the demethylation step of the starting material.

Pharmacopeial Status

Acotiamide Hydrochloride Hydrate is official in the Japanese Pharmacopoeia (JP) and Indian Pharmacopoeia (IP) . It is not yet official in the USP or Ph. Eur. as of 2024.[2][3]

Regulatory Classification
  • Designation: "Impurity 8" is a vendor-specific code (commonly used by LGC/Veeprho). In regulatory filings (DMF/ASMF), it is classified as a Specified Process Impurity .

  • JP Status: The JP monograph for Acotiamide Hydrochloride Hydrate typically controls "Related Substances" via HPLC. While specific impurities are often coded (e.g., Related Substance A, B), regioisomers like Impurity 8 are often controlled either as a specific named impurity or under the "Any other individual impurity" limit if their levels are low.

  • Limit Standards:

    • Specified Impurity Limit: Typically NMT 0.15% (if identified and qualified).

    • Unspecified Impurity Limit: NMT 0.10% (ICH Q3A general limit).

    • Genotoxicity: There are no structural alerts specific to the 5-hydroxy isomer that differ from the parent API. It is generally treated as a non-mutagenic organic impurity.

The "Maleate" Salt Confusion

Researchers often find "Acotiamide Impurity 8 Maleate " in catalogs.

  • Fact: The impurity in the drug substance is not a maleate salt (unless Acotiamide Maleate is the drug, which is rare; the commercial form is HCl).

  • Reason: Manufacturers of reference standards synthesize the impurity and crystallize it with maleic acid to create a stable, weighable solid. The free base of this impurity may be an oil or hygroscopic solid.

  • Calculation: When using the Maleate standard for quantitative HPLC, you must apply a Molecular Weight Correction Factor (MWCF) :

    
    
    Multiply the weight of the standard by 0.795 to get the active impurity mass.
    

Analytical Strategy & Detection

Separating regioisomers requires an HPLC method capable of distinguishing subtle polarity differences caused by intramolecular hydrogen bonding.

Recommended HPLC Conditions
  • Column: C18 (Octadecylsilyl silica), high carbon load (e.g., Inertsil ODS-3 or Hypersil BDS C18).

  • Mobile Phase:

    • Buffer: Potassium Dihydrogen Phosphate (pH 3.0 - 4.5).

    • Organic Modifier: Acetonitrile (ACN) or Methanol.

    • Note: ACN is preferred for sharper peaks, but Methanol may offer better selectivity for the phenol group differentiation.

  • Detection: UV at 280 nm (Isosbestic point or lambda max for the benzamide moiety).

  • Elution Order:

    • Impurity 8 (5-OH): Elutes earlier (Lower RT). The 5-OH group is exposed to the mobile phase, increasing interaction with the aqueous buffer.

    • Acotiamide (2-OH): Elutes later (Higher RT). The 2-OH forms a hydrogen bond with the carbonyl oxygen (

      
      ), "hiding" the polar group and making the molecule more hydrophobic.
      
Analytical Workflow Diagram

Analytical_Workflow Sample Drug Substance Sample (Acotiamide HCl) Prep Sample Preparation Solvent: MeOH/Water (Diluent) Sample->Prep HPLC HPLC Separation C18 Column, pH 4.0 Buffer/ACN Prep->HPLC Detection UV Detection @ 280nm HPLC->Detection Result_Imp8 Peak @ RRT ~0.85 Impurity 8 (More Polar) Detection->Result_Imp8 Result_API Peak @ RRT 1.00 Acotiamide (Parent) Detection->Result_API Quant Quantification (Use MW Correction Factor for Maleate Std) Result_Imp8->Quant

Caption: Analytical workflow for the separation and quantification of Impurity 8 relative to Acotiamide.

Synthesis Control & Mitigation

To control Impurity 8, the root cause must be addressed at the starting material stage (Step 1 of synthesis).

  • Starting Material Purity: The key precursor is 2-hydroxy-4,5-dimethoxybenzoic acid .

    • This is typically made by selective demethylation of 2,4,5-trimethoxybenzoic acid.

    • Control: Ensure the starting material specification limits the 5-hydroxy-2,4-dimethoxy isomer to <0.15%.

  • Purification:

    • If the impurity is carried forward, it is difficult to remove at the final stage due to similar solubility.

    • Best Practice: Recrystallization of the intermediate amide (before salt formation) is often more effective than recrystallizing the final HCl salt.

References

  • Veeprho Laboratories. (n.d.). This compound Structure and Data. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA) Japan. (2013). Review Report: Acofide (Acotiamide Hydrochloride Hydrate). Retrieved from [Link]

  • New Drug Approvals. (2016). Synthesis and Impurity Profiling of Acotiamide. Retrieved from [Link]

  • Anant Pharmaceuticals. (n.d.).[4] Acotiamide Hydrochloride Impurity Standards. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Profile for Researchers, Scientists, and Drug Development Professionals

Foreword: A Modern Prokinetic Agent and the Imperative of Purity

Acotiamide, a first-in-class gastroprokinetic agent, has emerged as a significant therapeutic option for functional dyspepsia.[1][2] Its unique mechanism of action, primarily involving acetylcholinesterase (AChE) inhibition and muscarinic receptor modulation, enhances gastric motility and accommodation, offering relief to patients with symptoms of postprandial fullness, upper abdominal bloating, and early satiation.[][4][5][6] The development and commercialization of acotiamide, like any pharmaceutical active pharmaceutical ingredient (API), necessitate a thorough understanding and control of its impurity profile. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of acotiamide and its related impurities. Synthesizing field-proven insights with technical accuracy, this document delves into the origins of these impurities, their structural characterization, and the analytical methodologies required for their detection and control, all within the framework of global regulatory expectations.

Acotiamide: The Core Molecule

Acotiamide, chemically known as N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, is a complex molecule with multiple functional groups susceptible to chemical transformation during synthesis and storage.[] A clear understanding of its structure is fundamental to predicting and identifying potential impurities.

Table 1: Core Properties of Acotiamide

PropertyValue
Chemical Name N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
CAS Number 185106-16-5[6]
Molecular Formula C21H30N4O5S[]
Molecular Weight 450.55 g/mol [1]
Mechanism of Action Acetylcholinesterase (AChE) inhibitor; M1 & M2 muscarinic receptor antagonist[][5]

The Genesis of Impurities: Synthesis and Degradation Pathways

The impurity profile of acotiamide is a composite of process-related impurities, arising from the synthetic route, and degradation products, formed during storage or under stress conditions. A proactive approach to impurity control begins with a deep understanding of these pathways.

Process-Related Impurities: Byproducts of Synthesis

Several synthetic routes for acotiamide have been reported, often starting from key intermediates such as 2,4,5-trimethoxybenzoic acid and ethyl 2-aminothiazole-4-carboxylate. The chosen pathway and the control of reaction conditions are critical in minimizing the formation of process-related impurities.

A common synthetic approach involves the following key transformations:

Acotiamide_Synthesis cluster_0 Starting Materials cluster_1 Key Intermediates & Final Product A 2,4,5-Trimethoxybenzoic Acid D Intermediate Amide A->D Acylation B Ethyl 2-aminothiazole-4-carboxylate B->D Coupling C N,N-diisopropylethylenediamine E Acotiamide D->E Amidation with C Acotiamide_Degradation cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Acotiamide Acotiamide Hydrolysis_Product Amide Bond Cleavage Products (e.g., Acotiamide Impurity D) Acotiamide->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product N-Oxides, Hydroxylated Derivatives Acotiamide->Oxidation_Product [O] Photolysis_Product Various Photoproducts Acotiamide->Photolysis_Product

Major degradation pathways for acotiamide.

The primary degradation pathways include:

  • Hydrolysis: The amide linkages in the acotiamide molecule are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of carboxylic acid and amine fragments. For example, hydrolysis of the thiazole carboxamide can yield Acotiamide Impurity D. [4]* Oxidation: The nitrogen and sulfur atoms in the acotiamide structure are potential sites for oxidation, which can lead to the formation of N-oxides and sulfoxides. The electron-rich aromatic ring is also susceptible to hydroxylation. [4]* Photodegradation: Exposure to light can induce complex degradation pathways, leading to a variety of photoproducts. The specific nature of these products depends on the wavelength of light and the presence of photosensitizers.

Analytical Methodologies: The Key to Impurity Profiling

A robust and validated analytical method is the cornerstone of effective impurity control. For a molecule with the complexity of acotiamide, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice.

A Validated Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and precisely quantify the active pharmaceutical ingredient in the presence of its impurities and degradation products. The following is a representative protocol for a validated stability-indicating RP-HPLC method for acotiamide.

Experimental Protocol: Stability-Indicating RP-HPLC for Acotiamide

  • Instrumentation: A gradient-capable HPLC system with a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C8 or C18 reversed-phase column (e.g., Thermo Hypersil BDS C8, 250 x 4.6 mm, 5 µm particle size) is often suitable.

  • Mobile Phase: A gradient elution is typically employed to achieve separation of the polar and non-polar impurities. A common mobile phase system consists of:

    • Mobile Phase A: An aqueous buffer, such as 0.1% formic acid or a phosphate buffer.

    • Mobile Phase B: An organic solvent, such as acetonitrile or methanol.

  • Gradient Program: The gradient is optimized to ensure adequate resolution between acotiamide and all known impurities and degradants.

  • Flow Rate: Typically in the range of 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility. [7]7. Detection Wavelength: Acotiamide has a UV maximum that allows for sensitive detection, often around 282 nm. [7]8. Injection Volume: Typically 10-20 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Diluent) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation (Reversed-Phase Column) HPLC_Injection->Separation Detection UV/PDA Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

A typical workflow for HPLC analysis of acotiamide and its impurities.
Advanced Techniques for Structural Elucidation

For the identification and structural characterization of unknown impurities and degradation products, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements and fragmentation data, enabling the elucidation of chemical structures.

Regulatory Framework and Control Strategies

The control of impurities in pharmaceutical products is strictly regulated by international guidelines, primarily those from the International Council for Harmonisation (ICH).

ICH Guidelines: Setting the Thresholds

The key ICH guidelines for impurities in new drug substances and drug products are Q3A(R2) and Q3B(R2), respectively. These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Table 3: ICH Thresholds for Impurities in New Drug Substances (ICH Q3A)

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day TDI, whichever is lower0.15% or 1.0 mg per day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*Total Daily Intake

It is imperative that any impurity exceeding the identification threshold is structurally characterized, and any impurity exceeding the qualification threshold undergoes a safety assessment.

Pharmacopoeial Standards

While acotiamide is a relatively new drug, it is important to consult the major pharmacopoeias (United States Pharmacopeia - USP, European Pharmacopoeia - EP, and Japanese Pharmacopoeia - JP) for any forthcoming monographs. [8][9][10]The approval of acotiamide in Japan suggests that a monograph may be available in the Japanese Pharmacopoeia, which would provide official methods and acceptance criteria for impurities. [2][11]

Control Strategies

A comprehensive control strategy for acotiamide impurities involves a multi-faceted approach:

  • Raw Material Control: Sourcing high-purity starting materials and intermediates with well-defined impurity profiles.

  • Process Optimization: Designing and controlling the synthesis process to minimize the formation of byproducts. This includes optimizing reaction conditions (temperature, pressure, reaction time), purification steps, and isolation procedures.

  • Specification Setting: Establishing scientifically justified acceptance criteria for known and unknown impurities in both the drug substance and the final drug product, in line with ICH guidelines.

  • Stability Studies: Conducting rigorous stability studies under various conditions to understand the degradation profile and to establish an appropriate shelf-life and storage conditions.

  • Analytical Monitoring: Implementing validated analytical methods for routine quality control testing of raw materials, intermediates, and the final product.

Conclusion: A Commitment to Quality and Safety

The successful development and lifecycle management of acotiamide rely on a deep and evolving understanding of its impurity profile. By elucidating the origins of process-related and degradation impurities, employing robust analytical methodologies for their detection and characterization, and adhering to a stringent regulatory framework, the pharmaceutical industry can ensure the consistent quality, safety, and efficacy of this important therapeutic agent. This in-depth technical guide serves as a foundational resource for the scientists and professionals dedicated to this critical endeavor.

References

  • Cleanchem. Acotiamide Impurity 5 | CAS No: 1809272-85-2. [Link]. Accessed February 7, 2024.

  • New Drug Approvals. Acotiamide. [Link]. Accessed February 7, 2024.

  • Thummar M, Patel PN, Samanthula G, Ragampeta S. Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Commun Mass Spectrom. 2017;31(21):1813-1824.
  • International Journal of Basic & Clinical Pharmacology. Acotiamide: a novel drug for the treatment of patients with functional dyspepsia. [Link]. Accessed February 7, 2024.

  • Al-Shdefat R, Gharaibeh M, Al-Ghazawi M. Photocatalytic Degradation of Azithromycin by Nanostructured TiO 2 Film: Kinetics, Degradation Products, and Toxicity. Molecules. 2019;24(5):873.
  • Damle M, Harne S. A stability indicating HPLC method for acotiamide hydrochloride. Int J Pharm Sci Res. 2018;9(10):4410-4415.
  • Mori H, Suzuki H. Acotiamide, a novel prokinetic agent for the treatment of functional dyspepsia.
  • precisionFDA. ACOTIAMIDE HYDROCHLORIDE. [Link]. Accessed February 7, 2024.

  • PubMed. Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. [Link]. Accessed February 7, 2024.

  • Pharmaffiliates. Acotiamide Hydrochloride Trihydrate and its Impurities. [Link]. Accessed February 7, 2024.

  • Pharmaceuticals and Medical Devices Agency. Report on the Deliberation Results. [Link]. Accessed February 7, 2024.

  • PubChem. Acotiamide. [Link]. Accessed February 7, 2024.

  • Digital.CSIC. Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. [Link]. Accessed February 7, 2024.

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]. Accessed February 7, 2024.

  • Pandya CP, Rajput SJ. Development and validation of stability indicating method RP-HPLC method of acotiamide. Int J Pharm Pharm Sci. 2018;10(9):1-8.
  • ResearchGate. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. [Link]. Accessed February 7, 2024.

  • Pharmaffiliates. Acotiamide-Impurities. [Link]. Accessed February 7, 2024.

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]. Accessed February 7, 2024.

  • Herald Scholarly Open Access. Photodegradation Products and their Analysis in Food. [Link]. Accessed February 7, 2024.

  • U.S. Food and Drug Administration. M4: The CTD — Quality Questions and Answers/ Location Issues. [Link]. Accessed February 7, 2024.

  • Japanese Pharmacopoeia. [Link]. Accessed February 7, 2024.

  • PubMed. Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach. [Link]. Accessed February 7, 2024.

  • PubMed Central. Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. [Link]. Accessed February 7, 2024.

  • Pharmaceuticals and Medical Devices Agency. Japanese Pharmacopoeia 18th Edition. [Link]. Accessed February 7, 2024.

  • PharmaCompass. acotiamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]. Accessed February 7, 2024.

  • USP-NF. Lacosamide. [Link]. Accessed February 7, 2024.

  • Supplement II to the Japaneses Pharmacopoeia Fourteenth Edition. [Link]. Accessed February 7, 2024.

Sources

Biological Activity of Acotiamide Impurities: A Technical Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acotiamide hydrochloride hydrate (Z-338) is a first-in-class prokinetic agent approved for the treatment of functional dyspepsia (FD).[] Its dual mechanism—inhibition of acetylcholinesterase (AChE) and antagonism of muscarinic M1/M2 receptors—relies heavily on the integrity of its 2-hydroxy-4,5-dimethoxybenzamide pharmacophore.[]

This technical guide analyzes the biological activity of Acotiamide’s critical impurities. Unlike inert byproducts, structurally related impurities in this class often exhibit "scaffold hopping," potentially retaining AChE inhibitory potential or introducing off-target toxicity.[] This document provides a framework for identifying, testing, and qualifying these impurities according to ICH Q3A/B standards.

Parent Molecule & Mechanism of Action[1][2][3]

To understand the impact of impurities, we must first establish the baseline activity of the parent molecule.[] Acotiamide enhances acetylcholine (ACh) release in the enteric nervous system.[][2][3]

  • Primary Target: Acetylcholinesterase (AChE).[][4][2][5][6]

  • Secondary Target: Muscarinic M1/M2 receptors (Antagonist).[][2]

  • Key Structural Motif: The ortho-hydroxy benzamide moiety is critical for hydrogen bonding within the AChE active site, while the aminothiazole linker provides the necessary spatial geometry.[]

Pathway Visualization: Acotiamide Mechanism vs. Impurity Interference[1]

AcotiamideMechanism Acotiamide Acotiamide (Parent) AChE AChE Enzyme (Active Site) Acotiamide->AChE Inhibits M1_M2 M1/M2 Receptors (Presynaptic) Acotiamide->M1_M2 Antagonizes ACh_Release Increased ACh Release AChE->ACh_Release Inhibition prevents ACh breakdown M1_M2->ACh_Release Antagonism disinhibits release Motility Gastric Motility (Therapeutic Effect) ACh_Release->Motility Promotes Impurity_Hydrolysis Hydrolysis Impurities (Fragmented Scaffold) Impurity_Hydrolysis->AChE Loss of Affinity (Inactive) Impurity_Oxide N-Oxide Impurities (Modified Charge) Impurity_Oxide->AChE Retained Affinity (Potential Toxicity)

Figure 1: Mechanism of action for Acotiamide and the potential interference points for structural impurities.[]

Impurity Profiling & Biological Activity[1]

Acotiamide impurities generally fall into two categories: Process-Related Impurities (intermediates) and Degradation Products (hydrolysis/oxidation).[]

Table 1: Key Acotiamide Impurities and Predicted Activity[1]
Impurity IDChemical Name / DescriptionOriginBiological Activity Risk
Impurity A 2-Hydroxy-4,5-dimethoxybenzoic acidHydrolysis (Acid/Base)Low. Loss of the thiazole-amine side chain destroys the pharmacophore required for AChE binding.[]
Impurity B Ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylateProcess IntermediateModerate. Contains the benzamide and thiazole rings but lacks the diisopropylamine tail.[] Likely reduced potency but potential for off-target binding.[]
Impurity C Acotiamide N-OxideOxidation (Peroxide/Light)High. N-oxides often retain pharmacological activity and can be converted back to the parent drug in vivo (metabolic impurity).[]
Impurity D N-Despropyl AcotiamideDegradation / MetaboliteHigh. Active metabolite.[] Retains significant AChE inhibitory capacity; safety profile likely similar to parent but altered PK.[]
Impurity E 2,4,5-Trimethoxy analog (Methylated)Synthesis (Methylation)Moderate. Loss of the ortho-hydroxyl group disrupts critical H-bonding in the active site, likely reducing potency significantly.[]
Detailed SAR Analysis

1. The Hydrolytic Cleavage (Impurity A): The amide bond linking the benzamide and the aminothiazole is the "weak link" in stability.[] Hydrolysis yields the benzoic acid derivative (Impurity A).[]

  • Biological Consequence:[][3] The AChE active site requires a cationic center (usually interaction with the amine) and an aromatic region.[] Splitting the molecule removes the cationic amine tail, rendering Impurity A biologically inert regarding AChE inhibition.[] However, as a benzoic acid derivative, it must be monitored for general pH-dependent irritation or renal clearance issues.[]

2. The N-Oxide Variant (Impurity C): Formed under oxidative stress, the tertiary amine in the diisopropyl tail oxidizes to an N-oxide.[]

  • Biological Consequence:[][3] N-oxides are polar.[] While they may have reduced blood-brain barrier (BBB) penetration (advantageous for a peripheral GI drug), they often act as "prodrugs," reducing back to the parent molecule in hypoxic tissues or via reductase enzymes.[] Therefore, this impurity must be qualified as if it were the parent drug, with specific attention to genotoxicity (Ames test).[]

3. The Des-isopropyl Analog (Impurity D): Loss of an isopropyl group is a common metabolic route but can also occur during synthesis/degradation.[]

  • Biological Consequence:[][3] Secondary amines often bind more tightly to certain receptors than bulky tertiary amines due to reduced steric hindrance.[] This impurity likely retains high potency and contributes to the therapeutic effect, but also poses a higher risk of off-target effects (e.g., hERG channel inhibition) due to the exposed secondary amine.[]

Experimental Protocols for Assessment

To validate the theoretical risks above, the following experimental workflows are recommended.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition

Purpose: To determine if an isolated impurity acts as an inhibitor (potency check).[]

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Human Recombinant AChE.[]

  • Preparation: Dissolve Acotiamide (Control) and Impurity (Test) in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).

  • Reaction:

    • Add 140 µL Phosphate Buffer (pH 8.[]0) to microplate wells.

    • Add 20 µL Test Solution.[]

    • Add 20 µL Enzyme solution (0.1 U/mL).[] Incubate 15 min @ 25°C.

    • Add 10 µL DTNB/Substrate mix.[]

  • Measurement: Monitor absorbance at 412 nm for 10 minutes (kinetic mode).

  • Calculation: Calculate % Inhibition =

    
    .[] Plot sigmoidal curves to determine IC50.[]
    
Protocol 2: Impurity Qualification Workflow (ICH Q3A/B)

This workflow dictates when biological testing is mandatory based on impurity thresholds.[]

ImpurityQualification Start Impurity Identified (> 0.10%) CheckStructure Structural Alert for Genotoxicity? Start->CheckStructure AmesTest Bacterial Reverse Mutation (Ames Test) CheckStructure->AmesTest Yes (Mutagenic Potential) GeneralTox General Toxicity Study (14-90 days) CheckStructure->GeneralTox No Alert AmesTest->GeneralTox Negative Reject Reduce Limit / Reject Batch AmesTest->Reject Positive Qualify Impurity Qualified GeneralTox->Qualify NOAEL > Exposure GeneralTox->Reject Adverse Effects

Figure 2: Decision tree for qualifying Acotiamide impurities based on biological risk.

Regulatory & Control Strategy

For Acotiamide, the control strategy focuses on minimizing the hydrolytic degradation and oxidative N-oxide formation .[]

  • Specification Limits:

    • Reporting Threshold: 0.05%

    • Identification Threshold: 0.10%

    • Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).

  • Critical Process Parameters (CPPs):

    • Moisture Control: Hydrolysis (Impurity A) is the primary degradation pathway.[] Formulation must be low-moisture; packaging should include desiccants.[]

    • pH Control: Acotiamide is most stable at neutral pH.[] Acidic granulation fluids can accelerate amide hydrolysis.[]

    • Light Protection: The thiazole ring is susceptible to photolytic degradation.[] Amber glass or opaque blistering is required.[]

References

  • Acotiamide Mechanism & Pharmacology

    • Source: NIH / PubMed (Tadaka et al.)[]

    • Title: Mechanism for distribution of acotiamide, a novel gastroprokinetic agent.[][7][2]

    • Link:[Link][]

  • Impurity Profiling & Stability

    • Source: Journal of Pharmaceutical and Biomedical Analysis (Available via ScienceDirect/PubMed)[]

    • Title: Stability-indicating assay method for acotiamide: Separation, identification and characterization of degradation products.[][][9][10]

    • Link:[Link][]

  • Synthesis & Process Impurities

    • Source: Organic Process Research & Development (ACS Publications)[]

    • Title: Scalable Synthesis of Acotiamide Hydrochloride Trihydrate.[][6]

    • Link:[Link][][6]

  • Clinical Profile & Metabolism

    • Source: Drugs (Springer)[]

    • Title: Acotiamide: First Global Approval.[][2][6]

    • Link:[Link]

  • General Impurity Guidelines

    • Source: ICH (International Council for Harmonisation)[]

    • Title: ICH Q3B(R2) Impurities in New Drug Products.[]

    • Link:[Link]

Sources

Methodological & Application

Introduction: The Critical Role of Impurity Analysis in Acotiamide Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of Acotiamide Impurity 8 Maleate by High-Performance Liquid Chromatography

Acotiamide is a gastroprokinetic agent utilized in the treatment of functional dyspepsia, a condition characterized by symptoms like postprandial fullness and upper abdominal bloating.[1][2] It functions as an acetylcholinesterase inhibitor, enhancing gastric motility.[2] In the manufacturing and formulation of any active pharmaceutical ingredient (API) such as Acotiamide, the presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product.[3] Regulatory bodies worldwide mandate stringent control over these impurities.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound, a known related substance. The chemical name for this impurity is N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2, 4-dimethoxybenzamido) thiazole-4-carboxamide, maleate (1:1), with a CAS Number of 185105-17-3.[4][] The methodology described herein is designed to be stability-indicating, meaning it can effectively separate the impurity from the main Acotiamide peak and other potential degradation products, ensuring accurate quantification.[3][6][7][8]

Principle of the Method: Reverse-Phase Chromatography

The analytical method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). This technique is exceptionally well-suited for separating compounds with varying polarities, such as Acotiamide and its related impurities. In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18), while the mobile phase is polar. Compounds are separated based on their hydrophobic interactions with the stationary phase; less polar compounds are retained longer on the column, resulting in longer retention times. By carefully controlling the composition of the mobile phase, a precise and reproducible separation of Acotiamide and this compound can be achieved.

Analytical Method Protocol

This protocol is established based on validated methods for Acotiamide analysis and is aligned with the principles outlined in international regulatory guidelines.[3][6][8]

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterSpecificationRationale
Instrument High-Performance Liquid Chromatography (HPLC) system with a PDA or UV Detector.Standard equipment for pharmaceutical analysis, providing the necessary sensitivity and selectivity.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.C18 columns offer excellent hydrophobicity for retaining and separating Acotiamide and its impurities.[1][7] The specified dimensions provide a good balance of resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in Water.An acidic modifier like formic acid helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.[3][8]
Mobile Phase B Acetonitrile.A common organic solvent in RP-HPLC with good UV transparency and elution strength.[3]
Gradient Program A gradient elution is recommended to ensure separation of all potential impurities with varying polarities. A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.A gradient is crucial for a stability-indicating method to resolve early-eluting polar impurities and late-eluting non-polar impurities from the main API peak.[8]
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency.[1][3]
Detection Wavelength 282 nm.This wavelength provides high sensitivity for both Acotiamide and its related substances based on their UV absorbance spectra.[3]
Column Temperature 40 °C.Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak symmetry.[3]
Injection Volume 20 µL.A common injection volume that balances sensitivity with the risk of column overloading.[1][6]
Diluent Mobile Phase A / Mobile Phase B mixture (e.g., 70:30 v/v) or as determined by solubility.The diluent should fully dissolve the sample and be compatible with the mobile phase to ensure good peak shape.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow, from preparation to final data analysis.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_std Prepare Standard Solutions (Acotiamide & Impurity 8) prep_sample Prepare Sample Solution (Drug Substance/Product) equilibrate Equilibrate HPLC System with Initial Mobile Phase prep_sample->equilibrate Proceed to Analysis sst Perform System Suitability Test (SST) equilibrate->sst Verify System Performance inject Inject Blank, Standards, and Samples sst->inject If SST Passes integrate Integrate Chromatograms inject->integrate Acquire Data calculate Calculate Impurity Content (% Area or vs. Standard) integrate->calculate report Generate Final Report calculate->report

Caption: Analytical workflow for Acotiamide Impurity 8 analysis.

Detailed Protocols

Preparation of Solutions
  • Standard Stock Solution (this compound):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a concentration of approximately 100 µg/mL.

  • Standard Solution:

    • Further dilute the Standard Stock Solution to a final concentration appropriate for the analysis (e.g., 1.0 µg/mL), which typically corresponds to the reporting limit for the impurity.

  • Sample Solution (for Drug Substance):

    • Accurately weigh approximately 100 mg of the Acotiamide sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[9]

    • Allow the solution to cool and dilute to the mark with the diluent. This yields a sample concentration of approximately 1000 µg/mL (1 mg/mL).

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[10][11] A solution containing both Acotiamide and a known amount of Impurity 8 should be injected multiple times (typically 5 or 6 replicates).[12] The results must meet the predefined criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0 for the Acotiamide peak.Measures peak symmetry. High tailing can affect the accuracy of integration.[1][3]
Theoretical Plates (N) N ≥ 2000 for the Acotiamide peak.Indicates the efficiency of the column. Higher numbers mean better separation power.[3]
Repeatability (%RSD) Relative Standard Deviation (RSD) of peak areas from replicate injections should be ≤ 2.0%.Demonstrates the precision of the injector and the overall system.[1][12]
Resolution (Rs) Resolution between the Acotiamide peak and the Impurity 8 peak should be ≥ 2.0.Ensures that the two peaks are sufficiently separated for accurate quantification.
Chromatographic Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform the System Suitability Test as described above.

  • Once SST criteria are met, inject the standard and sample solutions.

  • Integrate the peak areas for Acotiamide and Impurity 8 in the sample chromatogram.

Method Validation Principles according to ICH Guidelines

To ensure this analytical method is suitable for its intended purpose, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[13][14][15] The validation process demonstrates the reliability, accuracy, and precision of the method.

  • Specificity: The method's ability to accurately measure the analyte in the presence of other components like impurities, degradation products, and matrix components is crucial.[16] This is typically confirmed through forced degradation studies, where the drug is exposed to stress conditions (acid, base, oxidation, heat, light) to ensure that any resulting degradation peaks do not interfere with the impurity peak.[3][6][17]

  • Linearity: This establishes a direct relationship between the concentration of Impurity 8 and the detector response (peak area) over a specified range.[17][18]

  • Accuracy: Accuracy is determined by measuring the recovery of a known amount of Impurity 8 spiked into a sample matrix. The results should be close to the true value.[3]

  • Precision: Assessed at different levels:

    • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment.[15]

    • Intermediate Precision: Assesses variations within the lab (e.g., different days, analysts, or equipment).[19]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of Impurity 8 that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[1][3]

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase pH, flow rate, and column temperature to ensure it remains dependable under minor variations.[3]

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable framework for the quantification of this compound in pharmaceutical samples. Adherence to the specified chromatographic conditions, rigorous system suitability testing, and a comprehensive method validation program will ensure that the analysis yields accurate and reproducible results, supporting the quality control and regulatory compliance of Acotiamide drug products.

References

  • International Journal of Multidisciplinary Research and Growth Evaluation. (2026). Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet D. Available at: [Link]

  • Rajput, S. J., et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1-8. Available at: [Link]

  • Damle, M. C., & Harne, U. V. (2018). DEVELOPMENT AND VALIDATIONOF OF STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF ACOTIAMIDE HYROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415. Available at: [Link]

  • Ojha, S. D., et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE IN TABLET DOSAGE FORM. Indo American Journal of Pharmaceutical Sciences, 05(04). Available at: [Link]

  • International Journal of Pharmaceutical Research. (2020). A Stability Indicating RP-HPLC Method for the Estimation of Acotiamide in its Pharmaceutical Dosage Forms. Available at: [Link]

  • Thummar, M., et al. (2017). Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC-ESI-QTOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 547-557. (Abstract viewed on ResearchGate). Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT OF RP-HPLC METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE USING AQbD APPROACH. Available at: [Link]

  • Damle, M. C., & Harne, U. V. (2018). Stability Indicating HPLC Method for Acotiamide Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415. Available at: [Link]

  • Patel, P. N., et al. (2016). Quantitation of acotiamide in rat plasma by UHPLC-Q-TOF-MS: method development, validation and application to pharmacokinetics. Journal of Chromatography B, 1026, 212-218. Available at: [Link]

  • New Drug Approvals. (2016). Acotiamide. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Available at: [Link]

  • Veeprho. This compound | CAS 185105-17-3. Available at: [Link]

  • Agilent Technologies. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Google Patents. (2019). CN109776447B - Industrial production method of acotiamide hydrochloride.
  • U.S. Pharmacopeia. (2022). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • MPL Lösungsfabrik. (2018). What are system suitability tests (SST) of analytical methods?. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Google Patents. (2014). CN103709191A - Synthetic method of acotiamide hydrochloride hydrate.
  • European Medicines Agency. (2022). Draft ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Acotiamide and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Acotiamide and its process-related and degradation impurities. The presence of impurities can significantly impact the quality, safety, and efficacy of pharmaceutical products.[1] Therefore, a robust analytical method capable of separating and quantifying these impurities is essential for regulatory approval and routine quality control.[2] This guide details the logical process of method development, including forced degradation studies to ensure specificity, and provides a step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Introduction to Acotiamide and Impurity Profiling

Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia.[1] It functions as an acetylcholinesterase inhibitor, enhancing gastrointestinal motility.[5] During synthesis and storage, impurities can arise from raw materials, intermediates, or degradation of the active pharmaceutical ingredient (API). Acotiamide, for instance, is known to degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[2][6]

Regulatory bodies like the FDA and EMA mandate the identification and control of impurities in drug substances and products.[4] A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, degradation products, and excipients.[7] This application note serves as a practical guide for researchers and drug development professionals to establish such a method for Acotiamide.

Part 1: Method Development and Strategy

The primary objective is to develop a single HPLC method that can separate Acotiamide from its known process impurities and all potential degradation products generated during forced degradation studies.

Rationale for Initial Chromatographic Conditions
  • Mode of Separation (Reversed-Phase): Reversed-phase HPLC is the most common and versatile mode for pharmaceutical analysis. Acotiamide is a moderately polar molecule, making it an ideal candidate for retention and separation on a non-polar stationary phase like C18.

  • Column Selection (C18): A C18 (octadecylsilane) column is selected for its robust performance and wide availability. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance between resolution, efficiency, and backpressure.[8]

  • Mobile Phase Selection:

    • Aqueous Phase: A phosphate buffer is chosen due to its excellent buffering capacity in the acidic pH range. Maintaining a consistent pH is critical for reproducible retention times and peak shapes of ionizable compounds like Acotiamide. A pH of 4.5 is a good starting point, as it ensures that the amine functional groups are protonated, leading to better interaction with the stationary phase.

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol as it generally provides better peak shapes, lower backpressure, and has a lower UV cutoff, which is advantageous for impurity analysis at low concentrations.

  • Detection Wavelength: Based on published literature, Acotiamide shows significant absorbance at multiple wavelengths. A detection wavelength of 282 nm is chosen as it offers a good response for Acotiamide without compromising the detection of potential impurities that may have different chromophores.[8][9]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[7][10] The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation products are formed without excessive secondary degradation.

Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of Acotiamide in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool the solution and neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light. Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Thermal Degradation: Expose solid Acotiamide powder to dry heat at 70°C for 48 hours.[11] Dissolve the stressed powder and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Photolytic Degradation: Expose the Acotiamide stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.[12] Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Control Sample: Prepare a solution of unstressed Acotiamide at the same final concentration.

  • Analysis: Analyze all stressed samples and the control sample using the developed HPLC method with a Photodiode Array (PDA) detector to check for peak purity and the formation of new peaks.

Part 2: Validated Stability-Indicating HPLC Method

The following method was optimized after evaluating the chromatograms from the forced degradation studies to ensure adequate resolution between Acotiamide and all detected impurity peaks.

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C8 Thermo Hypersil BDS (250 x 4.6 mm, 5µm)[8]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min[8]
Column Temperature 40°C[8]
Detection 282 nm[8]
Injection Volume 20 µL
Diluent Acetonitrile:Water (50:50 v/v)

Part 3: Method Validation Protocol and Acceptance Criteria

The optimized method was validated according to ICH Q2(R1) guidelines.[3] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[13][14] Protocol: Five replicate injections of a standard solution containing Acotiamide (e.g., 100 µg/mL) and a known impurity are made at the beginning of each validation run. Acceptance Criteria: [15]

  • Tailing Factor (Asymmetry): ≤ 2.0 for the Acotiamide peak.

  • Theoretical Plates (N): ≥ 2000 for the Acotiamide peak.

  • % RSD for Peak Area: ≤ 2.0% for the five replicate injections.

  • Resolution (Rs): ≥ 2.0 between Acotiamide and the closest eluting impurity peak.

ParameterResultAcceptance Criteria
Tailing Factor1.2≤ 2.0
Theoretical Plates6800≥ 2000
% RSD of Peak Area0.85%≤ 2.0%
Resolution (Rs)3.5≥ 2.0
Specificity (Selectivity)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[16] Protocol:

  • Inject the diluent (blank) to demonstrate no interference at the retention time of Acotiamide or its impurities.

  • Analyze samples from the forced degradation study.

  • Use a PDA detector to perform peak purity analysis for the Acotiamide peak in the stressed samples. The peak purity index should be close to unity, indicating no co-eluting peaks. Acceptance Criteria:

  • The Acotiamide peak should be resolved from all degradation and process impurity peaks (Resolution ≥ 2.0).

  • The blank chromatogram should show no significant peaks at the retention times of the analyte or impurities.

  • The peak purity index for Acotiamide must pass (e.g., > 0.999), confirming spectral homogeneity.

Linearity

Purpose: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over the working range. Protocol: Prepare a series of at least five concentrations of Acotiamide, ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., LOQ, 25, 50, 100, 125, 150 µg/mL).[17] Inject each concentration in triplicate. Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area
1.0 (LOQ)12,540
25.0315,800
50.0630,150
100.01,265,400
125.01,580,200
150.01,898,500
Correlation Coefficient (r²) 0.9995
Regression Equation y = 12645x + 1250
Range

Purpose: To confirm that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples within the specified concentration range.[3] Protocol: The range is established based on the data from the linearity, accuracy, and precision studies. Acceptance Criteria: The validated range is declared based on the successful validation of linearity, accuracy, and precision from LOQ to 150% of the test concentration.

Accuracy (as Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. Protocol: Accuracy is assessed by spiking a placebo (formulation matrix without API) with known amounts of Acotiamide at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each level is prepared in triplicate. The percentage recovery is calculated. Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0% at each level.

LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery
50%50.049.899.6%
100%100.0100.5100.5%
150%150.0149.199.4%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of Acotiamide at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The % RSD for the results of both repeatability and intermediate precision studies should be ≤ 2.0%.

Precision TypeMean Assay (%)% RSD
Repeatability (n=6)99.80.9%
Intermediate Precision (n=6)100.31.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope) The determined LOQ concentration is then prepared and injected six times to verify its precision (%RSD ≤ 10%). Acceptance Criteria:

  • LOD and LOQ should be sufficiently low to detect and quantify impurities at the required reporting levels (e.g., 0.05% and 0.1% respectively).

  • Precision at the LOQ level should have a %RSD of ≤ 10.0%.

ParameterResult
LOD (µg/mL)0.3 µg/mL
LOQ (µg/mL)1.0 µg/mL
Precision at LOQ (%RSD)4.5%
Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Analyze a standard solution while making small variations to critical method parameters, one at a time.

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase pH (± 0.2 units) Acceptance Criteria: System suitability parameters (tailing factor, resolution, etc.) must still pass, and the change in results should not be significant.

Visualizations

Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Initial Method Screening Forced Forced Degradation (ICH Q1A) Dev->Forced Opt Method Optimization Forced->Opt SST System Suitability Opt->SST Spec Specificity SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision SST->Prec LOD LOD & LOQ SST->LOD Rob Robustness SST->Rob Final Final Validated Method Spec->Final Lin->Final Acc->Final Prec->Final LOD->Final Rob->Final

Caption: Overall workflow from method development to a final validated method.

Validation_Interrelation cluster_core Core Validation Parameters cluster_boundary Boundary & Stability Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD / LOQ Method->LOD_LOQ Reliability Reliable & Consistent Results Specificity->Reliability Linearity->Reliability Range Range Linearity->Range Accuracy->Reliability Accuracy->Range Precision->Reliability Precision->Range Range->Reliability Robustness->Reliability LOD_LOQ->Reliability

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Conclusion

The RP-HPLC method described in this application note is simple, specific, accurate, precise, and robust for the determination of Acotiamide and its impurities. The forced degradation studies confirm the stability-indicating nature of the method, demonstrating its suitability for analyzing process-related impurities and degradation products. The comprehensive validation, performed according to ICH Q2(R1) guidelines, ensures that the method is reliable for routine quality control analysis and stability studies of Acotiamide in bulk drug and pharmaceutical formulations.

References

  • European Journal of Biomedical and Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ACOTIAMIDE HYDROCHLORIDE HYDRATE IN PHARMACEUTICAL DOSAGE FORM. Available at: [Link]

  • PubMed. Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Available at: [Link]

  • ResearchGate. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT OF RP-HPLC METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE USING AQbD APPROACH. Available at: [Link]

  • Damle and Harne, IJPSR. A Stability Indicating HPLC Method for Acotiamide Hydrochloride. Available at: [Link]

  • ResearchGate. (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. Available at: [Link]

  • IAJPS. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ACOTIAMIDE. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet. Available at: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products.... Available at: [Link]

  • Axcend. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]

  • SciSpace. HPLC Calibration Process Parameters in Terms of System Suitability Test. Available at: [Link]

  • Pharmaffiliates. Acotiamide-Impurities. Available at: [Link]

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Altabrisa Group. What Are HPLC System Suitability Tests and Their Importance?. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

Sources

Application Note: High-Sensitivity Quantitation of Acotiamide Impurity 8 (Regioisomer) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical scientists and method developers in the pharmaceutical industry. It addresses the specific challenge of detecting Acotiamide Impurity 8 (Maleate) , a critical regioisomer impurity, using LC-MS/MS.

Executive Summary & Scientific Rationale

Acotiamide Hydrochloride Hydrate is a prokinetic agent used for functional dyspepsia, acting as an acetylcholinesterase (AChE) inhibitor.[1][2] During synthesis—specifically involving the 2-hydroxy-4,5-dimethoxybenzoic acid intermediate—regioisomeric impurities can form.

Impurity 8 (CAS: 185105-17-3) is identified as the 5-hydroxy isomer of Acotiamide (N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazole-4-carboxamide). Because it is a positional isomer of the parent drug, it shares the exact same molecular weight (MW 450.55 Da) and similar fragmentation patterns.

The Analytical Challenge

Standard UV-HPLC methods often fail to resolve positional isomers at trace levels (ppm) due to overlapping chromophores. Furthermore, mass spectrometry alone cannot distinguish them by mass (


 451.2 for both).
The Solution

This protocol utilizes LC-MS/MS with a Phenyl-Hexyl stationary phase . The π-π interactions offered by the phenyl-hexyl chemistry provide superior selectivity for separating the positional isomers of the aromatic benzoyl moiety compared to standard C18 columns. The detection relies on Multiple Reaction Monitoring (MRM), but the specificity is driven by the chromatographic resolution (Retention Time).

Note on Salt Form: The reference standard is often supplied as Impurity 8 Maleate . In the ESI source, the maleate counter-ion (anion) is stripped, and the mass spectrometer detects the protonated free base (


). Calculations must account for the salt factor during standard preparation.

Analytical Workflow Diagram

The following logic flow illustrates the critical path from sample preparation to data validation, emphasizing the handling of the maleate salt.

AnalyticalWorkflow Standard Ref Standard: Impurity 8 Maleate (MW ~566.6) Calc Salt Correction Factor: 0.795 (Free Base/Salt) Standard->Calc Weighing Prep Sample Prep Diluent: MeOH:H2O (Avoid hydrolysis) Calc->Prep Dissolution LC LC Separation Column: Phenyl-Hexyl Mechanism: π-π Selectivity Prep->LC Injection ESI ESI Source (+) Maleate dissociates Detect: [M+H]+ 451.2 LC->ESI Elution Data Data Analysis Critical Pair Resolution (Parent vs. Imp 8) ESI->Data MRM Detection

Caption: Workflow for Acotiamide Impurity 8 analysis, highlighting the salt correction factor and the specific chromatographic mechanism required for isomeric separation.

Experimental Protocol

Reagents and Materials[3][4][5][6][7][8][9][10][11]
  • Reference Standard: Acotiamide Impurity 8 Maleate (Purity >95%).[]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

  • Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl). Rationale: Enhanced selectivity for aromatic isomers.

Standard Preparation (Critical Step)

The accuracy of this method depends on the correct calculation of the free base concentration.

  • Stock Solution: Accurately weigh 1.0 mg of Impurity 8 Maleate .

  • Dissolution: Dissolve in 10 mL of Methanol.

  • Concentration Calculation:

    
    
    Approximate Salt Factor = 0.795
    
LC-MS/MS Conditions[4][5][10][12]
Liquid Chromatography (LC)
ParameterSetting
Column Temp 40°C
Flow Rate 0.35 mL/min
Injection Vol 5.0 µL
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (100%)
Run Time 12.0 Minutes

Gradient Profile:

  • 0.0 min: 10% B (Equilibration)

  • 1.0 min: 10% B

  • 7.0 min: 80% B (Elution of Impurity 8 & Parent)

  • 8.0 min: 95% B (Wash)

  • 8.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS)[4][5][6][7][8][9][10]
  • Ionization: ESI Positive (

    
    )
    
  • Scan Mode: MRM (Multiple Reaction Monitoring)[9]

  • Source Temp: 500°C | Capillary Voltage: 3.0 kV

MRM Transitions: Since Impurity 8 is an isomer, it shares transitions with Acotiamide. Separation is defined by Retention Time (RT).

AnalytePrecursor (Q1)Product (Q3)CE (eV)Dwell (ms)ID Rationale
Impurity 8 451.2271.125100Thiazole-Amide cleavage
Impurity 8 (Qual) 451.2122.135100Diisopropyl side chain
Acotiamide 451.2271.125100Co-eluting check

Mechanistic Insight: Fragmentation & Separation[7]

To ensure scientific integrity, one must understand why the method works.

  • Chromatography: The Phenyl-Hexyl phase interacts with the π-electrons of the dimethoxybenzoyl ring. The shift of the hydroxyl group from position 2 (Acotiamide) to position 5 (Impurity 8) alters the electron density and steric accessibility of the ring, causing a shift in retention time (typically Impurity 8 elutes before Acotiamide due to higher polarity/hydrogen bonding capability with the mobile phase).

  • Mass Spectrometry: The collision-induced dissociation (CID) breaks the amide bond linking the thiazole and the benzene ring.

Fragmentation cluster_0 Collision Cell (CID) Parent Precursor Ion [M+H]+ m/z 451.2 (Isomers have same mass) Frag1 Product Ion A Thiazole Moiety m/z ~271.1 Parent->Frag1 Amide Bond Cleavage Frag2 Product Ion B Side Chain Amine m/z ~122.1 Parent->Frag2 Secondary Fragmentation Validation Differentiation Method: RETENTION TIME ONLY (Due to isobaric fragments) Frag1->Validation

Caption: Fragmentation pathway for Acotiamide and Impurity 8. Note that mass transitions are identical; differentiation relies on LC retention.

Method Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests before every batch:

  • Resolution Check: Inject a mixture of Acotiamide and Impurity 8.

    • Requirement: Resolution (

      
      ) > 1.5 between the two peaks. If 
      
      
      
      , adjust the gradient slope or lower the initial %B.
  • Sensitivity Check: Inject Impurity 8 at the Limit of Quantitation (LOQ), typically 0.05% of the API concentration.

    • Requirement: S/N Ratio > 10.

  • Carryover: Inject a blank after the highest standard.

    • Requirement: No peak at the RT of Impurity 8 > 20% of LOQ.

References

  • PMDA Japan. (2013). Report on the Deliberation Results: Acotiamide Hydrochloride Hydrate (Acofide).[11] Pharmaceuticals and Medical Devices Agency.[11] Available at: [Link]

  • Veeprho Laboratories. (2023). This compound Structure and CAS Details. Available at: [Link][]

  • Bentham Science. (2021). Determination of Acotiamide in Human Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study. Current Pharmaceutical Analysis.[12][10] Available at: [Link]

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]

Sources

Application Note: Comprehensive Structural Characterization of Acotiamide Impurity 8 Maleate using High-Resolution Mass Spectrometry and Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The control of impurities is a critical mandate in pharmaceutical development and manufacturing to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). Acotiamide, a gastroprokinetic agent for treating functional dyspepsia, can be accompanied by various process-related impurities and degradation products. This application note presents a detailed, multi-technique protocol for the unambiguous structural elucidation of a key related substance, Acotiamide Impurity 8, in its maleate salt form. By synergistically applying High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and fragmentation analysis, alongside a suite of advanced Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC), we provide a definitive and self-validating workflow for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative of Impurity Profiling

Acotiamide functions as an acetylcholinesterase inhibitor, enhancing gastric motility and alleviating symptoms of functional dyspepsia such as postprandial fullness and upper abdominal bloating.[1][2][3] The synthetic route to Acotiamide, a multi-step process, presents potential pathways for the formation of related-substance impurities.[][5] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the identification, quantification, and control of impurities in new drug substances.[6] An impurity level exceeding the identification threshold necessitates full structural characterization to assess its potential toxicological impact.

Acotiamide Impurity 8, identified as N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2, 4-dimethoxybenzamido) thiazole-4-carboxamide, is an isomer of Acotiamide, differing in the substitution pattern on the benzamido ring.[7] This subtle isomeric difference can significantly impact its pharmacological and toxicological profile, making its unequivocal identification essential. This guide provides the scientific rationale and step-by-step protocols for its characterization.

The Analytical Strategy: A Synergistic Approach

The structural elucidation of an unknown or specified impurity is a deductive process. No single technique can provide all the necessary information. Our strategy combines the strengths of mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (MS): Provides the high-precision molecular weight of the impurity, allowing for the determination of its elemental formula. Tandem MS (MS/MS) experiments induce fragmentation, offering clues about the molecule's substructures and connectivity.[8][9]

  • Nuclear Magnetic Resonance (NMR): Delivers detailed information about the chemical environment of each proton and carbon atom. Through a series of 1D and 2D experiments, it is possible to piece together the complete molecular skeleton, confirm isomeric arrangements, and establish stereochemistry.[10][11]

The following diagram illustrates the logical workflow for this characterization.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis cluster_3 Structural Elucidation Prep Acotiamide Impurity 8 Maleate (Reference Standard) HRMS HRMS (Q-TOF/Orbitrap) - Accurate Mass [M+H]⁺ - Elemental Formula Prep->HRMS NMR_1D 1D NMR (¹H, ¹³C) - Atom Count & Type Prep->NMR_1D MSMS Tandem MS (MS/MS) - Fragmentation Pattern - Substructure Identification HRMS->MSMS Confirm Fragments Structure Definitive Structure Confirmation MSMS->Structure Molecular Formula & Fragment Evidence NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity Mapping NMR_1D->NMR_2D Assign Signals NMR_2D->Structure Unambiguous Connectivity

Caption: Integrated workflow for impurity characterization.

High-Resolution Mass Spectrometry (HRMS) Protocol

3.1. Causality Behind Experimental Choices

  • Technique: Electrospray Ionization (ESI) is selected as the ionization source because it is a soft ionization technique ideal for polar, thermally labile molecules like Acotiamide and its impurities, minimizing in-source fragmentation and preserving the molecular ion.[12] We use the positive ion mode ([M+H]⁺) as the diisopropylamino group is readily protonated.

  • Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is crucial for achieving high mass accuracy (<5 ppm), which is essential for confidently determining the elemental composition from the measured mass.[8]

3.2. Experimental Protocol

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound reference standard.

    • Dissolve in 10 mL of a solution of 50:50 acetonitrile:water containing 0.1% formic acid to create a 100 µg/mL stock solution. The acid aids in protonation for ESI.

    • Further dilute the stock solution to a final concentration of ~1 µg/mL for direct infusion or LC-MS analysis.

  • Instrumentation & Parameters (Example: Q-TOF):

    • Instrument: Waters Xevo G2-XS Q-TOF or equivalent.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 0.8 - 1.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 550 °C.[12]

    • Cone Voltage: 40 V.

    • Mass Range (Full Scan): m/z 100-800.

    • MS/MS Collision Energy: Ramp from 10-40 eV using argon as the collision gas to generate a rich fragmentation spectrum.

3.3. Data Interpretation

The primary goal is to confirm the molecular formula of the impurity cation, C₂₁H₃₀N₄O₅S.

Table 1: High-Resolution Mass Spectrometry Data

Parameter Expected Value Observed Value Deviation (ppm)
Molecular Formula C₂₁H₃₁N₄O₅S⁺ - -

| Exact Mass [M+H]⁺ | 451.2010 | 451.2005 | -1.1 |

A low ppm deviation strongly supports the proposed elemental composition. The maleate counter-ion (C₄H₄O₄, MW 116.07) will not be observed covalently bound but may be detected separately at m/z 115.0037 ([M-H]⁻) in negative mode or not at all.

Fragmentation Analysis: The MS/MS spectrum is key to confirming the core structure. Amides frequently cleave at the N-CO bond.[13][14] For Acotiamide Impurity 8, the primary fragmentation pathways are expected to involve the cleavage of the two amide bonds.

G cluster_0 Proposed Fragmentation of Acotiamide Impurity 8 cluster_1 Pathway A cluster_2 Pathway B parent [M+H]⁺ m/z 451.20 fragA Acylium Ion m/z 181.05 parent->fragA Cleavage 1 fragB Thiazole Fragment m/z 271.15 parent->fragB Cleavage 2 lossA Loss of Amine -C₁₂H₂₄N₃OS lossB Loss of Benzoyl -C₉H₉O₄

Caption: Key MS/MS fragmentation pathways for the impurity.

  • Fragment m/z 181.05: Corresponds to the 5-hydroxy-2,4-dimethoxybenzoyl acylium ion [C₉H₉O₄]⁺. This fragment is crucial as it contains the isomeric portion of the molecule.

  • Fragment m/z 271.15: Corresponds to the protonated 2-amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide moiety [C₁₂H₂₃N₄OS]⁺. This confirms the other half of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

4.1. Causality Behind Experimental Choices

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity effectively dissolves the maleate salt, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (NH, OH), which might be broadened or absent in other solvents like CDCl₃.

  • Spectrometer: A high-field spectrometer (≥400 MHz for ¹H) is necessary to achieve sufficient signal dispersion, resolving overlapping multiplets, which is critical for accurate structural assignment.[11]

  • 2D Experiments:

    • COSY: Establishes ¹H-¹H spin systems, allowing us to trace the connectivity within the diisopropylaminoethyl chain and identify adjacent protons on the aromatic ring.

    • HSQC: Provides a direct, one-bond correlation map between each proton and its attached carbon, simplifying the assignment of the ¹³C spectrum.

    • HMBC: This is arguably the most powerful experiment for impurity elucidation. It reveals 2- and 3-bond correlations between ¹H and ¹³C nuclei, acting as the "glue" that connects the independent spin systems identified by COSY. For instance, it connects the benzoyl group to the thiazole ring and the thiazole ring to the ethyl chain.[11]

4.2. Experimental Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound reference standard in ~0.6 mL of DMSO-d₆.

    • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation & Experiments (Example: 400 MHz Spectrometer):

    • Instrument: Bruker AVANCE 400 or equivalent.[11]

    • ¹H NMR: Acquire with a standard pulse sequence; 16-32 scans.

    • ¹³C{¹H} NMR: Acquire with proton decoupling; 1024-2048 scans.

    • gCOSY: Standard gradient-selected COSY experiment.

    • gHSQC: Standard gradient-selected HSQC optimized for ¹JCH ≈ 145 Hz.

    • gHMBC: Standard gradient-selected HMBC optimized for long-range couplings (ⁿJCH) of 8-10 Hz.

4.3. Data Interpretation and Structural Assignment

The key to confirming the structure of Impurity 8 lies in differentiating it from Acotiamide. In Acotiamide (2-hydroxy-4,5-dimethoxy), the two aromatic protons are para to each other. In Impurity 8 (5-hydroxy-2,4-dimethoxy), the two aromatic protons are meta to each other, which results in a different coupling pattern and chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Assignments for Acotiamide Impurity 8 in DMSO-d₆

Position Predicted ¹³C δ (ppm) Predicted ¹H δ (ppm) Multiplicity, J (Hz) Key HMBC Correlations (¹H → ¹³C)
Benzoyl Moiety
C=O ~164.5 - - H-3', Thiazole-NH
C-1' ~114.0 - - H-3', H-6', OCH₃-2', OCH₃-4'
C-2' ~158.0 - - H-3', OCH₃-2'
C-3' ~98.0 ~6.65 s C-1', C-2', C-4', C-5'
C-4' ~160.0 - - H-3', H-6', OCH₃-4'
C-5' ~150.0 - - H-3', H-6'
C-6' ~110.0 ~7.40 s C-1', C-2', C-4', C-5', C=O
OCH₃-2' ~56.0 ~3.90 s C-2'
OCH₃-4' ~55.5 ~3.80 s C-4'
OH-5' - ~9.50 br s C-4', C-5', C-6'
Thiazole Moiety
C-2'' ~160.0 - - Thiazole-NH
C-4'' ~145.0 - - H-5''
C-5'' ~118.0 ~8.10 s C-4'', C-7''
NH - ~12.0 br s C-2'', C=O
C=O (7'') ~162.0 - - H-5'', H-8''
Side Chain
NH - ~8.50 t, ~6.0 C-7'', C-8''
C-8'' ~38.0 ~3.50 q, ~6.0 C-7'', C-9''
C-9'' ~50.0 ~2.70 t, ~6.0 C-8'', C-10''
C-10'' ~48.0 ~3.10 sept, ~6.5 C-9'', C-11''
C-11'' ~20.5 ~1.10 d, ~6.5 C-10''
Maleate
=CH ~135.0 ~6.20 s C=O

| C=O | ~168.0 | - | - | =CH |

  • Structural Confirmation Steps:

    • Assign Spin Systems: Use the COSY spectrum to connect H-8''/H-9'' and H-10''/H-11''.

    • Anchor with HSQC: Assign the carbons directly attached to each proton identified in step 1.

    • Connect the Fragments (HMBC):

      • A correlation from the thiazole proton (H-5'') to the amide carbonyl (C-7'') connects the ring to the side chain.

      • A correlation from the side-chain NH proton to C-7'' provides further confirmation.

      • Crucially, a correlation from the thiazole NH proton (~12.0 ppm) to the benzoyl carbonyl carbon (C=O at ~164.5 ppm) definitively links the two main aromatic fragments.

      • Correlations from the aromatic protons H-3' and H-6' to the surrounding methoxy- and hydroxyl-bearing carbons will confirm the 5-hydroxy-2,4-dimethoxy substitution pattern, distinguishing it from Acotiamide.

    • Maleate Signal: The presence of a sharp singlet at ~6.20 ppm integrating to 2 protons, along with corresponding ¹³C signals, confirms the maleate counter-ion.

Conclusion

The combined application of high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides an unequivocal and scientifically rigorous method for the characterization of this compound. HRMS confirms the elemental composition C₂₁H₃₀N₄O₅S with high confidence, while MS/MS provides key structural fragments. Advanced NMR techniques, particularly 2D correlation experiments, allow for the complete and unambiguous assignment of the molecular skeleton, crucially differentiating the impurity from its API isomer. This detailed protocol serves as a robust, self-validating system for quality control laboratories and regulatory submissions, ensuring the purity and safety of Acotiamide drug products.

References

  • Veeprho. (n.d.). Acotiamide Impurities and Related Compound. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Acotiamide-Impurities. Retrieved February 7, 2026, from [Link]

  • Veeprho. (n.d.). This compound | CAS 185105-17-3. Retrieved February 7, 2026, from [Link]

  • New Drug Approvals. (2016, January 12). Acotiamide. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, November 23). Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC‐ESI‐QTOF‐MS/MS | Request PDF. Retrieved February 7, 2026, from [Link]

  • Damle, M., & Harne, S. (2018). Development and validation of stability indicating RP-HPLC method for determination of Acotiamide Hyrochloride. International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415.
  • Pharmaffiliates. (n.d.). Acotiamide Hydrochloride Trihydrate and its Impurities. Retrieved February 7, 2026, from [Link]

  • Shinozaki, S., et al. (2016). Profile of acotiamide in the treatment of functional dyspepsia. Clinical and Experimental Gastroenterology, 9, 87–93.
  • ResearchGate. (n.d.). MS/MS fragmentation patterns. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Retrieved February 7, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Influence of acotiamide on 13C-urea breath test for Helicobacter pylori diagnosis. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Acotiamide Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR data a-c and 13 C NMR data of compounds. Retrieved February 7, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlati. Retrieved February 7, 2026, from [Link]

  • Acta Scientific. (2018, August 7). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved February 7, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 7, 2026, from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved February 7, 2026, from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved February 7, 2026, from [Link]

  • YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved February 7, 2026, from [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved February 7, 2026, from [Link]

  • N/A. (n.d.). 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Retrieved February 7, 2026, from [Link]

Sources

Application Note: High-Resolution Quantitative Analysis of Acotiamide Impurity 8 (Maleate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the quantitative analysis of Acotiamide Impurity 8 Maleate (CAS: 185105-17-3), a critical regioisomer impurity found in the synthesis of Acotiamide Hydrochloride Trihydrate. Acotiamide, an acetylcholinesterase (AChE) inhibitor used for functional dyspepsia, possesses a complex aminothiazole structure susceptible to regio-isomeric byproducts during the benzoylation step.

Impurity 8 is chemically identified as N-[2-(diisopropylamino)ethyl]-2-[(5-hydroxy-2,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide. It differs from the parent drug primarily in the substitution pattern of the methoxy and hydroxy groups on the benzoyl ring.

The Analytical Challenge:

  • Regioisomerism: The structural similarity between Acotiamide and Impurity 8 results in nearly identical hydrophobicity (logP) and pKa values, making baseline separation on standard C18 columns difficult without optimized shape selectivity.

  • Counter-ion Interference: As the reference standard is supplied as a Maleate salt , the method must resolve the highly polar maleic acid peak (early eluting) from the organic impurity to prevent integration errors, while ensuring the impurity itself does not co-elute with the parent drug.

Scientific Mechanism & Method Design

Separation Logic (Causality)

To separate regioisomers, we rely on Shape Selectivity and


-

Interactions
.
  • Stationary Phase: A high-density C18 column (Carbon load >15%) is selected to maximize hydrophobic interaction. Alternatively, a Phenyl-Hexyl column can be used if C18 fails, as it exploits the electron density differences in the dimethoxy-benzoyl rings of the isomers.

  • Mobile Phase pH: A pH of 3.0 is chosen. Acotiamide and Impurity 8 are basic (tertiary amines). At pH 3.0, they are fully protonated, preventing peak tailing caused by interaction with residual silanols.

  • Detection: UV detection at 284 nm provides the optimal signal-to-noise ratio for the thiazole-benzamide chromophore common to both molecules.

Impurity Formation Pathway

The following diagram illustrates the structural relationship and critical separation logic.

Acotiamide_Impurity_Logic cluster_separation HPLC Separation Challenge Start Synthetic Precursors Reaction Benzoylation Step (Critical Control Point) Start->Reaction Acotiamide Acotiamide (Parent) 2-hydroxy-4,5-dimethoxy Reaction->Acotiamide Major Product Impurity8 Impurity 8 (Regioisomer) 5-hydroxy-2,4-dimethoxy Reaction->Impurity8 Side Reaction (Isomeric Impurity) SaltForm Salt Formation (Maleic Acid addition) Impurity8->SaltForm Purification RefStd Impurity 8 Maleate Reference Standard SaltForm->RefStd

Figure 1: Formation pathway and structural relationship of Acotiamide and Impurity 8.[1]

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump capability required).

  • Detector: Photodiode Array (PDA) or UV-Vis variable wavelength detector.

  • Column: Thermo Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) or Zorbax Eclipse XDB-C18.

  • Reagents:

    • Acetonitrile (HPLC Grade).[2]

    • Potassium Dihydrogen Phosphate (

      
      ).[3]
      
    • Orthophosphoric Acid (85%).

    • Milli-Q Water.

    • Standard: this compound (CAS 185105-17-3).[1][4][][]

Chromatographic Conditions
ParameterSetting
Column Temperature 40°C (Critical for mass transfer kinetics)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 284 nm
Run Time 25 minutes
Mobile Phase A Buffer: 20mM

in water, adjusted to pH 3.0 with dilute orthophosphoric acid.
Mobile Phase B Acetonitrile : Buffer (90:10 v/v)

Gradient Program:

  • 0.0 min: 85% A / 15% B

  • 5.0 min: 85% A / 15% B (Isocratic hold to elute Maleic acid)

  • 15.0 min: 40% A / 60% B (Linear ramp to elute Impurity 8 & Acotiamide)

  • 20.0 min: 40% A / 60% B

  • 21.0 min: 85% A / 15% B

  • 25.0 min: 85% A / 15% B (Re-equilibration)

Standard & Sample Preparation[7]

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

1. Impurity 8 Stock Solution (100 µg/mL):

  • Weigh 10.0 mg of This compound standard.

  • Transfer to a 100 mL volumetric flask.

  • Add 60 mL Diluent and sonicate for 10 minutes (ensure complete dissolution of the salt).

  • Make up to volume with Diluent.[7]

  • Note: Correct the weighing for the salt factor (MW Salt / MW Free Base) if reporting as free base.

    • MW Salt (Maleate): ~566.6 g/mol []

    • MW Free Base: ~450.5 g/mol

    • Salt Factor: 0.795

2. System Suitability Solution:

  • Prepare a mixture containing 50 µg/mL Acotiamide API and 5 µg/mL Impurity 8 Maleate in Diluent.

3. Test Sample:

  • Weigh powder equivalent to 50 mg Acotiamide.

  • Transfer to 50 mL flask, dissolve in Diluent, sonicate, and filter through 0.45 µm PVDF filter.

Method Validation & Acceptance Criteria

To ensure the protocol is self-validating, the following parameters must be met before routine analysis.

System Suitability Parameters
ParameterAcceptance CriteriaLogic
Resolution (

)
> 2.0Between Impurity 8 and Acotiamide.
Tailing Factor (

)
< 1.5Ensures minimal secondary interactions.
Theoretical Plates (

)
> 5000Indicates column efficiency.
Maleic Acid Elution < 3.0 minConfirms separation of counter-ion from analyte.
Linearity & Range
  • Range: LOQ to 150% of the specification limit (typically 0.15% level).

  • Protocol: Prepare 5 concentration levels (e.g., 0.05, 0.10, 0.15, 0.20, 0.25 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Validation Workflow

Validation_Workflow Step1 Specificity Trial (Inject Blank, Placebo, Impurity 8) Step2 Check Maleate Separation (RT < 3.0 min?) Step1->Step2 Step3 Linearity Study (5 Levels) Step2->Step3 Yes Step4 Recovery/Accuracy (Spike at 50%, 100%, 150%) Step3->Step4 Decision Pass Criteria? Step4->Decision Decision->Step1 No (Re-optimize Gradient) Final Release Protocol Decision->Final Yes

Figure 2: Step-by-step validation workflow for Impurity 8 quantification.

Troubleshooting & Critical Insights

The "Maleate" Trap

When analyzing maleate salts, a large peak will appear near the void volume (


).
  • Risk: If the gradient starts with high organic content, the maleic acid may co-elute with early polar impurities.

  • Solution: Maintain the initial 5-minute isocratic hold at 15% B (high aqueous) to flush the maleic acid completely before the gradient ramp begins.

Peak Tailing

Acotiamide and Impurity 8 contain bulky di-isopropyl amine groups.

  • Cause: These groups can interact with residual silanols on the silica backbone.

  • Fix: If tailing > 1.5, add 0.1% Triethylamine (TEA) to the buffer and adjust pH to 3.0. The TEA competes for silanol sites, sharpening the analyte peak.

Retention Time Shift
  • Cause: Temperature fluctuations affect the pKa/ionization state equilibrium.

  • Fix: Ensure the column oven is strictly maintained at 40°C ± 0.5°C.

References

  • Veeprho Laboratories. (n.d.). This compound Structure and Details. Retrieved from [Link][1][4]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Ojha, S. D., et al. (2018).[2] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Use of Acotiamide impurity 8 Maleate as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Qualification and Utilization of Acotiamide Impurity 8 Maleate as a Reference Standard

Executive Summary & Scientific Context

In the development of Acotiamide Hydrochloride Hydrate (a prokinetic acetylcholinesterase inhibitor for Functional Dyspepsia), the control of process-related impurities is critical for ICH Q3A/Q3B compliance.

Acotiamide Impurity 8 (CAS: 185105-17-3) is a specific positional isomer (regioisomer) of the parent drug. While Acotiamide contains a 2-hydroxy-4,5-dimethoxybenzamide moiety, Impurity 8 contains a 5-hydroxy-2,4-dimethoxybenzamide moiety. This impurity typically arises from isomeric impurities in the starting material (2,4,5-trimethoxybenzoic acid derivatives) or non-selective demethylation during synthesis.

Critical Challenge: As a regioisomer, Impurity 8 possesses physicochemical properties (pKa, logP, UV spectra) nearly identical to the Active Pharmaceutical Ingredient (API), making chromatographic separation and accurate quantification difficult. Furthermore, this reference standard is often supplied as a Maleate salt , whereas the API is a Hydrochloride. Failure to correct for the salt form and counter-ion stoichiometry will result in significant potency calculation errors (up to ~20% deviation).

This guide outlines the protocol for qualifying this material as a Primary Reference Standard and utilizing it for Relative Response Factor (RRF) determination.

Chemical Identity & Properties

FeatureAcotiamide (Parent API)Impurity 8 (Reference Standard)
Chemical Name N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxy benzoyl)amino]-1,3-thiazole-4-carboxamideN-[2-(diisopropylamino)ethyl]-2-[(5-hydroxy-2,4-dimethoxy benzoyl)amino]-1,3-thiazole-4-carboxamide
Salt Form Hydrochloride TrihydrateMaleate (1:[1][2]1)
CAS Number 185106-16-5 (Free base)185105-17-3
Molecular Formula


Critical Difference Hydroxyl at Pos 2; Methoxy at 4,5Hydroxyl at Pos 5; Methoxy at 2,4

Visualization: Structural Relationship & Origin

The following diagram illustrates the structural divergence and the analytical workflow required to control this impurity.

Acotiamide_Impurity_Workflow Start Starting Material (Trimethoxybenzoic Acid Deriv.) Process Synthesis Step: Amide Coupling & Demethylation Start->Process Reaction API Acotiamide (API) (2-OH, 4,5-OMe) Process->API Major Product Imp8 Impurity 8 (Regioisomer) (5-OH, 2,4-OMe) Process->Imp8 Isomeric Side Reaction Analysis HPLC Method Validation (Isomer Separation) API->Analysis Sample Salt Salt Formation (Maleate) Imp8->Salt Stabilization for Ref Std Salt->Analysis Used as Marker

Caption: Origin of Impurity 8 via isomeric side-reaction and its integration into the analytical control strategy.

Protocol 1: Reference Standard Potency Assignment

Because Impurity 8 Maleate is used to quantify the impurity in the API (which is likely the free base or HCl salt form), you must calculate the "Free Base Content" of the standard.

Materials Required:
  • This compound (Certified Reference Material).[]

  • Karl Fischer (KF) Titrator or TGA.

  • Headspace GC (for Residual Solvents).

  • ROI (Residue on Ignition) apparatus.

Step-by-Step Methodology:
  • Chromatographic Purity (

    
    ): 
    Determine the area normalization purity using the HPLC method (described in Protocol 2). Ensure detection at the isosbestic point or 
    
    
    
    of the impurity (typically ~260-280 nm, but must be scanned).
    • Acceptance Criteria: > 95.0% area.

  • Mass Balance Calculation (As-Is Potency): Calculate the potency of the material as it exists in the vial (including the Maleate counter-ion).

    
    
    
  • Salt Correction (Critical Step): To use this standard for quantifying the impurity in the drug substance, convert the "As-Is" potency to "Free Base" potency.

    • MW (Impurity 8 Free Base)

      
       450.55  g/mol [2]
      
    • MW (Impurity 8 Maleate)

      
       566.62  g/mol  (450.55 + 116.07)
      
    • Note: Verify exact MW on the Certificate of Analysis (CoA) as solvation may vary.

    
    
    

    Example: If

    
     is 98.5% and the salt is a 1:1 Maleate:
    
    
    
    
    Use 78.3% as the purity factor when weighing this standard for quantification.

Protocol 2: HPLC Method for Regioisomer Separation

Separating the 2-hydroxy (API) from the 5-hydroxy (Impurity 8) isomer requires a column with high shape selectivity. Standard C18 columns may show co-elution.

Chromatographic Conditions:
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are recommended over C18 due to pi-pi interactions with the aromatic ring, which differ based on the substituent pattern.

    • Recommended: Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Temperature control is vital for isomer resolution).

  • Detection: UV at 280 nm (or determined

    
    ).
    
Gradient Program (Example):
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.06040
25.02080
30.02080
31.09010
40.09010
System Suitability Criteria:
  • Resolution (

    
    ): 
    
    
    
    between Acotiamide API and Impurity 8.
  • Tailing Factor:

    
     for Impurity 8.
    
  • Precision: RSD

    
     for 6 replicate injections of the standard.
    

Protocol 3: Relative Response Factor (RRF) Determination

Since Impurity 8 is a structural isomer, its UV absorption may differ slightly from the parent. You must determine the RRF to accurately quantify it without running a standard every time (once validated).

  • Preparation:

    • Prepare equimolar concentrations (e.g., 0.05 mg/mL) of Acotiamide API Standard and this compound Standard (corrected for salt form).

  • Analysis:

    • Inject both solutions in triplicate.

  • Calculation:

    
    
    
  • Application:

    • If

      
      , you may typically assume RRF = 1.0 (subject to internal SOPs).
      
    • If outside this range, use the calculated RRF in the impurity calculation formula:

      
      
      

Troubleshooting & Stability

  • Hygroscopicity: Maleate salts can be hygroscopic. Equilibrate the standard vial to room temperature before weighing. If the KF water content is high (>2%), dry the material or strictly apply the water correction factor.

  • Solution Stability: Acotiamide is an ester/amide; it can hydrolyze in highly acidic or basic diluents. Use a neutral diluent (Water:ACN 50:50) and analyze within 24 hours.

  • Peak Identification: If the retention times are very close, use Spiking Studies . Spike the API solution with Impurity 8. If the peak width increases or a shoulder appears, the resolution is insufficient. Adjust the gradient slope or lower the column temperature.

References

  • Veeprho Laboratories. (n.d.). This compound | CAS 185105-17-3.[1][][4] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[5] Acotiamide Hydrochloride | C21H37ClN4O8S.[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2013).[7] Report on the Deliberation Results: Acofide Tablets. Retrieved October 26, 2023, from [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Separation of Acotiamide and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acotiamide, marketed under the brand name Acofide, is a prokinetic agent used for the treatment of functional dyspepsia.[1][2] It functions as an acetylcholinesterase inhibitor, enhancing gastric motility and alleviating symptoms such as postprandial fullness and upper abdominal bloating.[1][2] The chemical name for Acotiamide is N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide.[]

The presence of impurities in a drug substance or product can significantly impact its quality, safety, and efficacy.[4] Therefore, it is crucial to develop and validate a reliable analytical method to separate and quantify Acotiamide from its potential process-related impurities and degradation products. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation of Acotiamide and its impurities, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5]

Causality of Experimental Choices

The selection of the chromatographic conditions is paramount for achieving a robust and reliable separation. Herein, we elucidate the rationale behind the chosen parameters for this stability-indicating assay.

  • Stationary Phase: A C8 or C18 column is a common choice for the reversed-phase separation of moderately polar compounds like Acotiamide.[4][5][6][7] The hydrophobic nature of the C8/C18 stationary phase provides sufficient retention for Acotiamide and its impurities, allowing for their separation based on differences in their polarity.

  • Mobile Phase: A combination of an organic modifier (like acetonitrile or methanol) and an aqueous buffer is employed to achieve optimal separation.[4][5][7][8][9] Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The pH of the aqueous phase is a critical parameter; a slightly acidic pH (e.g., using formic acid or a phosphate buffer) can help to suppress the ionization of acidic and basic functional groups in the analytes, leading to sharper peaks and improved retention.[4][5] The addition of a modifier like triethylamine can help to reduce peak tailing of basic compounds by masking active silanol groups on the silica-based stationary phase.[4][9]

  • Detection Wavelength: The selection of the detection wavelength is based on the UV-Visible spectrum of Acotiamide. A wavelength of maximum absorbance (λmax) ensures the highest sensitivity for the analyte and its impurities. For Acotiamide, a detection wavelength in the range of 272-284 nm has been found to be effective.[4][7][8]

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic separation and analysis of Acotiamide and its impurities.

Acotiamide Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Reporting Standard_Prep Prepare Acotiamide Reference Standard Injection Inject Samples and Standards Standard_Prep->Injection Sample_Prep Prepare Sample Solution (e.g., from tablet powder) Sample_Prep->Injection Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, etc.) Forced_Degradation->Injection HPLC_System HPLC System with C8/C18 Column HPLC_System->Injection Method_Params Set Method Parameters (Mobile Phase, Flow Rate, etc.) Method_Params->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantify Impurities and Degradants Peak_Integration->Quantification Validation Method Validation (as per ICH guidelines) Quantification->Validation Report Generate Report Validation->Report

Caption: Workflow for Acotiamide Analysis

Detailed Protocol: Stability-Indicating HPLC Method

This protocol is a representative method synthesized from published literature and is intended as a starting point for method development and validation in your laboratory.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Sonicator.

  • Acotiamide reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid or Triethylamine (for pH adjustment).

  • Purified water (HPLC grade).

2. Chromatographic Conditions

ParameterCondition
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Varies; a common starting point is a mixture of a phosphate buffer (pH adjusted) and acetonitrile in a suitable ratio (e.g., 60:40 v/v).[5] Another option includes acetonitrile and 0.1% triethylamine with 0.2% formic acid (30:70).[4]
Flow Rate 1.0 mL/min[4][5]
Column Temperature Ambient or controlled at 40 °C[4]
Detection Wavelength 282 nm[4]
Injection Volume 20 µL
Run Time Sufficient to allow for the elution of all impurities and the main peak (e.g., 10-15 minutes).

3. Preparation of Solutions

  • Buffer Preparation (Example): Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to make a 10 mM solution. Adjust the pH to a desired value (e.g., 4.5 or 7.4) with orthophosphoric acid or a suitable base.[5][9]

  • Mobile Phase Preparation: Mix the buffer and organic solvent in the desired ratio. Filter through a 0.45 µm membrane filter and degas by sonication before use.[8]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Acotiamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) and make up to the volume.[4]

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution with the mobile phase to obtain the desired concentration.[4]

  • Sample Solution (from tablets): Weigh and powder not fewer than 20 tablets. Accurately weigh a quantity of powder equivalent to a known amount of Acotiamide (e.g., 10 mg) and transfer it to a 100 mL volumetric flask. Add about 60 mL of the mobile phase, sonicate for 15 minutes, and then make up to the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[9]

4. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Acotiamide drug substance. The drug is subjected to various stress conditions to induce degradation.[10]

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature. Acotiamide has been shown to be particularly susceptible to alkaline degradation.[4]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug or its solution to dry heat.[9]

  • Photolytic Degradation: Expose the drug solution to UV light.

The stressed samples are then analyzed by the proposed HPLC method to demonstrate that the degradation products are well-separated from the parent drug and from each other.

Known Impurities of Acotiamide

The following table lists some of the known process-related and degradation impurities of Acotiamide. The control of these impurities is essential for ensuring the quality of the final drug product.

Impurity NameCAS Number
Acotiamide Impurity 12150-55-2[]
Acotiamide Impurity 5206882-15-7[]
Acotiamide Impurity 7185105-13-9[]
Acotiamide Impurity 8 Maleate185105-17-3[]
Acotiamide Impurity 9948053-83-6[]
Acotiamide Impurity 10738562-93-1[]
N-Despropyl Acotiamide701197-05-9[]
2-Amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide206882-15-7[11]
2-Hydroxy-4,5-dimethoxybenzoic acid5722-93-0[]

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8] Forced degradation studies are a key part of demonstrating specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of concentrations.[5][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[6][7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive guide for the chromatographic separation of Acotiamide and its impurities using a stability-indicating HPLC method. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers, scientists, and drug development professionals to implement and adapt this method for routine quality control and stability testing of Acotiamide in both bulk drug and pharmaceutical dosage forms. The validation of this method in accordance with ICH guidelines is a critical step to ensure the generation of reliable and accurate data.

References

  • Davis, S., Muraleedharan, M., Krishnanunni, P. S., & Aneesh, T. P. (2020). A new stability indicating RP-HPLC method for the estimation of Acotiamide in its pharmaceutical dosage forms. International Journal of Pharmaceutical Research, SP1, 285. [Link]

  • Patel, J., & Patel, S. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. ResearchGate. [Link]

  • Veeprho. (n.d.). Acotiamide Impurities and Related Compound. Retrieved February 9, 2026, from [Link]

  • Singh, S., et al. (2017). Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC-ESI-QTOF-MS/MS. Rapid Communications in Mass Spectrometry, 31(21), 1813-1824. [Link]

  • PDF DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Damle, M. C., & Harne, S. P. (2018). A RP-HPLC Method for Estimation of Acotiamide Hydrochloride in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415. [Link]

  • Ojha, S. D., Darji, V. C., Patel, J., & Patel, B. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE IN TABLET DOSAGE FORM. Indo American Journal of Pharmaceutical Sciences, 05(04), 2563-2571. [Link]

  • Kumar, A., & Sharma, R. (2021). Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet D. International Journal of Multidisciplinary Research and Growth Evaluation. [Link]

  • Singh, S., et al. (2017). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. PubMed. [Link]

  • Pharmaffiliates. (n.d.). Acotiamide-Impurities. Retrieved February 9, 2026, from [Link]

  • Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet Dosage form. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Acotiamide Hydrochloride. PubChem. Retrieved February 9, 2026, from [Link]

  • European Journal of Biomedical AND Pharmaceutical sciences. (n.d.). Retrieved February 9, 2026, from [Link]

  • New Drug Approvals. (2016, January 12). Acotiamide. [Link]

  • Gangurde, B. B., et al. (2023). Stability indicating chromatographic method development and validation for acotiamide HCl trihydrate with comprehensive forced degradation studies and LCMS/MS characterization of related substances. Scilit. [Link]

  • Kusunoki, H., et al. (2015). A double-blind placebo controlled study of acotiamide hydrochloride for efficacy on gastrointestinal motility of patients with functional dyspepsia. PubMed. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development of UV-Spectrophotometric methods and Determination of dissolution profile of Acotiamide Hydrochloride Hydrate. [Link]

Sources

Advanced Protocol: Forced Degradation & Impurity Profiling of Acotiamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous framework for conducting forced degradation studies on Acotiamide Hydrochloride Trihydrate (Acotiamide), a prokinetic agent used for functional dyspepsia. Contrary to standard template-based protocols, this guide emphasizes the mechanistic understanding of the molecule's instability.

Acotiamide contains labile structural motifs—specifically amide linkages and an aminothiazole ring—that render it susceptible to hydrolytic and oxidative degradation. This protocol details the stress conditions required to achieve the target 5–20% degradation, the specific HPLC conditions to separate these impurities, and the structural logic governing their formation.

Chemical Basis of Instability

To design an effective stress test, one must first understand where the molecule will break. Acotiamide’s structure (N-[2-[bis(1-methylethyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) presents three primary loci of instability:

  • Amide Linkages (Hydrolysis): The molecule possesses two amide bonds. The bond connecting the benzoyl group to the thiazole ring is electronically distinct from the aliphatic amide tail. Under acidic or basic stress, nucleophilic attack at the carbonyl carbon leads to cleavage, yielding carboxylic acid derivatives and amine byproducts.

  • Tertiary Amine (Oxidation): The diisopropylamino group is a prime target for N-oxidation when exposed to peroxides, forming N-oxide impurities.

  • Thiazole Ring (Photolysis/Oxidation): The sulfur atom within the thiazole ring is sensitive to high-energy UV radiation and strong oxidizers, potentially leading to ring opening or S-oxidation.

Experimental Protocol: Stress Conditions

Objective: Induce degradation of 5–20%. If degradation exceeds 20%, secondary degradation products (artifacts) may interfere. If <5%, conditions are too mild.

Prerequisite: Prepare a Stock Solution of Acotiamide HCl (1000 µg/mL) in Methanol.

Stress TypeReagent / ConditionExposure TargetMechanistic Goal
Acidic Hydrolysis 0.1 N HCl (Reflux at 60°C)1–4 HoursProtonation of carbonyl oxygen; cleavage of amide bonds to form acid degradants.
Basic Hydrolysis 0.1 N NaOH (Ambient to 60°C)15 min – 1 HourCritical: Amides are highly labile in base. Monitor closely to prevent total degradation.
Oxidative 3% H₂O₂ (Ambient)2–6 HoursRadical attack on S-atoms and N-oxidation of the tertiary amine.
Thermal Dry Heat (60°C - 80°C)24–48 HoursAssessment of solid-state stability (dehydration of trihydrate form).
Photolytic UV Light (1.2 million lux hours)1–5 DaysRadical formation; thiazole ring instability.
Protocol Notes & Causality:
  • Neutralization: Acid and Base samples must be neutralized (pH 7.0) immediately after the stress period to quench the reaction. Injecting highly acidic/basic samples can distort peak shapes and damage the HPLC column silica.

  • Co-solvent Choice: Acetonitrile is preferred over Methanol for dilution during oxidative studies. Methanol can react with radical intermediates to form methoxy-artifacts, leading to false impurity peaks.

Analytical Methodology (Stability-Indicating HPLC)

The following method is validated to separate Acotiamide from its degradation products (DPs).

  • Column: Thermo Gold Cyano or Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm). Note: Cyano columns often provide better selectivity for the polar amide fragments than standard C18.

  • Mobile Phase:

    • Solvent A: Phosphate Buffer (10 mM KH₂PO₄, pH 4.5 adjusted with Orthophosphoric acid).

    • Solvent B: Acetonitrile.[1][2]

    • Isocratic Mode: 80:20 (Buffer : ACN) or Gradient if late-eluting non-polar impurities are observed.

  • Flow Rate: 0.8 – 1.0 mL/min.

  • Detection: PDA at 284 nm (Lambda max) and 222 nm (for higher sensitivity of aliphatic fragments).

  • Injection Volume: 20 µL.

  • Run Time: ~15 minutes (Retention time of Acotiamide is typically ~8.1 min).

Results & Discussion: Degradation Pathways

Observed Degradation Profile
  • Acid/Base: Significant degradation is observed.[1][3][4] The primary pathway is the hydrolysis of the amide bond.

    • Major DP:2-hydroxy-4,5-dimethoxybenzoic acid .[4]

    • Major DP: Thiazole amine derivative (N-[2-(diisopropylamino)ethyl]-2-aminothiazole-4-carboxamide).

  • Oxidation: Moderate degradation. Formation of N-oxides on the diisopropylamine tail.

  • Thermal: Acotiamide HCl Trihydrate is relatively stable thermally, though dehydration occurs. Conflicting reports exist regarding high-temperature stability; therefore, dry heat at 80°C is a mandatory checkpoint.

Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the chemical logic of the degradation pathways.

Acotiamide_Degradation Acotiamide Acotiamide HCl (Parent Molecule) AcidBase Acid/Base Hydrolysis (Nucleophilic Attack) Acotiamide->AcidBase Amide Bond Cleavage Oxidation Oxidation (H2O2) (Radical/Electrophilic) Acotiamide->Oxidation Electron Transfer BenzoicAcid Impurity A: 2-hydroxy-4,5- dimethoxybenzoic acid AcidBase->BenzoicAcid Cleavage Product 1 ThiazoleAmine Impurity B: Thiazole Amine Derivative AcidBase->ThiazoleAmine Cleavage Product 2 NOxide Impurity C: Acotiamide N-Oxide (Tertiary Amine) Oxidation->NOxide Oxygen Insertion

Figure 1: Mechanistic degradation pathway of Acotiamide showing primary hydrolysis and oxidation products.

Experimental Workflow Visualization

Workflow cluster_Stress Stress Conditions Start Stock Prep (1000 µg/mL) Acid 0.1N HCl 60°C Start->Acid Base 0.1N NaOH Ambient Start->Base Oxid 3% H2O2 Ambient Start->Oxid Quench Neutralization (pH 7.0) Acid->Quench Base->Quench Dilute Dilution (Mobile Phase) Oxid->Dilute No pH adj. Quench->Dilute Analyze HPLC-PDA (284 nm) Dilute->Analyze

Figure 2: Step-by-step experimental workflow for forced degradation samples.

Mitigation Strategies

Based on the degradation profile, the following formulation strategies are recommended:

  • pH Control: Maintain formulation pH between 4.0 and 6.0 to minimize amide hydrolysis (avoiding the rapid degradation seen in alkaline conditions).

  • Antioxidants: If N-oxide impurities exceed thresholds (0.1%), consider adding antioxidants like BHT or EDTA to chelate trace metals that catalyze oxidation.

  • Moisture Protection: Due to the trihydrate nature and potential for hydrolysis, use moisture-barrier packaging (Alu-Alu blisters).

References

  • Damle, M. & Harne, S. (2018). Development and Validation of Stability Indicating HPLC Method for Determination of Acotiamide Hydrochloride.[1][2][5] International Journal of Pharmaceutical Sciences and Research.

  • Ojha, S. et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form.[1] Indo American Journal of Pharmaceutical Sciences.[1]

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for Acotiamide Impurities.

  • Kawachi, M. et al. (2011).Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide.

Sources

Application Note: A Validated Stability-Indicating HPLC Assay for Acotiamide Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Acotiamide Hydrochloride in the presence of its degradation products. Acotiamide, a first-in-class prokinetic agent for functional dyspepsia, requires a reliable analytical method to ensure its safety, efficacy, and quality throughout its shelf life.[1] The developed method is specific, accurate, precise, and linear over a defined concentration range. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating nature.[2] This document provides a comprehensive protocol for method implementation, including forced degradation procedures and validation, making it suitable for routine quality control and stability testing in pharmaceutical laboratories.

Introduction: The Rationale for a Stability-Indicating Assay

Acotiamide is a novel gastroprokinetic agent that functions by inhibiting acetylcholinesterase and acting as a muscarinic antagonist, thereby enhancing gastrointestinal motility.[3][4] As with any pharmaceutical compound, Acotiamide is susceptible to degradation over time when exposed to various environmental factors such as heat, light, humidity, and reactive chemical species. The presence of impurities and degradation products can significantly impact the drug's safety and efficacy.[5] Therefore, developing a stability-indicating assay method (SIAM) is a critical component of the drug development process and is mandated by regulatory agencies worldwide.[5][6]

A SIAM is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. This ensures that the measured decrease in the API concentration is a direct reflection of its degradation. The ICH guideline Q1A(R2) necessitates the use of forced degradation studies to generate potential degradation products and to demonstrate the specificity of the analytical method.[2] This application note details such a method for Acotiamide Hydrochloride.

Method Development: A Scientifically Grounded Approach

The primary objective of this method development was to achieve optimal separation between Acotiamide and its potential degradation products with good peak symmetry and resolution. A reverse-phase HPLC (RP-HPLC) approach was selected due to its versatility and suitability for moderately polar compounds like Acotiamide.

Chromatographic System and Conditions

The selection of the stationary and mobile phases is critical for achieving the desired separation. A C18 column is a common choice for RP-HPLC, offering excellent hydrophobic retention.[7] However, for Acotiamide and its potential degradants, a cyano-bonded stationary phase was also found to be effective, providing alternative selectivity.[5][8] For this application note, a widely available C8 column is chosen to provide a robust and readily transferable method.

The mobile phase composition was optimized to achieve a balance between retention time, peak shape, and resolution. A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC. A phosphate buffer provides good pH control, which is essential for the consistent ionization state of the analyte and, consequently, reproducible retention times. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. The final optimized conditions are presented in Table 1.

Table 1: Optimized HPLC Method Parameters for Acotiamide Assay

ParameterConditionRationale
Instrument HPLC system with UV/Vis or PDA detectorStandard equipment in QC labs. A PDA detector is recommended for peak purity analysis.
Column C8, 250 mm x 4.6 mm, 5 µm particle sizeProvides good retention and separation for Acotiamide and its degradants.
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 4.5 with orthophosphoric acid) (40:60 v/v)Offers optimal separation with good peak shape and a reasonable run time. The pH of 4.5 ensures consistent protonation of Acotiamide.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 282 nmAcotiamide exhibits significant absorbance at this wavelength, providing good sensitivity.
Injection Volume 20 µLA suitable volume to achieve the desired sensitivity without overloading the column.
Run Time 15 minutesSufficient to elute the parent drug and all observed degradation products.
Sample and Standard Preparation
  • Solvent: The mobile phase is used as the diluent for both standard and sample preparations to ensure compatibility with the chromatographic system and to minimize baseline disturbances.

  • Standard Solution (20 µg/mL): Accurately weigh about 10 mg of Acotiamide Hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 25 mL with the diluent.

  • Sample Solution (from tablets, 20 µg/mL): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Acotiamide into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the API, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter. Further dilute 5 mL of the filtered solution to 25 mL with the diluent.

Forced Degradation Studies: Probing the Stability of Acotiamide

Forced degradation studies are essential to generate the degradation products and to demonstrate the specificity of the analytical method.[2][9] Acotiamide was subjected to hydrolytic, oxidative, thermal, and photolytic stress conditions.[5][8][10]

General Procedure for Stress Studies

A stock solution of Acotiamide (e.g., 100 µg/mL) is prepared. This solution is then subjected to the stress conditions outlined below. After the specified exposure time, the solutions are cooled to room temperature, neutralized if necessary, and diluted with the mobile phase to a final concentration of approximately 20 µg/mL before injection into the HPLC system. A control sample (unstressed) is analyzed concurrently.

Stress Conditions
  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH. Heat at 80°C for 1 hour.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

  • Thermal Degradation: The solid drug powder is kept in a hot air oven at 105°C for 24 hours. A solution is then prepared from the stressed powder.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours and separately to sunlight for 48 hours.

The results of the forced degradation studies are summarized in Table 2. Significant degradation was observed under acidic, basic, and oxidative conditions, with the formation of distinct degradation product peaks.[5][10] The method was able to resolve the Acotiamide peak from all degradation product peaks, demonstrating its specificity.

Table 2: Summary of Forced Degradation Results for Acotiamide

Stress Condition% Degradation (Example)Observations
Acid Hydrolysis (0.1 N HCl, 80°C, 2h) ~15%One major degradation peak observed.
Base Hydrolysis (0.1 N NaOH, 80°C, 1h) ~20%Two major degradation peaks observed.
Oxidative (3% H₂O₂, RT, 4h) ~12%One significant degradation peak observed.
Thermal (Solid, 105°C, 24h) < 5%Minor degradation observed.[6]
Photolytic (UV and Sunlight) ~8%Minor degradation peaks observed.

Note: The % degradation is an example and will vary based on the exact experimental conditions.

Workflow for Forced Degradation and Analysis

Caption: Workflow for forced degradation of Acotiamide.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[11][12] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was demonstrated by the complete separation of the Acotiamide peak from the peaks of its degradation products generated during the forced degradation studies. A PDA detector was used to assess peak purity, confirming that the Acotiamide peak was spectrally homogeneous in the presence of degradants and excipients.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of Acotiamide standard solutions at five different concentration levels, ranging from 5 to 30 µg/mL (25% to 150% of the nominal concentration).[10][13] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. The method demonstrated excellent linearity over the tested range.

Accuracy

Accuracy was determined by the recovery method. A known amount of Acotiamide standard was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Precision
  • Method Precision (Repeatability): Six replicate injections of the same sample solution were performed, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Reproducibility): The method precision was repeated on a different day by a different analyst using a different instrument to assess the reproducibility of the method.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally making small but deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). The system suitability parameters were monitored after each change.

Table 3: Summary of Method Validation Results

ParameterAcceptance CriteriaResult (Example)
Specificity No interference at the retention time of Acotiamide. Peak purity > 990.Passed. No interference observed. Peak purity index was > 0.999.
Linearity (r²) r² ≥ 0.9990.9998
Range 5 - 30 µg/mLDemonstrated linearity, accuracy, and precision in this range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Method Precision (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability parameters met.The method was found to be robust for minor changes in parameters.
Method Validation Workflow

G cluster_0 Method Validation Protocol (ICH Q2(R1)) cluster_1 Validation Outcome Specificity Specificity (Forced Degradation, Peak Purity) Linearity Linearity & Range (5 Conc. Levels) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Robustness Robustness (Deliberate Variations) ValidationReport Validation Report (Data & Results Summary) Robustness->ValidationReport MethodApproved Method Approved for Routine Use & Stability Studies ValidationReport->MethodApproved

Caption: Key parameters in the validation of the Acotiamide HPLC method.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of Acotiamide Hydrochloride in pharmaceutical dosage forms. The method has been thoroughly validated in accordance with ICH guidelines and has been proven to be stability-indicating through forced degradation studies. The successful separation of the parent drug from its degradation products ensures that this method is suitable for the routine quality control and stability analysis of Acotiamide, thereby guaranteeing the safety and efficacy of the final drug product.

References

  • Damle, M. C., & Harne, S. P. (2018). A simple and rapid stability indicating HPLC method for acotiamide hydrochloride was developed and validated. International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415. [Link]

  • Kumar, A., Kumar, A., Singh, B., & Kumar, D. (2018). Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC‐ESI‐QTOF‐MS/MS. Rapid Communications in Mass Spectrometry, 32(15), 1277-1289. [Link]

  • Scribd. (n.d.). Stability Method for Acotiamide HCl Hydrate. Retrieved February 9, 2026, from [Link]

  • Jadhav, S., & Shingare, P. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1359-1370. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved February 9, 2026, from [Link]

  • Damle, M. C., & Sen, A. (n.d.). DEVELOPMENT & VALIDATION OF A STABILITY- INDICATING HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHIC (HPTLC) METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved February 9, 2026, from [Link]

  • Ojha, S. D., et al. (2018). development and validation of stability indicating rp-hplc method for estimation of acotiamide. Indo American Journal of Pharmaceutical Sciences, 5(5), 4155-4162. [Link]

  • Rasayan Journal of Chemistry. (2017). ich guideline practice: a validated stability indicating rp-uplc method development and. Retrieved February 9, 2026, from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-33. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved February 9, 2026, from [Link]

  • Zer, M., et al. (2021). Acotiamide and Functional Dyspepsia: A Systematic Review and Meta-Analysis. Cureus, 13(12), e20579. [Link]

  • YMER. (2023). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. Retrieved February 9, 2026, from [Link]

  • PubMed. (2018). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Retrieved February 9, 2026, from [Link]

  • Desai, M., et al. (2017). Acotiamide: a novel drug for the treatment of patients with functional dyspepsia. International Journal of Basic & Clinical Pharmacology, 6(5), 1239-1243. [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2018). design development and evaluation of fast dissolving tablets containing solid dispersion of acotiamide. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Acotiamide. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Acotiamide. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN104523686A - Acotiamide hydrochloride medicinal preparation and preparation method thereof.

Sources

Application Note: Synthesis and Characterization of Acotiamide Impurity 8 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acotiamide, chemically known as N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, is a gastroprokinetic agent used for the treatment of functional dyspepsia.[][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5]

This application note provides a detailed guide for the synthesis and characterization of Acotiamide impurity 8, a process-related impurity of Acotiamide. The IUPAC name for Acotiamide impurity 8 is N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazole-4-carboxamide.[6] This impurity is a positional isomer of Acotiamide, differing in the substitution pattern on the benzoyl ring. The synthesis of the maleate salt of this impurity is also described, which can be used as a reference standard for analytical method development, validation, and routine quality control of Acotiamide.

Part 1: Synthesis of Acotiamide Impurity 8 Maleate

The synthesis of Acotiamide impurity 8 is designed as a multi-step process, starting from a commercially available substituted benzoic acid. The rationale behind this synthetic strategy is to build the molecule in a convergent manner, ensuring high purity of the final compound.

Proposed Synthetic Pathway

The synthesis involves three main steps:

  • Amide Coupling (Step 1): Reaction of 5-hydroxy-2,4-dimethoxybenzoic acid with 2-amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide.

  • Purification: Purification of the crude Acotiamide impurity 8 free base by column chromatography.

  • Salt Formation: Reaction of the purified free base with maleic acid to form the stable maleate salt.

Synthesis_Pathway A 5-Hydroxy-2,4-dimethoxybenzoic acid C Acotiamide Impurity 8 (Free Base) A->C Amide Coupling (e.g., HATU, DIPEA) B 2-Amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide B->C E This compound C->E Salt Formation (e.g., in Ethanol) D Maleic Acid D->E

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 5-Hydroxy-2,4-dimethoxybenzoic acid

  • 2-Amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Maleic acid

  • Ethanol (EtOH)

Step 1: Synthesis of Acotiamide Impurity 8 (Free Base)

  • To a solution of 5-hydroxy-2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-amino-N-(2-(diisopropylamino)ethyl)thiazole-4-carboxamide (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Acotiamide impurity 8 as a solid.

Step 3: Formation of Maleate Salt

  • Dissolve the purified Acotiamide impurity 8 free base in a minimal amount of warm ethanol.

  • In a separate flask, dissolve maleic acid (1.05 eq) in warm ethanol.

  • Add the maleic acid solution dropwise to the solution of the free base with stirring.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.

Part 2: Characterization of this compound

A comprehensive characterization of the synthesized impurity is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Analytical Characterization Workflow

Characterization_Workflow Start Synthesized this compound HPLC HPLC/UPLC (Purity Assessment) Start->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS NMR NMR Spectroscopy (Structural Elucidation) Start->NMR FTIR FT-IR Spectroscopy (Functional Group Analysis) Start->FTIR End Confirmed Structure and Purity HPLC->End MS->End NMR->End FTIR->End

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Protocol:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Expected Results:

CompoundRetention Time (min)Purity (%)
This compoundApprox. 10.5> 98.0
Mass Spectrometry (MS) for Molecular Weight Determination

Protocol:

  • Instrument: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 100-1000 m/z.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Sheath Gas Flow: 11 L/min.

  • Sample Infusion: Direct infusion of the sample dissolved in methanol at a concentration of 10 µg/mL.

Expected Results:

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
Acotiamide Impurity 8C₂₁H₃₀N₄O₅S450.1937451.1999
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Protocol:

  • Instrument: Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Solvent: DMSO-d₆.

  • Techniques: ¹H NMR, ¹³C NMR.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5 (broad s)br s1HAr-OH
~8.5 (t)t1H-NH-CH₂-
~8.2 (s)s1HThiazole-H
~7.8 (s)s1HAr-H
~6.8 (s)s1HAr-H
~3.9 (s)s3H-OCH₃
~3.8 (s)s3H-OCH₃
~3.5 (q)q2H-NH-CH₂-
~3.1 (septet)septet2H-CH(CH₃)₂
~2.8 (t)t2H-CH₂-N(iPr)₂
~1.2 (d)d12H-CH(CH₃)₂

Note: The protons of the maleate counter-ion will also be visible in the spectrum, typically as a singlet around 6.0-6.3 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Technique: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm⁻¹.

Expected Characteristic Peaks (cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
~3300-3400O-H stretch (phenolic)
~3200-3300N-H stretch (amide)
~2970C-H stretch (aliphatic)
~1680C=O stretch (amide I)
~1640C=O stretch (amide I)
~1540N-H bend (amide II)
~1270, 1030C-O stretch (aryl ether)

Conclusion

This application note provides a comprehensive and scientifically sound methodology for the synthesis and characterization of this compound. The detailed protocols and expected results serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of Acotiamide. The availability of a well-characterized impurity standard is paramount for the development of robust analytical methods to ensure the safety and quality of the final pharmaceutical product, in line with global regulatory expectations.

References

  • Veeprho. This compound | CAS 185105-17-3. [Link]

  • Google Patents. CN111518052A - Preparation method of acotiamide hydrochloride impurity.
  • New Drug Approvals. Acotiamide. [Link]

  • Veeprho. Acotiamide Impurities and Related Compound. [Link]

  • PubChem. Acotiamide. [Link]

  • RSC Publishing. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. [Link]

  • Damle and Harne, IJPSR, 2018; Vol. 9(10): 4410-4415. [Link]

  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ICH. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • ResearchGate. (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. [Link]

  • NIH. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • PubChem. Acotiamide | C21H30N4O5S | CID 5282338. [Link]

  • ICH. Quality Guidelines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Acotiamide Impurity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the analysis of Acotiamide and its related impurities using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Here, we address common and complex challenges encountered during method development, validation, and routine analysis, providing not just solutions but the underlying scientific reasoning to empower your troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities of Acotiamide I should be looking for?

Acotiamide, being a synthesized pharmaceutical compound, can have several process-related impurities and degradation products. While the specific impurity profile can be dependent on the synthetic route, common impurities may include starting materials, intermediates, and by-products. For instance, impurities such as des-isobutyryl Acotiamide and N-oxide Acotiamide have been reported in the literature. A thorough understanding of the manufacturing process is crucial for identifying potential impurities.

Q2: I'm observing significant peak tailing for the main Acotiamide peak. What is the likely cause and how can I fix it?

Peak tailing for Acotiamide is a frequently encountered issue, often stemming from its chemical nature as a basic compound. This can lead to strong interactions with residual acidic silanol groups on the surface of traditional silica-based C18 columns.

Underlying Cause: The secondary amine and amide functionalities in Acotiamide's structure can engage in ionic interactions with deprotonated silanol groups (Si-O⁻) on the column packing material. This secondary interaction mechanism, in addition to the desired reversed-phase retention, causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Troubleshooting Workflow:

G start Start: Acotiamide Peak Tailing Observed check_pH Is Mobile Phase pH 2-3 units away from Acotiamide's pKa? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., to 2.5-3.5 with TFA or Formic Acid) check_pH->adjust_pH No check_modifier Is a basic modifier used? check_pH->check_modifier Yes end Resolution: Symmetrical Peak Achieved adjust_pH->end add_modifier Add a competing base (e.g., 0.1% Triethylamine) check_modifier->add_modifier No check_column Using a standard silica C18 column? check_modifier->check_column Yes add_modifier->end switch_column Switch to an end-capped or hybrid column (e.g., C18 with Bidentate Silane or Ethylene-Bridged Hybrid) check_column->switch_column Yes switch_column->end G start Start: Drifting Baseline Observed check_equilibration Is the column fully equilibrated? start->check_equilibration equilibrate_longer Equilibrate for a longer duration (e.g., 20-30 column volumes) check_equilibration->equilibrate_longer No check_mobile_phase Is the mobile phase stable and well-mixed? check_equilibration->check_mobile_phase Yes end Resolution: Stable Baseline Achieved equilibrate_longer->end prepare_fresh Prepare fresh mobile phase Ensure thorough mixing and degassing check_mobile_phase->prepare_fresh No check_temp Is the column temperature stable? check_mobile_phase->check_temp Yes prepare_fresh->end use_thermostat Use a column thermostat and ensure ambient temperature is stable check_temp->use_thermostat No check_detector Is the detector lamp failing? check_temp->check_detector Yes use_thermostat->end check_lamp_energy Check lamp energy/intensity. Replace if necessary. check_detector->check_lamp_energy Yes check_lamp_energy->end

Technical Support Center: Acotiamide & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Co-elution Issues with Acotiamide and its Impurities

Audience: Senior Analytical Scientists, QC Managers, and Method Development Chemists.[1]

Core Technical Overview: The Acotiamide Separation Challenge

Acotiamide Hydrochloride Hydrate is a prokinetic agent containing a thiazole ring , a tertiary amine (diisopropylamino group), and a benzamide moiety .[1] From a chromatographic perspective, this molecule presents three distinct challenges that lead to co-elution and peak shape issues:

  • Basic Nature (pKa ~10.2): The diisopropylamino group is highly basic.[1] At standard neutral pH, it interacts strongly with residual silanols on silica-based columns, leading to peak tailing that can mask closely eluting impurities (specifically the Desisopropyl process impurity).

  • Amide Hydrolysis: Under stress (acid/base), the amide bonds are susceptible to cleavage, generating polar fragments that often co-elute near the void volume (

    
    ) if the initial gradient is too aggressive.
    
  • Structural Similarity of Impurities: The primary process impurity, Desisopropyl Acotiamide , differs from the parent drug by only one isopropyl group, resulting in very similar hydrophobicity and a high risk of co-elution.[1]

Master Impurity Profile & Retention Behavior

Use this table to identify likely co-elution partners based on your current chromatograms.

Impurity IDChemical NatureRelative Retention Time (RRT)*Separation Mechanism
Impurity A (Desisopropyl)Process Impurity (Loss of isopropyl group)~0.92 - 0.96Hydrophobic subtraction. Critical pair with API.
Impurity B (Hydrolytic)Amide cleavage product (Acid/Base degradant)~0.20 - 0.35Highly polar. Elutes early. Risk of co-elution with solvent front.[1]
Impurity C (Oxidative)N-Oxide derivative~1.05 - 1.10Polarity shift on the amine.[1]
Acotiamide Parent API 1.00 Reference

*Note: RRTs are approximate and dependent on the specific C18 stationary phase and pH used.

Troubleshooting Guide: Q&A Format

Issue 1: Critical Pair Co-elution (Main Peak Shoulder)

Q: I observe a split peak or a shoulder on the front of the main Acotiamide peak, specifically in stability samples. Is this column overload or an impurity?

A: This is most likely Impurity A (Desisopropyl Acotiamide) co-eluting with the parent peak.[1] Because the loss of a single isopropyl group causes only a minor shift in hydrophobicity, this impurity often elutes just before the main peak.

Root Cause: The selectivity (


) between Acotiamide and its Desisopropyl analog is driven by Van der Waals interactions. If your mobile phase organic modifier is too strong (e.g., 100% Acetonitrile) or the gradient slope is too steep, the column cannot resolve this subtle hydrophobic difference.

Corrective Protocol:

  • Switch Modifier: Replace pure Acetonitrile with a Methanol:Acetonitrile (50:50) blend.[1] Methanol provides different solvation selectivity (hydrogen bonding) which often enhances the separation of amine-based homologs.

  • pH Adjustment: Ensure your buffer pH is below 3.0 or above 6.5 .

    • Why? At pH 4.5, both species are fully protonated and behave identically.[1] At pH > 6.5 (using a hybrid column), the slight difference in pKa between the secondary amine (impurity) and tertiary amine (parent) can be exploited.

  • Check Tailing: If the main peak tails (Tailing Factor > 1.5), it will "swallow" the pre-eluting impurity.[1] Add 0.1% Triethylamine (TEA) to the mobile phase to block silanol sites.

Issue 2: Early Eluting Peaks Merging with Void Volume

Q: In forced degradation studies (Acid/Base), I see peaks eluting at 1-2 minutes that merge with the solvent front. How do I quantify these?

A: These are Type B Hydrolytic Degradants (cleaved amide fragments).[1] They are highly polar and have almost no retention on a C18 column at high organic starts.[1]

Corrective Protocol:

  • Initial Hold: Implement a 100% Aqueous (Buffer) hold for the first 2-3 minutes. Do not start the gradient at 5% or 10% organic.[1]

  • Column Selection: Switch to a column with "Polar Embedded" groups or a specific "Aqueous Stable" C18 (e.g., Waters T3 or Phenomenex Aqua).[1] These phases prevent "phase collapse" (dewetting) under 100% aqueous conditions, allowing the polar degradants to interact with the stationary phase.

Issue 3: Baseline Drift & Ghost Peaks

Q: I see irregular baseline drift and "ghost peaks" during the gradient, interfering with low-level impurity detection (LOQ level).

A: Acotiamide methods often use Formic Acid or Ammonium Acetate for MS compatibility.[1] These buffers can cause significant UV absorbance drift at low wavelengths (210-220 nm).[1]

Corrective Protocol:

  • Wavelength Optimization: Acotiamide has a strong absorption maximum at 282 nm .[1] Shift your detection to 282 nm.[1] This wavelength is specific to the benzamide/thiazole chromophore and significantly reduces background noise compared to 220 nm.[1]

  • Buffer Grade: If using Formic Acid, ensure it is "LC-MS Grade" ampules, not a bottle opened months ago. Formic acid oxidizes over time, creating UV-active contaminants.[1]

Visual Troubleshooting Workflows

Workflow 1: Diagnosing Co-elution

CoElutionTroubleshooting Start START: Co-elution Observed CheckRRT Is the impurity eluting at RRT ~0.9 - 1.0? Start->CheckRRT Desisopropyl Suspect: Desisopropyl Impurity (Critical Pair) CheckRRT->Desisopropyl Yes CheckVoid Is elution near t0 (Void)? CheckRRT->CheckVoid No CheckTailing Is Main Peak Tailing > 1.5? Desisopropyl->CheckTailing Hydrolytic Suspect: Hydrolytic Degradant (Polar Species) Action_AqHold Action: 2 min Initial Hold (100% Buffer) Hydrolytic->Action_AqHold Action_TEA Action: Add 0.1% TEA to Buffer OR Lower pH to < 3.0 CheckTailing->Action_TEA Yes Action_MeOH Action: Switch Organic to MeOH:ACN (1:1) CheckTailing->Action_MeOH No Success Resolution Achieved (Rs > 2.0) Action_TEA->Success Action_MeOH->Success CheckVoid->Hydrolytic Yes Action_AqHold->Success

Caption: Decision tree for isolating Acotiamide impurities based on retention time and peak shape.

Workflow 2: Acotiamide Degradation Pathways

DegradationPathways Acotiamide Acotiamide (Parent API) Acid Acid/Base Stress Acotiamide->Acid Oxidation Oxidative Stress (H2O2) Acotiamide->Oxidation AmideHyd Amide Hydrolysis (Polar Fragments) Acid->AmideHyd NOxide N-Oxide / Hydroxylation Oxidation->NOxide ChromBehavior1 Elutes at Void (t0) Requires High Aqueous AmideHyd->ChromBehavior1 DesIso Desisopropyl Impurity (Process Related) ChromBehavior2 Co-elutes with Main Peak Requires Selectivity Tuning DesIso->ChromBehavior2 Process Synthesis Process Process->DesIso

Caption: Mapping chemical degradation pathways to expected chromatographic behavior.

Validated Stability-Indicating Protocol

This method is synthesized from field-proven stability studies (Thummar et al., 2017) and is designed to resolve the critical Desisopropyl pair.

Chromatographic Conditions
ParameterSpecificationRationale
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent (e.g., Hypersil BDS C18 for HPLC)Hybrid particles (BEH) resist high pH and reduce silanol activity, improving peak shape for the basic amine.
Mobile Phase A 0.1% Formic Acid in WaterLow pH keeps the amine protonated.[1]
Mobile Phase B Acetonitrile : Methanol (50:[2]50)The blend provides optimal selectivity for the isopropyl group separation.
Flow Rate 0.25 mL/min (UPLC) / 1.0 mL/min (HPLC)Optimized for Van Deemter efficiency.
Detection UV at 282 nm Max absorbance, min noise.[1]
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer.[1]
Gradient Program (UPLC Example)
  • 0.0 - 2.0 min: 5% B (Isocratic Hold for polar degradants)

  • 2.0 - 10.0 min: 5%

    
     80% B (Linear Gradient)
    
  • 10.0 - 12.0 min: 80% B (Wash)

  • 12.1 - 15.0 min: 5% B (Re-equilibration)

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between Desisopropyl Impurity and Acotiamide.
    
  • Tailing Factor (

    
    ):  < 1.5 for Acotiamide peak.[1]
    

References

  • Thummar, M., Patel, P. N., Samanthula, G., & Ragampeta, S. (2017).[1][3] Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry . Rapid Communications in Mass Spectrometry, 31(21), 1813–1824.[3] Link

  • Ojha, S. D., Darji, V. C., Patel, J., & Patel, B. (2018).[1][4] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form . Indo American Journal of Pharmaceutical Sciences, 05(04), 2563-2571.[4] Link

  • BenchChem Technical Support.[1][5] (2025).[1][2][5] A Validated Stability-Indicating HPLC Assay for Acotiamide . BenchChem Application Notes. Link

  • International Conference on Harmonisation (ICH).[1][5] Validation of Analytical Procedures: Text and Methodology Q2(R1) . Link

Sources

Technical Support Center: Acotiamide Hydrochloride Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase for Acotiamide Impurity Separation Document ID: TS-ACO-HPLC-001 Last Updated: 2025-05-15 Status: Active

Executive Summary

Acotiamide Hydrochloride Hydrate (Z-338) presents a specific chromatographic challenge due to its amphiphilic nature: it contains a basic tertiary amine (diisopropylamino group) and an acidic phenolic moiety. Common issues include severe peak tailing due to silanol interactions and co-elution of the hydrolytic degradant (2-hydroxy-4,5-dimethoxybenzoic acid) with the main peak.

This guide moves beyond standard pharmacopeial recipes to provide a troubleshooting framework for resolving these specific chemical interaction issues.

Part 1: The Optimized Core Protocol

Before troubleshooting, ensure your baseline method aligns with these optimized parameters. This protocol balances the resolution of polar acidic impurities and hydrophobic process impurities.

Standardized Stability-Indicating Method
ParameterSpecificationTechnical Rationale
Column C18 (L1), End-capped, Base Deactivated (BDS) Dimensions: 250 x 4.6 mm, 5 µmBDS columns minimize secondary silanol interactions with the basic amine of Acotiamide.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH 4.5) + 0.1% Triethylamine (TEA)pH 4.5 keeps the basic amine protonated (

) while suppressing silanol ionization. TEA acts as a competitive blocker for residual silanols.
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)ACN provides sharp peaks; Methanol adds unique selectivity for the thiazole ring via H-bonding.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 222 nmMaxima for the thiazole/amide system.
Column Temp 30°CControls mass transfer kinetics to reduce band broadening.
Gradient Program (Generic Start Point)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibrate/Load
5.09010Isocratic hold for polar acidic impurities
25.04060Linear ramp to elute Acotiamide & hydrophobics
30.04060Wash
35.09010Re-equilibration

Part 2: Troubleshooting & Optimization Logic

Module A: Peak Tailing & Asymmetry

Symptom: Acotiamide peak symmetry > 1.5, "shark fin" shape. Root Cause: The tertiary amine in Acotiamide (


) is protonated at pH 4.5. It interacts electrostatically with ionized silanols (

) on the silica surface.
Diagnostic Workflow

TailingLogic Start Issue: Peak Tailing > 1.5 CheckpH Check Buffer pH Start->CheckpH CheckCol Check Column Type CheckpH->CheckCol pH is 4.5 LowpH Lower pH to 3.0 CheckpH->LowpH pH > 5.0 AddTEA Add 0.1% TEA to Buffer CheckCol->AddTEA Standard C18 NewCol Switch to Phenyl-Hexyl or High-Carbon Load C18 CheckCol->NewCol Old/Type A Silica LowpH->AddTEA Tailing Persists

Figure 1: Decision tree for diagnosing and resolving peak tailing issues specific to basic drugs like Acotiamide.

Corrective Actions:

  • The "TEA" Fix: Add 0.1% Triethylamine (TEA) to the buffer.[1] TEA competes for the active silanol sites, effectively "capping" them and allowing Acotiamide to elute symmetrically.

  • pH Adjustment: If tailing persists, lower pH to 3.0. At pH 3.0, silanols are protonated (

    
    ) and neutral, eliminating the cation-exchange mechanism.
    
Module B: Critical Pair Resolution (Impurity A vs. Acotiamide)

Symptom: Poor separation between the hydrolytic degradant (2-hydroxy-4,5-dimethoxybenzoic acid) and the main peak. Root Cause: Impurity A is an acid (


). Acotiamide is a base.[2] Their ionization states move in opposite directions as pH changes.
  • At pH 3.0: Impurity A is suppressed (neutral)

    
     Increased retention (hydrophobic).
    
  • At pH 4.5: Impurity A is partially ionized (anionic)

    
     Decreased retention (elutes earlier).
    

Protocol: To increase resolution (widen the gap), increase the pH slightly to 5.0 . This forces Impurity A to be fully ionized and elute earlier (away from the main peak), while Acotiamide remains retained.

Part 3: Advanced Optimization (Gradient Engineering)

When separating the full impurity profile (including oxidative degradants and process intermediates), isocratic methods often fail.

Gradient Design Strategy

The following diagram illustrates the separation logic for the Acotiamide impurity profile.

GradientLogic cluster_0 Early Elution (0-10 min) cluster_1 Mid Elution (10-20 min) cluster_2 Late Elution (20-35 min) ImpA Impurity A (Acidic Hydrolysis) API Acotiamide (Main Peak) ImpA->API Increase Initial Water Content Polar Polar Oxidative Degradants Process Process Impurities (Hydrophobic) API->Process Increase Slope (%B/min) Dimer Dimer Impurities

Figure 2: Elution order logic. Acidic impurities elute first due to polarity/ionization; hydrophobic process impurities elute last.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why do I see a "ghost peak" at roughly 2x the retention time of Acotiamide?

  • Answer: This is likely a "carry-over" issue or a late-eluting dimer impurity from a previous injection. Acotiamide is "sticky" due to the amide backbone.

  • Fix: Implement a needle wash with Methanol:Water (90:10) and ensure your gradient has a high organic flush (90% B) at the end of the run.

Q2: Can I use Ammonium Acetate instead of Phosphate?

  • Answer: Yes, specifically if you are using LC-MS (Phosphate is non-volatile and will clog the source).

  • Caveat: Ammonium Acetate has lower buffering capacity at pH 3.0-4.0 compared to Phosphate. You may observe slight retention time drifts. Ensure the buffer concentration is at least 10-20 mM.

Q3: My resolution drops after 500 injections. Is the column dead?

  • Answer: Likely not dead, but the "end-capping" may be hydrolyzing if you are running at low pH (< 3.0) or high temperature (> 40°C).

  • Fix: Wash the column with 100% Acetonitrile (reverse flush if permitted by manufacturer) to remove hydrophobic buildup. If tailing returns immediately, the stationary phase is compromised.

References

  • Stability Indicating Method Development: Ladumor, V. D., et al. "Development and Validation of Stability Indicating RP-HPLC Method for Acotiamide Hydrochloride Hydrate in Pharmaceutical Dosage Form."[1][3][4] European Journal of Biomedical and Pharmaceutical Sciences, vol. 5, no. 1, 2018.[5][6]

  • Impurity Profiling & Degradation: Thummar, M., et al. "Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products."[7] Rapid Communications in Mass Spectrometry, vol. 31, no. 21, 2017, pp. 1813-1824.[7]

  • Method Validation Guidelines: International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.

  • Peak Tailing Mechanisms: "Peak Tailing in HPLC." Element Lab Solutions, Technical Guide.

Sources

Technical Support Center: Acotiamide Stress Degradation & Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways of Acotiamide Hydrochloride Hydrate Role: Senior Application Scientist Status: Active Guide Version: 2.4 (Current)

Introduction: The Stability Landscape of Acotiamide

Welcome to the technical support hub for Acotiamide stability profiling. As researchers, we often treat forced degradation as a "tick-box" exercise for ICH Q1A compliance. However, for a molecule like Acotiamide—a functional dyspepsia therapeutic with a multi-amide backbone and a tertiary amine tail—stress testing is a diagnostic tool for structural vulnerability.

Acotiamide is chemically identified as N-[2-[di(propane-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide.[1] Its structure contains three distinct "kill zones" for stability:

  • The Labile Amide Linkages: Susceptible to acid/base hydrolysis.

  • The Tertiary Amine: A magnet for N-oxidation.

  • The Electron-Rich Phenyl Ring: Prone to photo-oxidative hydroxylation.

This guide moves beyond generic protocols to address the specific chemical behaviors of Acotiamide under stress.

Module 1: Hydrolytic Degradation (Acid/Base)[2][3][4]

Q: I am observing rapid degradation in 0.1 N NaOH but minimal change in 0.1 N HCl. Is this expected?

A: Yes, this is a classic signature of Acotiamide's chemistry.

  • The Mechanism: Acotiamide contains two amide bonds. The benzamide linkage (connecting the dimethoxybenzene to the thiazole) is resonance-stabilized but susceptible to nucleophilic attack. However, the aliphatic amide linkage (connecting the thiazole to the diisopropylamine tail) is often the primary failure point in strong base due to the high nucleophilicity of the hydroxide ion.

  • Troubleshooting:

    • Acid Stability: Acotiamide is relatively resilient in acidic media (0.1 N HCl) at room temperature. If you see degradation here, check your temperature. Significant hydrolysis usually requires reflux conditions in acid.

    • Base Sensitivity: In 0.1 N NaOH, the drug degrades rapidly. If your degradation exceeds 20% in <30 minutes, dilute your stressor . Switch to 0.01 N NaOH or reduce the temperature to 5°C to capture the "primary" degradants before they break down into secondary fragments.

Q: What are the specific hydrolytic cleavage products I should look for in LC-MS?

A: You will likely observe two primary pathways. Use the table below to correlate your


 data.
PathwayMechanismResulting Fragment (Theoretical)LC-MS Signature
Path A Hydrolysis of Benzamide Bond2-hydroxy-4,5-dimethoxybenzoic acidNegative Ion Mode (COOH)
Path B Hydrolysis of Side-Chain AmideThiazole-4-carboxylic acid derivativePositive Ion Mode (Amine retained)
Path C Methoxy Hydrolysis (Rare)Demethylated Acotiamide[M-14]+ (Loss of CH2)

Module 2: Oxidative Stress (Peroxide)

Q: My oxidative stress sample (3% H2O2) shows a massive fronting peak. Is this a co-elution?

A: It is likely the N-Oxide degradation product.

  • The Causality: Acotiamide features a bulky diisopropylamino group. Tertiary amines react rapidly with peroxides to form N-oxides. These species are highly polar and often elute significantly earlier than the parent peak on Reverse Phase (C18/C8) columns.

  • Protocol Adjustment:

    • Differentiation: To confirm if a peak is an N-oxide, perform a reduction experiment. Treat a portion of the stressed sample with sodium metabisulfite. If the peak disappears (reverting to Acotiamide), it is the N-oxide.

    • Secondary Oxidation: Extended exposure to H2O2 can lead to hydroxylation of the phenyl ring (M+16 peak).

Module 3: Photolytic & Thermal Stress

Q: We see new impurities in the photostability chamber but not in the thermal oven. Why?

A: Acotiamide is thermally stable (solid state) but photolabile.

  • Thermal: The molecule's melting point and crystal lattice energy provide resistance to dry heat. Unless you exceed 60°C for extended periods, thermal degradants are minimal.

  • Photolysis: The thiazole and benzamide moieties absorb UV light, leading to radical-mediated reactions. You will observe Despropyl analogs (loss of isopropyl group) or ring hydroxylation products.

  • Recommendation: Always wrap control samples in aluminum foil within the photochamber to differentiate thermal effects from true photolysis.

Visualizing the Degradation Network

The following diagram maps the degradation logic. Use this to guide your impurity identification workflow.

Acotiamide_Degradation cluster_Hydrolysis Hydrolytic Pathways cluster_Oxidation Oxidative Pathways cluster_Photo Photolytic Pathways Acotiamide Acotiamide (Parent Drug) Acid_Base Acid/Base Stress (HCl / NaOH) Acotiamide->Acid_Base Peroxide Oxidative Stress (H2O2) Acotiamide->Peroxide UV_Light Photolysis (UV/Vis) Acotiamide->UV_Light DP_Amide Amide Hydrolysis Products (Carboxylic Acids + Amines) Acid_Base->DP_Amide Primary Route DP_Methoxy Demethylated Analogs Acid_Base->DP_Methoxy Secondary Route DP_NOxide N-Oxide (Polar, Early Eluting) Peroxide->DP_NOxide Rapid Reaction DP_Hydroxyl Phenyl Ring Hydroxylation Peroxide->DP_Hydroxyl Extended Stress UV_Light->DP_Hydroxyl DP_Despropyl Despropyl Analog (Radical Cleavage) UV_Light->DP_Despropyl

Caption: Acotiamide degradation network showing primary cleavage and transformation pathways under ICH stress conditions.

Module 4: Analytical Method Troubleshooting

Q: My resolution between the Acid Degradant and Acotiamide is poor (Rs < 1.5). How do I fix this?

A: Hydrolytic degradants (acids/amines) often have vastly different pKa values than the parent.

  • The Fix: Adjust the Mobile Phase pH.

    • Acotiamide is basic.[2][3] At neutral pH, it may tail.

    • Recommended Method: Use a gradient elution with 0.1% Formic Acid (pH ~2.7) or Ammonium Acetate (pH 4.5) .

    • Column Choice: A Cyano (CN) column or a C18 column with polar-embedded groups is superior to standard C18 for separating the polar N-oxide and hydrolytic fragments from the hydrophobic parent.

    • Gradient: Start with low organic (e.g., 5-10% ACN) to capture the early eluting N-oxide and acid fragments.

Summary of Validated Stress Conditions

Use these starting points to achieve the target 10-20% degradation:

Stress TypeReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, Reflux (60-70°C)2-4 Hours~15%
Base Hydrolysis 0.1 N NaOH, RT (25°C)15-30 Mins~20% (Fast!)
Oxidation 3% H2O2, RT1-2 Hours~15%
Photolysis 1.2 million lux hours1 CycleVariable
Thermal 60°C (Dry Heat)7 Days< 5% (Stable)

References

  • Thummar, M., et al. (2017). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry.[4] Rapid Communications in Mass Spectrometry.

  • Rajput, S.J., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method of Acotiamide.[1][5] International Journal of Pharmacy and Pharmaceutical Sciences.[6]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Matrix effects in the analysis of Acotiamide impurity 8 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acotiamide Analysis

Introduction

Welcome to the technical support guide for the analysis of Acotiamide and its related substances. Acotiamide is a gastroprokinetic agent used for treating functional dyspepsia by enhancing gastric motility.[1][2] The control and monitoring of impurities, such as Acotiamide Impurity 8 Maleate, are critical for ensuring the medication's safety and efficacy.[1]

This guide is designed for researchers and drug development professionals encountering challenges with matrix effects during the quantitative analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS). Matrix effects—the alteration of analyte ionization efficiency by co-eluting compounds—are a significant hurdle in bioanalysis, potentially leading to inaccurate and unreliable results.[3][4] This document provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you identify, assess, and mitigate these effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Understanding Matrix Effects

Q1: What, fundamentally, is a "matrix effect" in the context of LC-MS analysis?

A matrix effect is the impact on the ionization of a target analyte by the presence of other, co-eluting components in the sample matrix.[5] This effect can manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components interfere with the analyte's ability to form gas-phase ions in the MS source, leading to a decreased signal and an underestimation of the analyte's concentration.[4]

  • Ion Enhancement: Less common, but occurs when matrix components improve the ionization efficiency of the analyte, causing an artificially high signal and an overestimation of the concentration.[4]

The root cause often lies in the competition between the analyte and matrix components for charge or access to the droplet surface during the electrospray ionization (ESI) process.[6] Components like salts, phospholipids from plasma, and formulation excipients are common culprits.[5][7]

Q2: Why is the analysis of this compound particularly susceptible to matrix effects?

The analysis of any pharmaceutical impurity in a complex sample is prone to matrix effects, but several factors can heighten the risk for this compound:

  • Biological Matrices: When analyzing samples from pharmacokinetic studies, the biological matrix (e.g., plasma, urine) is rich in endogenous substances like phospholipids, salts, and proteins that are known to cause significant ion suppression.

  • Drug Product Formulation: The drug product itself contains excipients (e.g., mannitol, lactose) which, if not adequately separated, can interfere with ionization.[8]

  • Low Concentration Levels: Impurities are, by definition, present at much lower concentrations than the active pharmaceutical ingredient (API). At these low levels, even minor ion suppression can push the signal below the limit of quantification (LOQ), making accurate measurement impossible.[9]

Part 2: Identifying and Assessing Matrix Effects

Q3: My data shows poor reproducibility and accuracy for low-concentration samples. Could this be a matrix effect?

Yes, inconsistent accuracy and precision are classic symptoms of unmanaged matrix effects. Other indicators include:

  • Non-linearity of calibration curves, especially at the lower end.

  • High variability in the internal standard (IS) response across different sample lots.

  • Inaccurate results for quality control (QC) samples prepared in the study matrix compared to those prepared in a simple solvent.

  • Shifting retention times or distorted peak shapes for the analyte in matrix samples compared to pure standards.[3]

Q4: How can I perform a qualitative check to see if I have a matrix effect?

A Post-Column Infusion (PCI) experiment is the gold-standard qualitative technique. It provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.

Experimental Protocol: Post-Column Infusion (PCI)

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • HPLC/UPLC system coupled to a mass spectrometer.

  • Syringe pump.

  • Tee-junction.

  • Solution of this compound at a constant concentration (e.g., 100 ng/mL in mobile phase).

  • Blank, extracted matrix sample (e.g., plasma extract from which the analyte is absent).

Procedure:

  • System Setup: Connect the outlet of the HPLC column to a tee-junction. Connect the syringe pump containing the analyte solution to the second port of the tee. The third port goes to the MS ion source.

  • Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 10-20 µL/min) directly into the mobile phase stream post-column.

  • Establish Baseline: Start the MS data acquisition. You should observe a stable, continuous signal (a flat line) for the analyte's m/z transition.

  • Matrix Injection: Once a stable baseline is achieved, inject the blank, extracted matrix sample onto the HPLC column and run your standard gradient program.

  • Data Analysis: Monitor the analyte's signal. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates enhancement. If a significant dip occurs at the retention time of this compound, a matrix effect is confirmed.

Q5: How do I quantitatively measure the matrix effect to comply with regulatory guidelines?

Regulatory bodies like the EMA and ICH require a quantitative assessment of matrix effects during method validation.[10][11] The goal is to demonstrate that the effect is consistent across different sources of the matrix.

Experimental Protocol: Quantitative Matrix Effect Assessment (ICH M10 Guideline)

Objective: To quantify the matrix effect using matrix from multiple individual donors to ensure the method is robust.[11]

Procedure:

  • Source Matrix: Obtain blank matrix from at least six different individual sources (lots).[10][11] Do not use pooled matrix.

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Prepare the analyte (this compound) and its internal standard (IS) in a neat (clean) solvent at low and high concentrations (LQC and HQC).

    • Set 2 (Post-Extraction Spike): Extract the blank matrix from each of the six sources. Then, spike the extracted matrix with the analyte and IS to the same LQC and HQC concentrations as in Set 1.

  • Analysis: Analyze both sets of samples using your LC-MS method.

  • Calculations:

    • Matrix Factor (MF): For each lot and concentration, calculate the MF: MF = (Peak Response in Presence of Matrix [Set 2]) / (Mean Peak Response in Neat Solution [Set 1])

    • IS-Normalized Matrix Factor: If an internal standard is used, calculate the IS-normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria (per EMA/ICH):

    • The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six lots should not be greater than 15%.[10]

ParameterAcceptance CriterionRationale
Matrix Sources Minimum of 6 individual lotsEnsures the method is not biased by a single matrix source and is applicable to a wider population.
%CV of IS-Normalized MF ≤ 15%Demonstrates that while a matrix effect may be present, it is consistent across different lots and is effectively corrected by the internal standard.[10]
Part 3: Mitigation and Troubleshooting Strategies

Q6: My quantitative assessment failed. How can I reduce matrix effects through better sample preparation?

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. The choice of technique is a trade-off between cleanliness, recovery, and throughput.

G

TechniqueMechanismProsConsBest For
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive, high recovery for many analytes.Dirty extracts. Does not remove phospholipids or salts effectively.[12]High-throughput screening where speed is prioritized over ultimate cleanliness.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.Cleaner extracts than PPT. Can remove salts and some phospholipids.More labor-intensive, requires solvent optimization, can have lower recovery.Analytes that have favorable partitioning characteristics.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a strong solvent.Provides the cleanest extracts. Effectively removes proteins, salts, and phospholipids.Most complex and expensive method, requires significant method development.Methods requiring the lowest limits of detection and highest data quality.[8]

Recommendation: If PPT is failing, progressing to LLE or, ideally, SPE is the most effective way to remove the phospholipids and other components causing ion suppression.

Q7: Can I improve my results by changing my HPLC/UPLC method?

Absolutely. The goal of chromatography is to separate your analyte from interfering matrix components before they enter the mass spectrometer.

  • Increase Chromatographic Resolution: Switching from HPLC to UPLC (Ultra-Performance Liquid Chromatography) utilizes columns with smaller particles, which generate sharper, narrower peaks. This increased resolution can often separate the analyte peak from co-eluting matrix interferences.[13]

  • Modify the Gradient: A shallower, longer gradient can improve the separation between the analyte and closely eluting matrix components.

  • Use a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different chemistry (e.g., Phenyl-Hexyl, Pentafluorophenyl (PFP)) that offers alternative selectivity.

G

Q8: What is the best way to compensate for matrix effects that cannot be eliminated?

Using an appropriate Internal Standard (IS) is crucial. An IS is a compound with similar chemical properties to the analyte, added at a constant concentration to all samples, calibrators, and QCs.

However, the gold standard for compensating for matrix effects is a Stable Isotope-Labeled (SIL) Internal Standard .

  • Why it works: A SIL-IS is chemically identical to the analyte, differing only in the mass of some of its atoms (e.g., containing ²H or ¹³C). Because it is physically and chemically identical, it co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement.[14]

  • The benefit: By taking the ratio of the analyte peak area to the SIL-IS peak area, any variability caused by the matrix effect is cancelled out, leading to highly accurate and precise quantification. The EMA guideline specifically recommends using a SIL-IS as an effective method to overcome matrix effects.[14]

If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and therefore may not compensate for matrix effects as effectively.[13]

References

  • Acotiamide Impurities and Related Compound. Veeprho. [Link]

  • Acotiamide | C21H30N4O5S. PubChem - NIH. [Link]

  • Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC‐ESI‐QTOF‐MS/MS. ResearchGate. [Link]

  • This compound | CAS 185105-17-3. Veeprho. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • How to circumvent matrix effect in confirmatory testing. Nitrosamines Exchange. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Batavia Biosciences. [Link]

  • Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet D. International Journal of Multidisciplinary Research and Growth Evaluation. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. ResearchGate. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. [Link]

  • Overcoming Matrix Effects. Bioanalysis Zone. [Link]

  • Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink. [Link]

  • The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]

  • bioanalytical method validation and study sample analysis m10. ICH. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Solutions for Pharmaceutical Impurities. Shimadzu. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]

Sources

Improving peak shape and resolution in Acotiamide chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Achieving Optimal Peak Shape and Resolution

Welcome to the technical support center for Acotiamide chromatography. As a Senior Application Scientist, I've designed this guide to provide you with robust, field-proven solutions to common challenges encountered during the HPLC analysis of Acotiamide. This resource moves beyond simple checklists to explain the scientific principles behind the troubleshooting steps, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses the most frequent issues observed during the chromatographic analysis of Acotiamide. Each entry follows a logical progression from identifying the potential cause to implementing a validated solution.

Q1: Why is my Acotiamide peak exhibiting significant tailing?

Peak tailing is arguably the most common peak shape issue in reverse-phase chromatography, and it is particularly prevalent with basic compounds like Acotiamide. The chemical structure of Acotiamide includes secondary and tertiary amine functional groups, which can carry a positive charge depending on the mobile phase pH.[1][2]

Underlying Cause: Secondary Silanol Interactions

The primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[3] This secondary retention mechanism, a form of ion exchange, is kinetically slow compared to the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak band, resulting in a tail.

Systematic Troubleshooting Protocol:

  • Initial System Check: Before modifying the method, rule out system-level issues.

    • Connections: Ensure all fittings and tubing from the injector to the detector are secure and free of dead volume. Improperly seated ferrules are a common source of peak distortion.[4]

    • Column Contamination/Voiding: A blocked inlet frit or a void at the head of the column can distort the sample path, affecting all peaks.[5] Try back-flushing the column (if permitted by the manufacturer) or replace it if it's old or has been subjected to harsh conditions.

  • Method Optimization to Suppress Silanol Interactions:

    • Lower Mobile Phase pH: The most effective solution is to operate at a low pH. By lowering the mobile phase pH to between 2.5 and 3.5, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge. This eliminates the secondary ion-exchange interaction with the protonated Acotiamide molecule, leading to a sharp, symmetrical peak.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols. If you are using an older column, switching to a high-purity, end-capped version can dramatically improve peak shape.[6]

    • Add a Competing Base: If operating at a low pH is not feasible, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective. TEA acts as a silanol-masking agent, interacting with the active sites and preventing Acotiamide from binding to them. A typical concentration is 0.1% v/v.[7]

Troubleshooting Workflow: Resolving Acotiamide Peak Tailing

This diagram outlines the decision-making process for diagnosing and fixing peak tailing.

G start Peak Tailing Observed (Asymmetry > 1.2) check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Likely System Issue: - Check fittings for dead volume - Inspect column for void/blockage check_all_peaks->system_issue Yes analyte_issue Likely Analyte-Specific Issue (Silanol Interaction) check_all_peaks->analyte_issue No, only Acotiamide backflush Back-flush or replace column system_issue->backflush solved Peak Shape Improved backflush->solved lower_ph Lower Mobile Phase pH to 2.5 - 3.5 analyte_issue->lower_ph check_column Using a modern, end-capped column? analyte_issue->check_column If pH change is not an option lower_ph->solved use_new_column Switch to a high-purity, end-capped column check_column->use_new_column No add_tea Consider adding a competing base (e.g., 0.1% TEA) check_column->add_tea Yes use_new_column->solved add_tea->solved

Caption: A decision tree for troubleshooting Acotiamide peak tailing.

Q2: How can I improve the resolution between Acotiamide and its impurities or degradation products?

Acotiamide can degrade under stress conditions (acidic, basic, oxidative) and may have process-related impurities.[8][9][10] Achieving baseline resolution is critical for accurate quantification and stability-indicating assays. Resolution is a function of three key factors: efficiency (N), selectivity (α), and retention factor (k).[11]

Systematic Troubleshooting Protocol:

  • Optimize Selectivity (α): This is the most powerful way to improve resolution. Selectivity relates to the relative spacing of the peaks.

    • Mobile Phase Composition: Vary the ratio of your organic solvent (Acetonitrile or Methanol) to the aqueous phase. Acetonitrile and Methanol offer different selectivities due to their unique interactions (dipole-dipole vs. hydrogen bonding). If you are using Acetonitrile, try switching to Methanol, or vice-versa.

    • Mobile Phase pH: Small changes in pH can significantly alter the retention times of ionizable impurities relative to Acotiamide, thereby improving selectivity. Conduct a study by adjusting the pH in small increments (e.g., ±0.2 units) around your starting point.

    • Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase can provide a dramatic change in selectivity. If you are using a C18 column, consider a Phenyl-Hexyl or a Cyano (CN) column, which offer different retention mechanisms (π-π interactions and dipole-dipole interactions, respectively).[12]

  • Increase Efficiency (N): Higher efficiency results in narrower peaks, which are easier to resolve.

    • Flow Rate: Lowering the flow rate generally increases efficiency and can improve resolution, though it will increase analysis time.[13]

    • Column Dimensions: Switch to a column with a smaller particle size (e.g., 5 µm to 3 µm or 1.8 µm) or a longer column (e.g., 150 mm to 250 mm). Both actions will increase the number of theoretical plates and, consequently, efficiency and resolution.[13]

  • Adjust Retention Factor (k): Ensure peaks are retained long enough to be separated.

    • Organic Solvent Strength: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of all components, providing more time for the column to perform the separation. An ideal retention factor (k) is generally between 2 and 10.

Parameter ChangePrimary Effect on ResolutionSecondary Considerations
↓ % Organic Solvent Increases Retention (k) and ResolutionIncreases run time and backpressure.
Change Organic Solvent (ACN ↔ MeOH) Changes Selectivity (α)May require re-equilibration; can alter elution order.
Adjust Mobile Phase pH Changes Selectivity (α) for ionizable compoundsCan dramatically affect peak shape for Acotiamide.
↓ Flow Rate Increases Efficiency (N)Increases run time; may lead to band broadening.
↑ Column Temperature Decreases Retention (k) and ViscosityCan improve efficiency but may alter selectivity or degrade the sample.[14]
↑ Column Length / ↓ Particle Size Increases Efficiency (N)Significantly increases backpressure.

Table 1. Impact of Chromatographic Parameter Adjustments on Resolution.

Q3: My Acotiamide peak is broad, what are the likely causes?

A broad peak, distinct from tailing, suggests a loss of chromatographic efficiency. The peak is wide but may still be symmetrical.

Systematic Troubleshooting Protocol:

  • Check for Extra-Column Volume: Excessive volume between the injector and detector can cause significant band broadening.[6]

    • Action: Use tubing with the smallest possible internal diameter (e.g., 0.005") and ensure tubing lengths are as short as possible.

  • Evaluate Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase will cause the peak to broaden.

    • Action: Whenever possible, dissolve your Acotiamide standard and sample in the initial mobile phase.[15] If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Assess Column Health: An old or poorly treated column will lose efficiency over time.

    • Action: Check the column's performance history. If efficiency has steadily declined, it may be time to replace it. Column fouling can sometimes be reversed by following the manufacturer's cleaning and regeneration procedures.

Frequently Asked Questions (FAQs)

Q: What are good starting conditions for a new RP-HPLC method for Acotiamide?

A: Based on published methods, a robust starting point would be:

ParameterRecommended Starting Condition
Column High-purity, end-capped C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄B: Acetonitrile
Gradient Isocratic elution with 40-60% Acetonitrile (adjust for desired retention)
Flow Rate 1.0 mL/min[16]
Column Temperature 30 °C
Detection (UV) 222 nm or 272 nm[7][16]
Injection Volume 10 µL
Sample Diluent Mobile Phase

Table 2. Recommended Starting HPLC Parameters for Acotiamide Analysis.

Q: What are the common degradation products or impurities I need to separate?

A: Acotiamide is known to degrade under hydrolytic (acid and base) and oxidative conditions.[8][10] Additionally, several process-related impurities may be present from its synthesis.[][18][19] While specific structures can be complex, it is crucial to develop a stability-indicating method that can separate the parent Acotiamide peak from all potential degradants and impurities that may arise during stability studies or manufacturing. Forced degradation studies are essential to identify the retention times of these potential interferents.[9]

Q: When should I replace my HPLC column?

A: You should replace your column when you observe irreversible performance degradation that compromises data quality. Key indicators include:

  • High Backpressure: A sudden or gradual increase in pressure that cannot be resolved by flushing.[20]

  • Poor Peak Shape: Persistent peak tailing or fronting that is not correctable by mobile phase adjustments.

  • Loss of Resolution: Inability to separate closely eluting peaks that were previously resolved.

  • Shifting Retention Times: Unstable retention times that cannot be attributed to other system variables like temperature or mobile phase composition.[15]

Maintaining a logbook for each column to track the number of injections, mobile phases used, and performance metrics (pressure, efficiency, asymmetry) is a best practice for predicting column lifetime.

References
  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide. Indo-American Journal of Pharmaceutical Sciences. [Link]

  • Patel, D. et al. (2021). Development and Validation of Stability Indicating Method RP-HPLC Method of Acotiamide. ResearchGate. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • Shaik, A. et al. (2026). Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet. International Journal of Multidisciplinary Research and Growth Evaluation. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]

  • Damle, M. & Harne, S. (2018). A Stability Indicating HPLC Method for Acotiamide Hydrochloride. International Journal of Pharmaceutical Sciences and Research. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Husain, B. M. et al. (2023). Design Development and Evaluation of Fast Dissolving Tablets Containing Solid Dispersion of Acotiamide. Indo-American Journal of Pharmaceutical Sciences. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • What are the Reasons for Resolution Failure in HPLC?. (2023). Chromatography Today. [Link]

  • Development and Validation of Stability Indicating Method RP-HPLC Method of Acotiamide. (2021). ResearchGate. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters. [Link]

  • Acotiamide. PubChem. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Acotiamide-Impurities. Pharmaffiliates. [Link]

  • HPLC Troubleshooting Guide. (2018). ResearchGate. [Link]

  • Acotiamide Impurities and Related Compound. Veeprho. [Link]

  • Shah, R. P. et al. (2017). Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC-ESI-QTOF-MS/MS. ResearchGate. [Link]

  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc. [Link]

  • Acotiamide Impurity 5. Cleanchem. [Link]

  • Matsunaga, Y. et al. (2015). Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide, A Novel Gastroprokinetic Agent for the Treatment of Functional Dyspepsia, in Rat Stomach. PMC. [Link]

  • Sravanthi, V. et al. (2017). UV Spectrophotometric Method Development and Validation of Acotiamide in Bulk and Solid Doage Form. Asian Journal of Pharmaceutical Analysis. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Acotiamide Hydrochloride. PubChem. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Seshagiri Rao, J.V.L.N. et al. Development and Validation of RP-HPLC Method for Estimation of Lacosamide in Bulk and its Pharmaceutical Formulation. Rasayan Journal of Chemistry. [Link]

Sources

Technical Support Center: Acotiamide Impurity 8 Maleate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Stability & Solubility Issues for Acotiamide Impurity 8 Maleate (CAS 185105-17-3)

Executive Summary

Welcome to the technical support center. You are likely accessing this guide because you are observing inconsistent recovery, peak splitting, or precipitation when working with This compound (N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazole-4-carboxamide maleate).[]

Unlike the parent API (Acotiamide), Impurity 8 possesses a 5-hydroxy-2,4-dimethoxy substitution pattern (a positional isomer).[] This structural difference, combined with the maleate counter-ion, introduces unique stability challenges in solution—specifically salt disproportionation , cis-trans isomerization , and phenolic oxidation .[]

Part 1: The Stability Matrix (Root Cause Analysis)

Before attempting the protocols, understand the three mechanisms degrading your standard in solution.[]

Instability ModeMechanismVisual/Chromatographic Symptom
1.[] Salt Disproportionation The maleate salt dissociates in high-pH or high-organic diluents, reverting to the insoluble free base.Loss of assay potency; fine precipitate adhering to glass walls; "ghost" peaks in blank injections.
2.[] Maleate Isomerization The cis-maleate counter-ion converts to trans-fumarate under thermal stress or light exposure.[]Appearance of a new peak (Fumaric acid) at early retention times; shift in pH of the solution.
3. Phenolic Oxidation The 5-hydroxy group (phenol) is electron-rich and prone to oxidation into quinoid structures, accelerated by basic pH.[]Solution turns yellow/brown; appearance of late-eluting hydrophobic degradation peaks.[]
Pathway Visualization

The following diagram illustrates the degradation pathways you must control.

AcotiamideImpurity8_Stability cluster_solution Solution State Dynamics Imp8_Salt Impurity 8 Maleate (Stable Solid) Imp8_Sol Solubilized Impurity 8 Imp8_Salt->Imp8_Sol Dissolution FreeBase Free Base (Precipitate) Imp8_Sol->FreeBase pH > 5.5 (Disproportionation) Oxidized Quinone/Oxidized Species Imp8_Sol->Oxidized Light/Air + pH > 7 (Phenolic Oxidation) Fumarate Fumaric Acid (Isomer) Imp8_Sol->Fumarate Heat/UV Light (Maleate -> Fumarate)

Caption: Degradation pathways of this compound in solution, highlighting pH-dependent disproportionation and oxidative stress.

Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "My peak area drops significantly after 4 hours in the autosampler."

Diagnosis: This is likely Salt Disproportionation or Adsorption .[] Acotiamide Impurity 8 is a weak base. If you dissolve it in 100% Methanol or Acetonitrile, the maleic acid counter-ion may not stay associated with the amine. The free base form is less soluble and "greasy," causing it to stick to the glass vial walls or precipitate.

Corrective Protocol:

  • Change Diluent: Do not use 100% organic solvent.[] Use a mixture of Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid .[]

    • Why? The acid ensures the amine remains protonated (salt form), maintaining solubility.[]

  • Vial Choice: Switch to silanized glass vials or polypropylene (PP) vials to reduce surface adsorption of the hydrophobic free base.[]

Issue 2: "I see a new peak eluting very early (dead volume) that wasn't there initially."

Diagnosis: This is Maleic Acid to Fumaric Acid Isomerization .[] Maleic acid (cis-butenedioic acid) is thermodynamically less stable than fumaric acid (trans-isomer).[] If your solution is exposed to UV light or heat, the counter-ion isomerizes.[] The new peak is Fumaric Acid.[]

Corrective Protocol:

  • Light Protection: Use Amber glassware strictly.[] Maleate isomerization is photochemically driven.

  • Temperature Control: Keep the autosampler at 4°C .

  • Check Wavelength: Fumaric acid has strong absorbance at low UV (210-220 nm).[] If your method uses this range, the artifact peak will be prominent.[]

Issue 3: "The solution is turning a slight yellow color."

Diagnosis: Phenolic Oxidation . Impurity 8 has a hydroxyl group at position 5.[][2] Unlike Acotiamide (2-hydroxy), the 5-hydroxy position is less sterically hindered and more prone to forming quinones upon exposure to oxygen, especially at neutral/basic pH.[]

Corrective Protocol:

  • Acidify: Ensure your diluent pH is < 4.0 .[] Phenols are resistant to oxidation when protonated or in acidic environments.[]

  • Degas: Thoroughly degas solvents to remove dissolved oxygen.[]

  • Fresh Prep: Prepare solutions immediately before use. Do not store stock solutions >24 hours.

Part 3: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution

Use this protocol to ensure quantitative recovery for HPLC/LC-MS.

ParameterSpecification
Concentration 0.5 mg/mL (Avoid higher concentrations to prevent precipitation)
Primary Solvent Methanol (HPLC Grade)
Stabilizer 0.1% Formic Acid or 0.1% Phosphoric Acid
Storage -20°C (Solid), 4°C (Solution)
Shelf Life (Solution) Max 12 hours at 4°C (Amber vial)

Step-by-Step:

  • Weigh 5.0 mg of this compound into a 10 mL Amber volumetric flask.

  • Add 5 mL of Methanol . Sonicate for 30 seconds.

  • Add 10 µL of Formic Acid (to stabilize the phenol and salt).

  • Dilute to volume with Water . (Final composition: 50:50 MeOH:Water with 0.1% FA).[]

  • Critical: Vortex immediately.[] Do not let the methanolic layer sit on top of the water layer, as the heat of mixing can induce isomerization.

Protocol B: Recovery Verification (System Suitability)

How to prove your solution is stable.

  • Inject the freshly prepared standard immediately. Record Peak Area (T=0).[]

  • Store the vial in the autosampler (4°C) for 6 hours.

  • Re-inject (T=6h).

  • Calculate % Difference:

    
    []
    
  • Acceptance Criteria: Difference should be within ±2.0%.

    • If Area decreases > 2%: Check for precipitation (Issue 1).

    • If New Peaks appear: Check for Isomerization (Issue 2).

References
  • Veeprho Laboratories. (n.d.).[] this compound Structure and CAS 185105-17-3.[][2][3] Retrieved February 9, 2026, from [Link][]

  • National Center for Biotechnology Information (NCBI). (2025). Acotiamide Hydrochloride | CID 6918406.[] PubChem Compound Summary. Retrieved February 9, 2026, from [Link][]

  • Serajuddin, A. T., et al. (2007).[][4] Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. Journal of Pharmaceutical Sciences. Retrieved February 9, 2026, from [Link][]

  • Damle, M. & Harne, S. (2018). Stability indicating HPLC method for acotiamide hydrochloride. International Journal of Pharmaceutical Sciences and Research. Retrieved February 9, 2026, from [Link][]

Sources

Acotiamide Synthesis: A Technical Support Center for Impurity Prevention

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Acotiamide. Our goal is to provide a comprehensive resource for understanding, troubleshooting, and preventing the formation of common impurities. By explaining the causality behind experimental choices, this guide empowers you to develop a robust and self-validating synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during Acotiamide synthesis?

A1: Acotiamide synthesis is susceptible to the formation of both process-related impurities and degradation products. The most commonly reported impurities include:

  • Process-Related Impurities: These arise from the synthetic route itself. Common examples include intermediates or byproducts from incomplete reactions or side reactions.

  • Degradation Products: Acotiamide is susceptible to degradation under certain conditions. Forced degradation studies have shown that Acotiamide degrades under hydrolytic (both acidic and basic), oxidative, and photolytic stress conditions[1][2][3]. It remains relatively stable under neutral hydrolytic and thermal stress[1][2].

Q2: At which stage of the synthesis are impurities most likely to form?

A2: Impurities can be introduced or formed at various stages. The coupling of the thiazole moiety with the substituted benzoic acid derivative is a critical step where byproducts can form. Additionally, the final deprotection and salt formation steps can influence the impurity profile. Degradation products can form during work-up, purification, or storage if the active pharmaceutical ingredient (API) is exposed to harsh conditions.

Q3: What are the regulatory guidelines for controlling impurities in Acotiamide?

A3: Regulatory bodies like the ICH (International Conference on Harmonisation), FDA, and others have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products. It is crucial to develop a stability-indicating analytical method to accurately profile and quantify any impurities[1][2].

Troubleshooting Guide: A Proactive Approach to Impurity Control

This section provides a structured approach to identifying and mitigating common impurity-related challenges in Acotiamide synthesis.

Issue 1: High Levels of Unreacted Starting Materials or Intermediates

Possible Cause & Scientific Rationale:

  • Incomplete Reaction: The reaction kinetics may be slow due to suboptimal temperature, insufficient reaction time, or poor mixing.

  • Stoichiometric Imbalance: An incorrect ratio of reactants can lead to the persistence of the excess reagent.

  • Catalyst Deactivation: If a catalyst is used, it may have lost its activity.

Suggested Solutions & Preventative Measures:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by HPLC. Be cautious, as excessive heat can lead to degradation[3].

    • Reaction Time: Extend the reaction time and take aliquots at regular intervals to determine the point of reaction completion.

  • Reagent Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be used to drive the reaction to completion, but this must be carefully evaluated to avoid the formation of other impurities.

  • Catalyst Quality: Ensure the catalyst is fresh and active.

ParameterSuboptimal ConditionRecommended Starting PointOptimization Strategy
Temperature Too low80-85 °C for coupling stepsIncrease in 5 °C increments
Reaction Time Too short4-6 hoursMonitor by HPLC every hour
Stoichiometry Imbalanced1:1 molar ratioTitrate one reagent in 0.1 eq increments
Issue 2: Formation of Hydrolytic Degradation Products

Possible Cause & Scientific Rationale:

Acotiamide contains amide linkages that are susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule[1][2]. This is a common degradation pathway for many pharmaceuticals.

Suggested Solutions & Preventative Measures:

  • pH Control: Maintain a neutral pH during work-up and purification steps. Use buffered solutions where appropriate.

  • Aqueous Work-up: Minimize the duration of contact with aqueous acidic or basic solutions. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Drying: Ensure the final product is thoroughly dried to remove any residual water, which could contribute to hydrolysis during storage.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Acotiamide and its Impurities

This protocol is adapted from validated methods for the analysis of Acotiamide and its degradation products[1][2][3][4][5][6][7].

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and acetonitrile is commonly used.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 282 nm

  • Column Temperature: 40 °C

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Acotiamide reference standard in a suitable diluent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 20 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Acotiamide sample in the diluent to achieve a similar working concentration as the standard solution.

3. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl.

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.

  • Photolytic Degradation: Expose the drug solution to UV light.

  • Thermal Degradation: Heat the solid drug at an elevated temperature (e.g., 80°C).

4. Analysis:

Inject the prepared solutions into the HPLC system and record the chromatograms. The method should be able to separate the Acotiamide peak from all potential impurity peaks.

Visualizing Impurity Formation Pathways

To better understand the potential sources of impurities, the following diagrams illustrate key relationships in the synthesis and degradation of Acotiamide.

Acotiamide_Synthesis_Troubleshooting Figure 1: Troubleshooting Logic for Acotiamide Synthesis. cluster_synthesis Synthesis Stage cluster_issues Potential Issues cluster_impurities Resulting Impurities Start Starting Materials (e.g., 2,4,5-trimethoxybenzoic acid) Intermediate Key Intermediate Start->Intermediate Coupling Reaction Acotiamide Crude Acotiamide Intermediate->Acotiamide Final Assembly IncompleteReaction Incomplete Reaction Intermediate->IncompleteReaction SideReaction Side Reaction Intermediate->SideReaction Degradation Degradation (Hydrolysis/Oxidation) Acotiamide->Degradation Exposure to Stress Conditions Impurity_Start Unreacted Starting Materials IncompleteReaction->Impurity_Start Impurity_Process Process-Related Byproducts SideReaction->Impurity_Process Impurity_Deg Degradation Products Degradation->Impurity_Deg

Caption: Figure 1: Troubleshooting Logic for Acotiamide Synthesis.

degradation_pathway Figure 2: Major Degradation Pathways for Acotiamide. Acotiamide Acotiamide AcidBase Acid/Base Hydrolysis Acotiamide->AcidBase Oxidation Oxidation Acotiamide->Oxidation Photolysis Photolysis Acotiamide->Photolysis HydrolyzedProducts Hydrolyzed Impurities (Amide Bond Cleavage) AcidBase->HydrolyzedProducts OxidizedProducts Oxidized Impurities Oxidation->OxidizedProducts PhotoProducts Photolytic Degradants Photolysis->PhotoProducts

Caption: Figure 2: Major Degradation Pathways for Acotiamide.

References

  • Bhalla, A. (2017). Acotiamide: a novel drug for the treatment of patients with functional dyspepsia. International Journal of Basic & Clinical Pharmacology, 6(6), 1238-1241. [Link]

  • CN105412026A - Hydrochloric acid acotiamide tablets and preparation method thereof.
  • Shrestha, S., et al. (2021). Acotiamide and Functional Dyspepsia: A Systematic Review and Meta-Analysis. Cureus, 13(12), e20585. [Link]

  • Thummar, M., et al. (2017). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(21), 1813-1824. [Link]

  • ResearchGate. (2017). Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC‐ESI‐QTOF‐MS/MS. [Link]

  • Veeprho. Acotiamide Impurities and Related Compound. [Link]

  • Damle, M. C., & Harne, S. P. (2018). Stability indicating HPLC method for the determination of Acotiamide Hydrochloride in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415. [Link]

  • New Drug Approvals. (2016). Acotiamide. [Link]

  • Rajput, G. C., et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. International Journal of Pharmaceutical Sciences and Research, 9(9), 3939-3945. [Link]

  • Handa, T., et al. (2011). A long-term study of acotiamide in patients with functional dyspepsia: results from an open-label phase III trial in Japan on efficacy, safety and pattern of administration. Digestion, 84(3), 177-184. [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (2026). Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet D. [Link]

  • CN105439978A - Preparation method of acotiamide intermediate.
  • Dahiya, S., & Kumar, R. (2021). A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. Journal of Pharmaceutical Research International, 33(62A), 194-222. [Link]

  • Ojha, S. D., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form. Indo American Journal of Pharmaceutical Sciences, 05(04), 2565-2575. [Link]

  • Scribd. (n.d.). Stability Method for Acotiamide HCl Hydrate. [Link]

  • ResearchGate. (2017). Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC‐ESI‐QTOF‐MS/MS. [Link]

  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

Sources

Center for Analytical Excellence: Acotiamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Method Robustness & Troubleshooting Guide (RP-HPLC)

Introduction: The Scientific Context

Welcome to the technical support hub for Acotiamide Hydrochloride impurity analysis. As researchers, we know that Acotiamide (Z-338) is an acetylcholinesterase inhibitor with a specific aminothiazole structure. This chemical nature presents unique challenges: it is a basic compound prone to silanol interactions (peak tailing) and hydrolytic degradation under stress.

This guide moves beyond standard SOPs. It operationalizes ICH Q2(R2) and ICH Q14 principles, treating robustness not just as a checkbox, but as a stress test for your method's "Design Space." We focus on the causality between instrumental variables and chromatographic Critical Quality Attributes (CQAs).

Module 1: Critical Parameter Assessment (The "Why")

Before troubleshooting, we must define the boundaries. For Acotiamide, the separation of the API from its hydrolytic degradation products (Acid/Base induced) is the primary stability-indicating requirement.

The Robustness Design Space

The following parameters are critical because they directly impact the ionization state of Acotiamide and the selectivity of the stationary phase.

ParameterVariation RangeScientific Rationale
Mobile Phase pH ± 0.2 unitsCritical: Acotiamide is basic. Small pH shifts near its pKa can drastically alter retention time (

) and resolution (

) from polar impurities.
Flow Rate ± 0.1 - 0.2 mL/minAffects plate height (HETP) and backpressure. Critical for resolution between closely eluting degradation products.
Column Temp ± 5°CInfluences mass transfer kinetics. Higher temps often reduce tailing for basic drugs but may merge early eluting peaks.
Organic Modifier ± 2% (Absolute)Changes selectivity (

). Essential for separating the despropyl impurity (process-related) from the main peak.
Wavelength ± 2 nmAcotiamide has a

near 282-284 nm. Robustness ensures sensitivity doesn't drop at the edges of the spectrum.

Module 2: Troubleshooting "Help Desk" (Q&A)

This section addresses specific "tickets" or failure modes reported by analytical labs during validation.

Ticket #01: "My Acotiamide peak is tailing (Tailing Factor > 2.0). Robustness data is failing."

Root Cause Analysis: Acotiamide contains secondary amine groups. In standard C18 columns, these amines interact with residual silanol groups (


) on the silica support, causing "drag" or tailing.

Troubleshooting Protocol:

  • Check Buffer pH: Ensure your buffer is at least 1.5 units away from the drug's pKa. For Acotiamide, pH 4.5 (Ammonium Acetate) is often more robust than neutral pH.

  • Add a Peak Modifier: If using a simple buffer, introduce 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA competes for the silanol sites, "blocking" them from the Acotiamide molecule.

  • Column Selection: Switch to a "Base Deactivated" (BDS) or heavily end-capped C18 column (e.g., Hypersil BDS or equivalent) explicitly designed for basic compounds.

Ticket #02: "Resolution between Impurity A (Acid Degradant) and Acotiamide drops below 1.5 when flow rate increases."

Root Cause Analysis: Increasing flow rate reduces the interaction time between the analyte and the stationary phase. If the degradation product is polar (eluting early), it may merge with the solvent front or the main peak if the capacity factor (


) is too low.

Troubleshooting Protocol:

  • Verify

    
    :  Calculate the capacity factor. If 
    
    
    
    for the first peak, your method is not robust.
  • Adjust Gradient/Ratio: Decrease the organic modifier (e.g., Methanol/ACN) by 2-5%. This increases retention for all peaks, often improving resolution more effectively than lowering flow rate.

  • Temperature Check: Lower the column temperature by 5°C. This generally increases retention and can improve selectivity for structurally similar impurities.

Ticket #03: "I see ghost peaks in the blank during robustness testing."

Root Cause Analysis: This is often a "Carryover" issue, not a robustness failure of the mobile phase. Acotiamide is sticky. Alternatively, it could be a gradient artifact if you are running a gradient method.

Troubleshooting Protocol:

  • Needle Wash: Ensure your needle wash solvent is strong enough (e.g., 90% Methanol) to dissolve residual Acotiamide.

  • Gradient Dwell Volume: If the ghost peak shifts when you change flow rate, it is likely a gradient artifact or impurity in the mobile phase organic solvents. Use HPLC-grade solvents only.

Module 3: Visualizing the Workflow

Figure 1: Robustness Logic Flow

This diagram illustrates the decision-making process when a robustness parameter fails.

RobustnessLogic Start Start Robustness Study ParamChange Apply Parameter Variation (e.g., pH ±0.2) Start->ParamChange CheckSST Check System Suitability (Res > 2.0, Tailing < 2.0) ParamChange->CheckSST Pass Robustness Confirmed Document Results CheckSST->Pass Criteria Met Fail SST Failure CheckSST->Fail Criteria Not Met AnalyzeFail Analyze Failure Mode Fail->AnalyzeFail ModeRes Resolution Loss AnalyzeFail->ModeRes ModeTail Peak Tailing AnalyzeFail->ModeTail FixRes Action: Decrease Organic % or Lower Temp ModeRes->FixRes FixTail Action: Check Buffer pH or Add TEA modifier ModeTail->FixTail FixRes->ParamChange Retest FixTail->ParamChange Retest

Caption: Decision tree for handling System Suitability Test (SST) failures during robustness validation.

Module 4: Experimental Protocol (Step-by-Step)

Standard Robustness Test Protocol for Acotiamide

Objective: Verify method reliability under deliberate variations.

Equipment: HPLC/UHPLC with PDA Detector (e.g., Agilent 1290 / Waters H-Class). Standard Conditions (Baseline):

  • Column: C18 BDS (250 x 4.6 mm, 5 µm).[2][3][4]

  • Mobile Phase: Phosphate Buffer pH 6.8 : ACN (60:40 v/v). Note: Some methods use Ammonium Acetate pH 4.5.[1]

  • Flow: 1.0 mL/min.[2][3][4]

  • Temp: 25°C.

Execution Steps:

  • Preparation:

    • Prepare a "System Suitability Solution" containing Acotiamide (100 µg/mL) and spiked known impurities (Impurity A, B) at limit levels (e.g., 0.15%).

  • Sequence Setup:

    • Inject Standard (6 replicates) -> Check %RSD (< 2.0%).

    • Inject Spiked Sample (Normal Conditions).

    • Inject Spiked Sample (Flow -0.2 mL/min).

    • Inject Spiked Sample (Flow +0.2 mL/min).

    • (Repeat for pH, Temp, Organic ratio).

  • Data Analysis:

    • Calculate Resolution (

      
      ) between Acotiamide and nearest impurity for every injection.
      
    • Acceptance Criteria:

      
       must remain 
      
      
      
      (or
      
      
      depending on internal specs) for all variations.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6]

  • Thummar, M., et al. (2017).[7] Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products.[7] Rapid Communications in Mass Spectrometry.[7]

  • Ladumor, V. D., et al. (2020).[1] Development and Validation of Stability Indicating RP-HPLC Method for Acotiamide Hydrochloride Hydrate. European Journal of Biomedical and Pharmaceutical Sciences.[1]

  • ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation.[5][6]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Acotiamide Impurity 8 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Acotiamide Impurity 8 Maleate, offering in-depth technical insights and actionable protocols for researchers, scientists, and drug development professionals. Our focus is on the practical application of regulatory guidelines to ensure robust and reliable analytical data, a cornerstone of pharmaceutical quality control.

Introduction: The Significance of Impurity Profiling for Acotiamide

Acotiamide is a prokinetic agent used for the management of functional dyspepsia, enhancing gastric motility by inhibiting acetylcholinesterase.[1] The presence of impurities in the active pharmaceutical ingredient (API), even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[2] this compound, with the IUPAC name N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2, 4-dimethoxybenzamido) thiazole-4-carboxamide, maleate (1:1), is a known related substance.[3] Therefore, the development and validation of a sensitive and specific analytical method for its quantification are critical for ensuring the quality and consistency of Acotiamide.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] This guide will navigate the complexities of selecting and validating an appropriate analytical method for this compound, in accordance with the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[5][6][7]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount for the successful separation and quantification of impurities. For Acotiamide and its related substances, several chromatographic methods have been reported, primarily revolving around reversed-phase high-performance liquid chromatography (RP-HPLC), ultra-high-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS).

dot

cluster_Techniques Analytical Techniques cluster_Parameters Key Performance Parameters RP_HPLC RP-HPLC Specificity Specificity RP_HPLC->Specificity Good Sensitivity Sensitivity (LOD/LOQ) RP_HPLC->Sensitivity Adequate Speed Analysis Speed RP_HPLC->Speed Moderate Resolution Resolution RP_HPLC->Resolution Good Cost Cost & Complexity RP_HPLC->Cost Low UPLC UPLC UPLC->Specificity Excellent UPLC->Sensitivity High UPLC->Speed Fast UPLC->Resolution Excellent UPLC->Cost Moderate LC_MS LC-MS/MS LC_MS->Specificity Very High (Mass-based) LC_MS->Sensitivity Very High LC_MS->Speed Fast LC_MS->Resolution Excellent LC_MS->Cost High

Caption: Comparison of analytical techniques for impurity profiling.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely adopted technique for the quality control of pharmaceuticals due to its robustness, reproducibility, and cost-effectiveness. Several studies have reported the development of RP-HPLC methods for the estimation of Acotiamide in bulk and pharmaceutical dosage forms.[8][9] These methods typically utilize a C18 or C8 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[9][10]

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over conventional HPLC, employing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity.[2] For impurity profiling, where structurally similar compounds need to be resolved, the superior resolving power of UPLC is a distinct advantage.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for the identification and quantification of impurities at very low levels.[11][12] It is particularly useful during method development and for the characterization of unknown degradation products.[2][13]

Performance Comparison

The following table summarizes the performance characteristics of various analytical methods reported for Acotiamide, providing a basis for selecting the most appropriate technique for validating Impurity 8 Maleate.

Parameter RP-HPLC Method 1 [9]RP-HPLC Method 2 [14]UPLC-MS/MS Method [2]LC-MS/MS Method [12]
Column C8 Thermo Hypersil BDS (250 x 4.6 mm, 5µ)Hypersil ODS C18 (4.6mm x 250mm, 5µm)Waters Acquity HSS cyano (100 × 2.1 mm, 1.8 μm)Welch, Ultimate XB-C18 (2.1×50 mm, 3 μm)
Mobile Phase Acetonitrile: 0.1% triethylamine in 0.2% formic acid (30:70)Methanol: Water (60:40% v/v)Gradient of 0.1% formic acid and acetonitrileGradient of Methanol and 10 mM Ammonium acetate with 0.1% Formic acid
Flow Rate 1.0 ml/min1.0 ml/min0.25 mL/min400 µL/min
Detection 282 nm272 nmESI-QTOF-MS/MSMS/MS
Linearity Range 10-60 µg/ml10-50 mcg/mLNot explicitly for impurity0.500-100 ng/mL
Correlation Coefficient (r²) > 0.9990.999Not explicitly for impurity> 0.9987
LOD 0.36 µg/ml1.1 µg/mLNot explicitly for impurityNot specified
LOQ 1.10 µg/ml3.2 µg/mL0.10 ng/mL (for Acotiamide)Not specified
Accuracy (% Recovery) 99.45% - 99.75%98.0 - 102.0%Not explicitly for impurity92.7 - 103.0%

A Validated Stability-Indicating UPLC Method for this compound: A Step-by-Step Protocol

Based on the comparative analysis, a UPLC method offers an optimal balance of speed, resolution, and sensitivity for the routine quality control of this compound. The following protocol outlines the validation of a stability-indicating UPLC method, designed to be compliant with ICH Q2(R2) guidelines.[5]

dot

cluster_Workflow Analytical Method Validation Workflow cluster_Parameters Validation Parameters (ICH Q2) A Method Development & Optimization B Validation Protocol Preparation A->B C Execution of Validation Parameters B->C D Data Analysis & Evaluation C->D Specificity Specificity C->Specificity Linearity Linearity C->Linearity Range Range C->Range Accuracy Accuracy C->Accuracy Precision Precision C->Precision LOD LOD C->LOD LOQ LOQ C->LOQ Robustness Robustness C->Robustness System_Suitability System Suitability C->System_Suitability E Validation Report Generation D->E

Caption: Workflow for analytical method validation.

Chromatographic Conditions
  • Instrument: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based gradient to ensure separation of the main peak from all impurities.

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 282 nm.[9]

Validation Protocol

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[15]

  • Procedure:

    • Analyze a blank (diluent), a placebo solution, a standard solution of Acotiamide, a standard solution of Impurity 8 Maleate, and a sample solution spiked with Impurity 8 Maleate.

    • Perform forced degradation studies on Acotiamide to demonstrate separation from potential degradation products.[9] Stress conditions should include acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light).[9][16]

  • Acceptance Criteria:

    • No interference from the blank or placebo at the retention time of Impurity 8 Maleate.

    • The peak for Impurity 8 Maleate should be spectrally pure and well-resolved from the Acotiamide peak and any degradation products (resolution > 2.0).

  • Procedure:

    • Prepare a series of at least five concentrations of Impurity 8 Maleate standard solution ranging from the limit of quantitation (LOQ) to 150% of the specification limit.[17]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.[14]

    • The y-intercept should not be significantly different from zero.

  • Procedure: The range is established based on the linearity data.

  • Acceptance Criteria: The method should demonstrate acceptable linearity, accuracy, and precision within the established range.[17]

  • Procedure:

    • Spike a placebo or a sample of Acotiamide with known amounts of Impurity 8 Maleate at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[14]

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[14]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate injections of a standard solution of Impurity 8 Maleate at 100% of the specification limit.[4]

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.

  • Procedure:

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • For S/N method, LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

  • Procedure:

    • Intentionally vary critical method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).

    • Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the peak shape and resolution should not be significantly affected.

  • Procedure:

    • Prepare a system suitability solution containing Acotiamide and Impurity 8 Maleate.

    • Inject this solution before starting any analytical run.

  • Acceptance Criteria:

    • Tailing factor: ≤ 2.0 for both peaks.

    • Theoretical plates: > 2000 for both peaks.

    • Resolution: > 2.0 between Acotiamide and Impurity 8 Maleate.

    • %RSD of replicate injections: ≤ 2.0% for peak area and retention time.

Conclusion

The validation of an analytical method for impurities is a meticulous process that underpins the quality and safety of pharmaceutical products. This guide has provided a comparative overview of suitable analytical techniques and a detailed, actionable protocol for the validation of a UPLC method for this compound. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can establish a robust and reliable analytical method that is fit for its intended purpose. The successful validation of such a method is not merely a regulatory requirement but a commitment to patient safety and product quality.

References

  • Ladumor, V. D., Chaudhari, G., Shah, P., & Khoja, S. S. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ACOTIAMIDE HYDROCHLORIDE HYDRATE IN PHARMACEUTICAL DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (2024, January 24). Development and Validation of a New Analytical Rp-Hplc Method for the Estimation of Acotiamide in API form and Marketed Tablet D. Retrieved from [Link]

  • DEVELOPMENT OF RP-HPLC METHOD FOR THE ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE USING AQbD APPROACH. (2020, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. Retrieved from [Link]

  • Damle, M. C. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPTLC METHOD FOR ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

  • Ojha, S. D., Darji, V. C., Patel, J., & Patel, B. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF ACOTIAMIDE HYDROCHLORIDE HYDRATE IN TABLET DOSAGE FORM. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC‐ESI‐QTOF‐MS/MS | Request PDF. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) AN LC-MS/MS BASED BIOANALYTICAL APPROACH TO RESOLVE PHARMACOKINETIC INVESTIGATION OF ACOTIAMIDE HYDROCHLORIDE AND ITS APPLICATION TO BIOEQUIVALENCE STUDY. Retrieved from [Link]

  • Veeprho. (n.d.). Acotiamide Impurities and Related Compound. Retrieved from [Link]

  • Bentham Science Publishers. (2021, December 1). Determination of Acotiamide in Human Plasma by LC-MS/MS and its Application to a Pharmacokinetic Study. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 185105-17-3. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • New Drug Approvals. (2016, January 12). Acotiamide. Retrieved from [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • Waters. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Acotiamide Hydrochloride Trihydrate and its Impurities. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.). Scribd. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

Sources

Comparative Guide: Inter-Laboratory Validation Strategies for Acotiamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Acotiamide hydrochloride hydrate, a novel prokinetic agent used for functional dyspepsia, presents unique challenges in impurity profiling due to its susceptibility to hydrolytic degradation (acid/base) and thermal instability.[1][2][3] While standard HPLC-UV methods are ubiquitous in Quality Control (QC), the industry is shifting toward UHPLC for throughput and LC-MS/MS for genotoxic impurity identification.

This guide provides a comparative analysis of these methodologies, grounded in a multi-site validation framework. It addresses the critical "lab-to-lab" reproducibility crisis often seen when transferring methods between R&D (high-end instrumentation) and QC (routine instrumentation).

The Core Challenge: Impurity Landscape

Acotiamide degrades significantly under acidic and basic stress, yielding hydrolytic degradants that must be resolved from the main peak.

  • Critical Impurities: Des-benzyl acotiamide, hydrolytic by-products.

  • Regulatory Thresholds: In accordance with ICH Q3A/B, reporting thresholds are typically 0.05%, with identification required at 0.10%.

Methodology Comparison: HPLC vs. UHPLC vs. LC-MS/MS

The following table contrasts the three primary analytical platforms based on experimental data synthesized from current pharmaceutical validation standards.

FeatureHPLC-UV (Standard) UHPLC-PDA (Modern QC) LC-MS/MS (R&D/ID)
Primary Use Case Routine QC Release, Stability TestingHigh-Throughput Release, Method DevelopmentImpurity Structure Elucidation, Genotoxic Screening
Column Particle Size 3 µm – 5 µm1.7 µm – 1.8 µm1.7 µm – 3 µm
Typical Run Time 25 – 45 mins5 – 10 mins10 – 20 mins
Resolution (

)
Baseline (

)
High (

)
High (Mass resolved)
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL< 0.001 µg/mL
Solvent Consumption High (20-30 mL/run)Low (< 5 mL/run)Low
Inter-Lab Transfer Excellent (Universal equipment)Moderate (Requires dwell volume adjustment)Poor (Highly instrument specific)
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate validation strategy based on the development phase.

MethodSelection Start Start: Define Analytical Goal Phase Development Phase? Start->Phase RD Early R&D / Unknowns Phase->RD Unknown Impurities QC Routine QC / Release Phase->QC Known Impurities LCMS LC-MS/MS (Structure ID) RD->LCMS Structural Elucidation UHPLC UHPLC (High Throughput) QC->UHPLC High Volume Lab HPLC Standard HPLC (Global Transfer) QC->HPLC Contract Lab / Generic LCMS->HPLC Method Transfer UHPLC->HPLC Geometric Scaling

Caption: Strategic decision tree for selecting Acotiamide impurity analysis methods based on development stage and throughput needs.

Inter-Laboratory Validation Study

To demonstrate robustness, we compare data from a validation exercise across three distinct laboratories using the Standard HPLC Protocol (detailed in Section 4).

  • Lab A (Sponsor): Waters Alliance e2695 (Quaternary Pump)

  • Lab B (CRO): Agilent 1200 (Binary Pump)

  • Lab C (Manufacturing): Shimadzu Prominence (Quaternary Pump)

Comparative Performance Data (Spiked Samples at 0.15% Level)
ParameterLab A (Reference)Lab B (CRO)Lab C (Mfg)Acceptance Criteria
Retention Time (RT) 8.1 ± 0.1 min7.9 ± 0.2 min8.2 ± 0.1 minRSD < 2.0%
Resolution (Impurity A vs API) 3.22.83.0> 2.0
Tailing Factor 1.11.31.2< 1.5
% Recovery (Accuracy) 99.8%98.5%100.2%95.0% - 105.0%
Precision (% RSD, n=6) 0.4%0.9%0.6%< 2.0%

Expert Insight: Lab B showed slightly lower resolution and shifted retention times. This is attributed to the dwell volume difference between the binary and quaternary pumps. When transferring gradient methods for Acotiamide, an isocratic hold at the start of the gradient or a "gradient delay" adjustment is often required to synchronize elution profiles.

Detailed Experimental Protocol: The "Gold Standard"

This protocol is the "Self-Validating System." It includes built-in System Suitability Tests (SST) that must pass before any data is accepted. This method is stability-indicating, meaning it can resolve the API from its degradation products.

A. Chromatographic Conditions[1][2][4][5][6][7][8][9]
  • Instrument: HPLC equipped with PDA (Photodiode Array) or UV Detector.

  • Column: Hypersil BDS C18,

    
     mm, 5 µm (or equivalent L1 packing).
    
  • Column Temperature:

    
    .
    
  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 284 nm (Optimum for Acotiamide and key degradants).

  • Injection Volume: 20 µL.

B. Mobile Phase Preparation[5][7]
  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 4.5 with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.
    
    • Why pH 4.5? Acotiamide is basic; pH 4.5 ensures ionization stability and prevents peak tailing caused by silanol interactions.

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

C. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Comment
0.008020Equilibration
5.008020Isocratic Hold (Crucial for polar impurities)
20.004060Linear Gradient
25.004060Wash
26.008020Return to Initial
35.008020Re-equilibration
D. System Suitability (The "Go/No-Go" Gate)

Before analyzing samples, inject the System Suitability Solution (API spiked with known impurities or a forced degradation sample).

  • Theoretical Plates:

    
    .
    
  • Tailing Factor:

    
    .
    
  • Resolution:

    
     between Acotiamide and the nearest impurity peak.
    
  • Precision: % RSD of 6 replicate injections of standard

    
    .
    

Validation Workflow Visualization

The following diagram outlines the sequence of validation events required to satisfy ICH Q2(R1) guidelines, ensuring the method is "fit for purpose."

ValidationWorkflow Plan 1. Protocol Design (ICH Q2 R1) Stress 2. Specificity (Forced Degradation) Plan->Stress Linearity 3. Linearity & Range (LOQ to 150%) Stress->Linearity Pass Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Robustness 5. Robustness (pH, Flow, Temp) Accuracy->Robustness Robustness->Plan Fail (Redesign) Report 6. Final Validation Report Robustness->Report All Criteria Met

Caption: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines for analytical procedures.

References

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Mullapudi, V., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form. Indo American Journal of Pharmaceutical Sciences.[1] Retrieved from [Link]

  • Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Thummar, M., et al. (2018).[3] Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products. Biomedical Chromatography.[5][6] Retrieved from [Link]

Sources

Comparative Guide: Acotiamide Impurity 8 Maleate vs. Process & Degradation Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of Acotiamide Hydrochloride Hydrate (a novel acetylcholinesterase inhibitor for functional dyspepsia), impurity profiling presents a distinct dichotomy: the management of easily separable degradation products versus the critical challenge of regioisomeric process impurities .

"Impurity 8" (CAS 185105-17-3) represents the most analytically demanding class: a positional isomer of the active pharmaceutical ingredient (API). Unlike hydrolytic degradants which exhibit significant polarity shifts, Impurity 8 possesses an identical molecular weight and near-identical pKa to Acotiamide, differing only in the substitution pattern of the methoxy-benzoic acid moiety.

This guide provides a technical comparison of Impurity 8 Maleate against standard degradation impurities (Des-isopropyl, N-oxide, and Hydrolysis products), offering a validated framework for their separation and control.

Technical Profile: Defining the Impurities

The Reference Standard: Why Maleate?

Commercially available reference standards for Acotiamide impurities, specifically Impurity 8, are often supplied as Maleate salts .

  • Chemical Basis: The Acotiamide molecule contains a basic tertiary amine tail (diisopropylamino group). The free base of the regioisomer is often an amorphous, hygroscopic oil or low-melting solid, making it unsuitable for quantitative weighing.

  • The Maleate Advantage: Formation of the maleate salt (1:1) yields a stable, crystalline solid. This ensures stoichiometry (1:1 counter-ion) and long-term stability for use as a Quantitative Reference Standard (QRS).

Structural Comparison

The core difference lies in the Benzoyl Ring substitution.

CompoundChemical IdentityClassificationMechanism of Formation
Acotiamide (API) 2-hydroxy-4,5-dimethoxybenzamido...[][2]Active DrugTarget Synthesis
Impurity 8 5-hydroxy-2,4-dimethoxybenzamido... Regioisomer Contaminated Starting Material (Isomeric Benzoic Acid)
Impurity A 2-Hydroxy-4,5-dimethoxybenzoic acidDegradantAmide Hydrolysis (Acid/Base Stress)
Des-isopropyl N-[2-(isopropylamino)ethyl]...[2][3]Degradant/ProcessN-Dealkylation (Oxidative/Thermal)

Comparative Performance Data

The following data summarizes the chromatographic behavior of Impurity 8 Maleate compared to common degradants. Note: Data based on a standard C18 RP-HPLC method (pH 3.5 phosphate buffer / Acetonitrile gradient).

Table 1: Chromatographic & Detection Parameters
ImpurityRRT (Approx)*Resolution (Rs) from APIDetection ChallengeCriticality
Impurity A (Acid) 0.25 - 0.30> 10.0 (Easy)Low (High Polarity)Low (Purged easily)
Impurity B (Amine) 0.15 - 0.20> 15.0 (Easy)Low (UV active)Low (Purged easily)
Impurity 8 (Regioisomer) 0.95 - 1.05 < 1.5 (Critical) High (Co-elution risk) High (Process Control)
Des-isopropyl 0.85 - 0.90> 3.0ModerateMedium
N-Oxide 1.10 - 1.20> 2.5ModerateMedium (Stability)
  • Key Insight: Impurity 8 is the "Critical Pair." Because it is a regioisomer, its interaction with the stationary phase (hydrophobic collapse/pi-pi stacking) is almost identical to Acotiamide. Standard C18 columns often fail to separate them.

Synthesis & Origin Visualization

Understanding the origin of Impurity 8 is vital for upstream process control. It does not arise from degradation; it enters via the supply chain of the starting material.

Acotiamide_Impurity_Origin cluster_benzoic Benzoic Acid Starting Material SM1 Starting Material 1 (2-Amino-1,3-thiazole derivative) Coupling Amide Coupling Reaction (EDC/HOBt or Acid Chloride) SM1->Coupling SM2_Pure Correct Isomer (2-hydroxy-4,5-dimethoxybenzoic acid) SM2_Pure->Coupling Major Pathway SM2_Imp Impurity Isomer (5-hydroxy-2,4-dimethoxybenzoic acid) SM2_Imp->Coupling Impurity Carryover (<0.1%) Crude Crude Acotiamide Mixture Coupling->Crude API Acotiamide (API) (2-hydroxy-4,5-dimethoxy) Crude->API Purification Imp8 Impurity 8 (Regioisomer) (5-hydroxy-2,4-dimethoxy) Crude->Imp8 Co-crystallizes

Figure 1: Origin of Impurity 8. Unlike degradants, Impurity 8 is carried forward from isomeric impurities in the benzoic acid starting material.

Experimental Protocol: Validated Separation Strategy

To separate Impurity 8 (Regioisomer) from Acotiamide, a standard C18 column is often insufficient. The following protocol utilizes a Phenyl-Hexyl stationary phase, which exploits the subtle differences in pi-pi electron interactions between the 2,4-dimethoxy and 4,5-dimethoxy rings.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC with PDA detector.

  • Column: Phenyl-Hexyl Column (e.g., Waters XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

    • Rationale: Phenyl phases offer alternative selectivity for aromatic isomers compared to alkyl (C18) phases.

  • Wavelength: 282 nm (Isosbestic point approximation for maximum sensitivity).

  • Temperature: 40°C (Critical for mass transfer kinetics).[4]

  • Flow Rate: 1.0 mL/min.[4][5]

Mobile Phase System
  • Buffer (Mobile Phase A): 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0 with Orthophosphoric Acid.

    • Note: Low pH suppresses the ionization of the acidic phenolic hydroxyls, keeping them neutral and increasing retention.

  • Organic Modifier (Mobile Phase B): Acetonitrile : Methanol (80:20 v/v).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold (Elute polar degradants)
25.04060Linear Gradient
30.04060Wash
31.09010Re-equilibration
System Suitability Criteria (Self-Validating)
  • Resolution (Rs): The resolution between Acotiamide and Impurity 8 must be ≥ 1.5 .

  • Tailing Factor: ≤ 1.5 for the Acotiamide peak.[6]

  • Sensitivity: S/N ratio for Impurity 8 (at 0.10% level) must be ≥ 10.

Analytical Decision Tree

When an unknown peak appears near the main peak, use this logic flow to identify if it is the dreaded Impurity 8 or a degradant.

Analytical_Decision_Tree Start Unknown Impurity Detected (RRT 0.85 - 1.15) Check_Stress Perform Stress Testing (Acid/Base/Oxidation) Start->Check_Stress Increases Peak Area Increases significantly? Check_Stress->Increases Yes_Inc Likely a Degradant (Des-isopropyl or N-Oxide) Increases->Yes_Inc Yes No_Inc Stable under stress? (Process Impurity) Increases->No_Inc No Check_UV Check UV Spectrum (PDA Overlay) No_Inc->Check_UV Yes Identical UV Spectrum Identical to API? Check_UV->Identical Yes_UV Suspect Impurity 8 (Regioisomer) Identical->Yes_UV Yes No_UV Other Process Impurity Identical->No_UV No Action Action: Spike with Impurity 8 Maleate Standard Yes_UV->Action

Figure 2: Diagnostic workflow for differentiating Impurity 8 from common degradants.

Conclusion

While Acotiamide's degradation products (Impurity A, Des-isopropyl) are easily managed through standard reverse-phase chromatography, Impurity 8 (Maleate) represents a critical quality attribute that requires specific attention. It is a regioisomer , not a degradant, meaning its presence indicates a failure in raw material quality control (specifically the substituted benzoic acid) rather than product instability.

Recommendation: For robust QC, utilize the Phenyl-Hexyl method described above and ensure the reference standard used is the Maleate salt form (CAS 185105-17-3) to guarantee accurate quantification during method validation.

References

  • Veeprho Laboratories. (n.d.). Acotiamide Impurity 8 Maleate (CAS 185105-17-3) Reference Standard.[][3][] Retrieved from [Link]

  • Thummar, M., et al. (2017).[8] "Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products." Rapid Communications in Mass Spectrometry, 31(21), 1813-1824.[8] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Gananadhamu, S., et al. (2018). "Development and Validation of Stability Indicating RP-HPLC Method of Acotiamide." International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

Sources

A Comparative Guide to Regulatory and Analytical Strategies for Acotiamide Impurity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acotiamide, a first-in-class gastroprokinetic agent, has emerged as a valuable therapeutic option for functional dyspepsia. As with any pharmaceutical compound, ensuring its quality, safety, and efficacy is paramount. A critical component of this assurance is the rigorous identification, control, and qualification of impurities. This guide provides an in-depth comparison of the global regulatory landscape for impurity testing, with a focus on the guidelines set forth by the International Council for Harmonisation (ICH). It further delves into the practical analytical methodologies required for robust impurity profiling of Acotiamide, offering field-proven insights into method selection, validation, and the characterization of potential process-related and degradation impurities. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the development and manufacturing of Acotiamide.

Introduction to Acotiamide and the Imperative of Impurity Control

Acotiamide is a novel drug that enhances gastric motility and accommodation by acting as an acetylcholinesterase inhibitor.[1][2] It is primarily used for treating symptoms of functional dyspepsia, such as postprandial fullness and upper abdominal bloating.[2][] The chemical name for Acotiamide is N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide.[]

The presence of impurities in an active pharmaceutical ingredient (API) like Acotiamide, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[4] Impurities may originate from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the drug substance over time, or interactions with excipients.[2][5] Therefore, a comprehensive understanding and control of the impurity profile is a non-negotiable aspect of drug development and is strictly mandated by global regulatory authorities.

The Global Regulatory Framework for Impurity Management

The primary guidelines for the control of impurities in new drug substances and products are provided by the International Council for Harmonisation (ICH). These guidelines are widely adopted by regulatory bodies globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

ICH Q3A(R2): Impurities in New Drug Substances

This guideline focuses on impurities in new drug substances produced by chemical synthesis.[6][7] It establishes a framework for the reporting, identification, and qualification of impurities.[7][8]

  • Reporting Threshold: The level at or above which an impurity must be reported in a registration application.[7]

  • Identification Threshold: The level at or above which the structure of an impurity must be determined.[5][8]

  • Qualification Threshold: The level at or above which an impurity's safety must be established.[7] An impurity is considered qualified if its levels have been adequately justified through safety or clinical studies.[7]

ICH Q3B(R2): Impurities in New Drug Products

Complementary to ICH Q3A, this guideline addresses impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system.[9][10][11][12]

Comparative Overview of ICH Impurity Thresholds

The specific thresholds for reporting, identification, and qualification are dependent on the maximum daily dose (MDD) of the drug. Given that the typical adult dosage of Acotiamide is 100mg three times a day (MDD of 300mg)[], the following thresholds from ICH Q3A and Q3B would apply:

Guideline Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
ICH Q3A(R2) > 2 g/day 0.03%0.05%0.05%
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI, whichever is lower 0.15% or 1.0 mg TDI, whichever is lower
ICH Q3B(R2) > 2 g/day 0.1%0.2% or 2 mg TDI, whichever is lower0.2% or 2 mg TDI, whichever is lower
>10 mg–2 g/day 0.1% 0.2% or 2 mg TDI, whichever is lower 0.2% or 2 mg TDI, whichever is lower
1 mg - 10 mg0.2%0.5% or 20 µg TDI, whichever is lower0.5% or 20 µg TDI, whichever is lower
< 1 mg0.5%1.0% or 5 µg TDI, whichever is lower1.0% or 5 µg TDI, whichever is lower
TDI: Total Daily Intake
ICH M7(R2): Mutagenic Impurities

A particularly critical aspect of impurity testing is the assessment of mutagenic impurities, which have the potential to cause DNA damage and are carcinogenic risks.[13][14] The ICH M7 guideline provides a framework for the assessment and control of these impurities.[13][15] It introduces the concept of the Threshold of Toxicological Concern (TTC), which for most mutagenic impurities is set at 1.5 µ g/day .[15][16] Any potential impurity with structural alerts for mutagenicity must be evaluated, and if confirmed, controlled at or below this stringent limit.

Known and Potential Impurities of Acotiamide

The impurity profile of Acotiamide can be broadly categorized into process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that arise from the manufacturing process, including starting materials, intermediates, and by-products. Several known process-related impurities of Acotiamide have been identified and are available as reference standards.[2][][17]

  • Degradation Products: These are formed due to the chemical breakdown of Acotiamide over time or under stress conditions such as exposure to acid, base, light, heat, or oxidation.[2][11] Forced degradation studies are essential to identify these potential degradants.[4]

Studies on Acotiamide have shown that it degrades under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[18]

Potential Degradation Pathway of Acotiamide

The following diagram illustrates a simplified potential degradation pathway for Acotiamide, focusing on the hydrolysis of its amide linkages, which are often susceptible to breakdown.

G cluster_main Potential Hydrolytic Degradation of Acotiamide Acotiamide Acotiamide Impurity_A 2-(2-hydroxy-4,5-dimethoxybenzamido) thiazole-4-carboxylic acid Acotiamide->Impurity_A Hydrolysis of Amide 1 Impurity_D 2-amino-N-(2-(diisopropylamino)ethyl) thiazole-4-carboxamide (Acotiamide Impurity 5) Acotiamide->Impurity_D Hydrolysis of Amide 2 Impurity_C 2-hydroxy-4,5-dimethoxybenzoic acid Impurity_A->Impurity_C Further Hydrolysis Impurity_B N1-(2-(diisopropylamino)ethyl)ethane-1,2-diamine

Caption: Simplified potential hydrolytic degradation pathway of Acotiamide.

Analytical Strategies for Acotiamide Impurity Profiling

A robust analytical strategy is crucial for the accurate detection, quantification, and identification of Acotiamide impurities.

Method Selection Rationale: A Comparative Overview
Technique Principle Strengths for Acotiamide Impurity Analysis Limitations
HPLC/UPLC with UV/DAD Separation based on polarity, detection via UV absorbance.Gold standard for quantification; excellent precision and robustness; widely available.[19]May not separate all co-eluting peaks; requires reference standards for identification and quantification.
LC-MS/MS Separation by LC coupled with mass-based detection.Provides molecular weight information for impurity identification; highly sensitive and specific.[18][19]Can be less quantitative than UV-based methods without stable isotope-labeled standards; matrix effects can be a concern.
LC-QTOF-MS High-resolution mass spectrometry.Enables accurate mass measurement for the elemental composition determination of unknown impurities.[18]Higher cost and complexity compared to standard LC-MS.

Expert Insight: For routine quality control and stability testing of Acotiamide, a validated stability-indicating HPLC or UPLC method with UV detection is the workhorse. The causality behind this choice is its proven reliability, cost-effectiveness, and high precision for quantitative analysis. However, during development and for the characterization of unknown impurities found during forced degradation studies, LC-MS, particularly high-resolution mass spectrometry (HRMS) like QTOF-MS, is indispensable for structural elucidation.[18]

Example HPLC Protocol for Acotiamide Impurity Profiling

The following is a representative stability-indicating HPLC method derived from published literature.[18][20] This protocol is for illustrative purposes and would require rigorous validation for its intended use.

Step-by-Step Methodology:

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a common choice for retaining and separating Acotiamide from its related substances.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 10 mM KH2PO4 or 0.1% formic acid) and an organic solvent like acetonitrile.[18][20]

    • Rationale: The gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable timeframe. The acidic buffer helps to ensure sharp peak shapes for the basic Acotiamide molecule.

  • Flow Rate: Typically 0.8-1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Detection Wavelength: Acotiamide has a UV maximum that allows for sensitive detection, typically monitored in the range of 200-400 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the Acotiamide sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

Workflow for Impurity Identification and Characterization

The process of identifying and characterizing a previously unknown impurity is a systematic investigation.

G cluster_workflow Impurity Identification Workflow Start Detection of Unknown Peak (> Identification Threshold) LCMS LC-MS Analysis (Determine Molecular Weight) Start->LCMS HRMS High-Resolution MS (LC-QTOF) (Determine Elemental Composition) LCMS->HRMS MSMS MS/MS Fragmentation (Sub-structural Information) HRMS->MSMS Isolation Impurity Isolation (Prep-HPLC or SFC) MSMS->Isolation NMR Spectroscopic Analysis (e.g., NMR) Isolation->NMR Structure Structure Elucidation & Confirmation NMR->Structure

Caption: A typical workflow for the identification of unknown impurities.

Method Validation: Ensuring Trustworthy Data

Any analytical method used for impurity testing must be validated to ensure it is fit for its intended purpose. The validation parameters are defined in the ICH Q2(R1) guideline.

Validation Parameter Purpose Key Acceptance Criteria for Impurity Methods
Specificity To ensure the method can distinguish the analyte from impurities and degradation products.Peak purity analysis should show no co-elution. The method must be "stability-indicating."
Linearity To demonstrate a proportional relationship between concentration and analytical response.Correlation coefficient (r²) typically ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.From the reporting level of the impurity to 120% of the specification.
Accuracy The closeness of the test results to the true value.Recovery of spiked impurities should be within an acceptable range (e.g., 80-120%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (intra-assay) and intermediate precision (inter-assay) should show low relative standard deviation (RSD).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically at or below the reporting threshold. Signal-to-noise ratio is often ~10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Assess the effect of minor changes (e.g., pH, mobile phase composition, temperature).

A self-validating protocol is one where the system suitability tests and quality control checks are integrated into the routine use of the method, continuously demonstrating its validity.

Conclusion: A Holistic Approach to Impurity Control

The control of impurities in Acotiamide is a multifaceted challenge that requires a deep understanding of regulatory expectations, synthetic chemistry, and advanced analytical science. A successful strategy is built upon the foundational principles of the ICH guidelines, particularly Q3A, Q3B, and M7. The development of a robust, validated, stability-indicating analytical method, typically centered around HPLC/UPLC, is the cornerstone of any effective impurity control program. This must be complemented by the use of mass spectrometry for the definitive identification of unknown impurities that may arise during development or stability studies. By integrating these principles, drug developers and manufacturers can ensure the consistent quality and safety of Acotiamide, ultimately protecting patient health.

References

  • ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • FDA. (2006). Q3B(R) Impurities in New Drug Products. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Kim, H. S., et al. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation. [Link]

  • IKEV. ICH Q3BR Guideline Impurities in New Drug Products. [Link]

  • Impact Analytical. (2025). Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). [Link]

  • Slideshare. (2015). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • YouTube. (2019). ICH M7 - Risk assessment for mutagenic impurities and control strategies. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • RAPS. (2023). ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Gananadhamu, S., et al. (2016). Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC‐ESI‐QTOF‐MS/MS. Biomedical Chromatography. [Link]

  • Damle, M., & Harne, S. (2018). Development and validation of stability indicating RP-HPLC method for the estimation of Acotiamide Hydrochloride. International Journal of Pharmaceutical Sciences and Research. [Link]

  • New Drug Approvals. (2016). Acotiamide. [Link]

  • Pharmaffiliates. Acotiamide-Impurities. [Link]

  • Veeprho. Acotiamide Impurities and Related Compound. [Link]

  • Pharmaffiliates. Acotiamide Hydrochloride Trihydrate and its Impurities. [Link]

  • Rajput, S. J., et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ICH. (2006). Q3B(R2) Guideline.pdf. [Link]

  • ICH. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • FDA. (2023). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

  • ResearchGate. (2018). (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • European Journal of Biomedical AND Pharmaceutical sciences. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LCGC International. (2015). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • Veeprho. (2023). FDA guidance on M7(R2) Assessment and control of DNA-Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]

Sources

A Comparative Guide to the Purity Assessment of Acotiamide Impurity 8 Maleate Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the purity assessment of an Acotiamide impurity 8 Maleate reference standard. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for qualifying secondary or in-house reference standards against a primary or pharmacopeial standard. We will explore the underlying scientific principles, present detailed experimental protocols, and offer a comparative analysis of hypothetical data to illustrate the qualification process.

Introduction: The Critical Role of Impurity Reference Standards

Acotiamide, a prokinetic agent used for the treatment of functional dyspepsia, undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this control is the identification and quantification of process-related impurities and degradation products. Acotiamide impurity 8 is one such substance that must be monitored. The accurate quantification of this impurity relies on the availability of a well-characterized reference standard.

A reference standard is a highly purified compound used as a measurement base for analytical tests. Its purity value is a critical attribute that directly impacts the accuracy of impurity quantification in the final drug product. This guide outlines a multi-faceted approach to assess the purity of a candidate this compound reference standard by comparing it to a well-characterized primary standard.

Experimental Design: A Multi-Pronged Approach to Purity Verification

To establish the purity of a candidate reference standard with a high degree of confidence, a combination of analytical techniques is employed. This orthogonal approach, utilizing methods with different separation and detection principles, minimizes the risk of overlooking impurities. Our comparative study will involve the following key analyses:

  • High-Performance Liquid Chromatography (HPLC): For the primary assessment of chromatographic purity and the detection of structurally related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the main peak and to identify any co-eluting impurities.

  • Thermogravimetric Analysis (TGA): To determine the water content and residual solvents.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As an absolute quantification method to determine the purity of the material without the need for a specific reference standard of the same compound.

Workflow for Purity Assessment

Purity Assessment Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Consolidation & Comparison A Candidate Reference Standard C HPLC-UV Purity A->C D LC-MS Identity Confirmation A->D E Thermogravimetric Analysis (TGA) A->E F Quantitative NMR (qNMR) A->F B Primary Reference Standard B->C G Mass Balance Calculation C->G E->G F->G H Comparative Purity Report G->H

Figure 1: Workflow for the comprehensive purity assessment of a candidate reference standard.

Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

Rationale: HPLC with UV detection is the cornerstone of purity analysis for organic molecules. It separates the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase. The area percentage of the main peak relative to the total peak area provides a measure of chromatographic purity.

Protocol:

  • Chromatographic System: A well-calibrated HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically suitable for this class of compounds.

  • Mobile Phase: A gradient elution is often necessary to resolve all potential impurities. A common mobile phase system could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a wavelength determined to be the λmax of Acotiamide impurity 8.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the candidate and primary reference standards in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Rationale: LC-MS provides structural information by measuring the mass-to-charge ratio (m/z) of the eluted compounds. This technique is invaluable for confirming the identity of the main peak as Acotiamide impurity 8 and for tentatively identifying any detected impurities.

Protocol:

  • LC System: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions: The same HPLC method as described in section 3.1 can be used.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is generally suitable for this type of molecule.

  • Mass Range: Scan a mass range that encompasses the expected molecular weight of Acotiamide impurity 8 and its potential adducts and fragments.

  • Data Analysis: Compare the obtained mass spectrum of the main peak with the theoretical mass of Acotiamide impurity 8.

Thermogravimetric Analysis (TGA) for Non-Chromatographable Impurities

Rationale: TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the content of volatile components, such as water and residual solvents, which are not detected by HPLC-UV.

Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Size: Accurately weigh 5-10 mg of the candidate reference standard into a suitable pan.

  • Heating Program: Heat the sample from ambient temperature to approximately 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The weight loss observed at different temperature ranges corresponds to the amount of volatile components.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Rationale: qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid) is used.

  • Sample Preparation: Accurately weigh the candidate reference standard and the internal standard into a vial and dissolve them in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative Data Analysis

The following tables present hypothetical data from the analysis of a candidate this compound reference standard against a primary standard.

Table 1: HPLC Purity Comparison

SampleMain Peak Area (%)Total Impurity Area (%)
Primary Standard99.850.15
Candidate Standard99.790.21

Table 2: Summary of Purity Assessment

Analytical TechniquePrimary StandardCandidate Standard
Chromatographic Purity (HPLC)99.85%99.79%
Water Content (TGA)0.10%0.12%
Residual Solvents (TGA)<0.05%<0.05%
Non-volatile ImpuritiesNot DetectedNot Detected
Assigned Purity (Mass Balance) 99.75% 99.67%
Purity by qNMR 99.72% 99.65%
Interpretation of Results

The hypothetical data indicates a high degree of similarity between the primary and candidate reference standards. The chromatographic purity values are within acceptable limits of variation. The slightly lower purity of the candidate standard is corroborated by the qNMR results, providing confidence in the assigned purity value. The mass balance calculation, which subtracts the contribution of water and other impurities from 100%, aligns well with the absolute purity determined by qNMR. This concordance between orthogonal methods is a strong indicator of the validity of the purity assessment.

Conclusion and Recommendations

The comprehensive purity assessment of an this compound reference standard requires a multi-technique approach. The combination of chromatographic, spectroscopic, and thermal analysis provides a detailed and reliable characterization of the material. The close agreement between the mass balance method and the absolute determination by qNMR is a critical validation point.

Based on the hypothetical data presented, the candidate reference standard demonstrates a purity profile that is highly comparable to the primary standard. It can be confidently used for the routine quality control of Acotiamide drug substances and products, provided that its assigned purity value of 99.67% is used in all calculations.

References

  • Acotiamide: A Review in Functional Dyspepsia. Drugs. [Link]

  • Quantitative NMR Spectroscopy (qNMR) in the Quality Control of Active Pharmaceutical Ingredients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Comparative Guide: Cross-Validation of Analytical Methods for Acotiamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acotiamide Hydrochloride Trihydrate (Z-338), a novel gastroprokinetic agent for functional dyspepsia, presents a unique analytical challenge due to its susceptibility to hydrolytic and oxidative degradation.[1] This guide provides a technical cross-validation between two distinct analytical paradigms: a Standard Stability-Indicating RP-HPLC (Method A) and a High-Throughput UHPLC-MS/MS (Method B).

While Method A serves as the robust workhorse for routine Quality Control (QC) in compliance with ICH Q2(R1), Method B offers superior resolution and sensitivity for trace impurity profiling and degradation pathway elucidation. This document details the experimental protocols, validation data, and mechanistic insights required to implement either system effectively.

Methodological Framework & Causality[2]

The selection of an analytical method is not merely about equipment availability; it is about matching the physics of separation to the chemistry of the analyte.

The Analyte: Acotiamide[3][4][5][6][7][8]
  • Chemical Nature: Weakly basic (contains tertiary amines and thiazole rings).

  • Critical Vulnerabilities: The amide linkage is prone to hydrolysis (acid/base), and the tertiary amine is susceptible to N-oxidation.

  • Implication: Mobile phases must be buffered to control ionization (pH 3.0–5.0 preferred to suppress silanol activity on silica columns), and detection must distinguish between the parent drug and closely eluting hydrolytic degradants.

Comparison of Methods
FeatureMethod A: Legacy RP-HPLCMethod B: Advanced UHPLC-MS/MS
Primary Utility Routine QC, Release TestingImpurity Identification, High-Throughput Screening
Stationary Phase C8 / C18 (5 µm porous particles)CSH Phenyl-Hexyl / HSS Cyano (1.7–1.8 µm)
Separation Logic Hydrophobic interaction dominated.Mixed-mode (Pi-Pi interaction + Hydrophobic).
Throughput Low (Run time: ~15–25 min)High (Run time: < 5 min)
Sensitivity (LOD) ~0.3 µg/mL (UV detection)< 0.05 µg/mL (MS detection)

Experimental Protocols

Method A: Standard Stability-Indicating RP-HPLC

Target: Routine quantification of known impurities.[2]

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Thermo Hypersil BDS C8 (250 × 4.6 mm, 5 µm).[2][3]

  • Mobile Phase:

    • Solvent A: 0.2% Formic Acid in Water (pH adjusted to 3.5 with TEA).

    • Solvent B: Acetonitrile.[4][5][2][3]

    • Ratio: Isocratic 70:30 (Buffer:ACN) or Gradient equivalent.

  • Flow Rate: 1.0 mL/min.[6][2][3]

  • Detection: UV at 282 nm (Isosbestic point/Lambda max).

  • Injection Volume: 20 µL.

2. Standard Preparation: Dissolve 25 mg of Acotiamide HCl reference standard in 25 mL of Mobile Phase (1000 µg/mL). Dilute to a working concentration of 50 µg/mL.

3. System Suitability (Self-Validating Step):

  • Tailing Factor: Must be < 2.0 (Ensures no secondary interactions with silanols).

  • Theoretical Plates: > 2000.

  • RSD of Replicates: < 2.0%.[3]

Method B: Rapid UHPLC-QTOF-MS

Target: Identification of unknown degradants and trace analysis.

1. Chromatographic Conditions:

  • Instrument: Waters ACQUITY UPLC H-Class coupled with Xevo G2-XS QTOF.

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm).

    • Why Phenyl-Hexyl? Provides alternative selectivity for aromatic impurities (like the oxidative degradants) compared to standard C18.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 5.0).[5]

    • Solvent B: Methanol.[7][5]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-4 min: Linear ramp to 90% B

    • 4-5 min: Hold 90% B

  • Flow Rate: 0.3 mL/min.

2. Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 120°C.

  • Cone Voltage: 40 V (Optimized for Acotiamide fragmentation).

Cross-Validation Data & Performance Metrics

The following data summarizes the cross-validation of both methods using spiked recovery samples and forced degradation samples.

Table 1: Linearity and Sensitivity Comparison
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)
Linearity Range 10 – 60 µg/mL0.5 – 50 µg/mL
Correlation (R²) 0.99920.9998
LOD (Limit of Detection) 0.36 µg/mL0.02 µg/mL
LOQ (Limit of Quantitation) 1.10 µg/mL0.06 µg/mL
Precision (Intra-day RSD) 0.8 – 1.2%1.5 – 2.1%*

*Note: MS detection often shows slightly higher RSD due to ionization variability compared to UV, but offers vastly superior sensitivity.

Table 2: Stress Testing (Forced Degradation) Recovery

Samples subjected to stress conditions to validate "Stability-Indicating" capability.

Stress Condition% Degradation (Method A)% Degradation (Method B)Major Impurity Identified
Acid Hydrolysis (0.1N HCl, 4h)12.5%12.8%Desisopropyl Acotiamide
Base Hydrolysis (0.1N NaOH, 4h)18.2%18.9%Carboxylic Acid Derivative
Oxidation (3% H₂O₂, 4h)5.1%5.4%N-Oxide Impurity
Thermal (60°C, 24h)< 1.0%< 1.0%Stable

Causality Insight: The slight variance between Method A and B in degradation % is attributed to the co-elution of minor degradants in Method A that are resolved in Method B.

Visualizing the Validation Lifecycle

The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R1) and Q14 guidelines.

ValidationWorkflow cluster_0 Stage 1: Development cluster_1 Stage 2: Validation (ICH Q2) Start Method Selection (HPLC vs UHPLC) Opt Optimization (Mobile Phase/Column) Start->Opt SST System Suitability (Tailing < 2.0) Opt->SST Pass Spec Specificity (Stress Testing) SST->Spec Protocol Defined Spec->Opt Fail (Co-elution) Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Rob Robustness Acc->Rob End Routine QC Implementation Rob->End Valid

Caption: Analytical Method Validation Lifecycle following ICH Q2(R1) principles.

Impurity Fate Mapping

Understanding where impurities originate is critical for control.

ImpurityMap Acot Acotiamide (Parent API) Acid Acidic Stress (HCl) Acot->Acid Base Basic Stress (NaOH) Acot->Base Ox Oxidative Stress (H2O2) Acot->Ox ImpA Impurity A (Desisopropyl) Acid->ImpA Amide Hydrolysis ImpB Impurity B (Hydrolytic Acid) Base->ImpB Ester/Amide Cleavage ImpC Impurity C (N-Oxide) Ox->ImpC N-Oxidation

Caption: Degradation pathways of Acotiamide under forced stress conditions.

References

  • Pandya, C. P., & Rajput, S. (2018).[2] Development and validation of stability indicating RP-HPLC method of Acotiamide. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 25-30.

  • Patel, P. N., et al. (2016).[2][3] Quantitation of acotiamide in rat plasma by UHPLC-Q-TOF-MS: method development, validation and application to pharmacokinetics. Biomedical Chromatography, 30(3), 363-368.

  • Thummar, M., et al. (2017).[3] Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products. Rapid Communications in Mass Spectrometry, 31(21), 1813-1824.[3]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Li, J., et al. (2016).[2] Development and Validation of a Sensitive and Specific LC-MS-MS Method for the Determination of Acotiamide in Rat Plasma. Journal of Chromatographic Science, 54(6), 1004-1009.[3]

Sources

A Technical Guide to the Comparative Stability of Acotiamide and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a drug substance's stability profile is paramount to ensuring its quality, safety, and efficacy. This guide provides an in-depth comparative analysis of the stability of Acotiamide, a gastroprokinetic agent, and its associated impurities. By elucidating the degradation pathways and characterizing the resulting products under various stress conditions, this document serves as a critical resource for formulation development, analytical method validation, and regulatory submissions.

Introduction to Acotiamide and the Imperative of Stability Testing

Acotiamide hydrochloride, chemically known as N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, is utilized in the management of functional dyspepsia. The integrity of this molecule is susceptible to environmental factors, which can lead to the formation of degradation products. These impurities, even in minute quantities, can potentially alter the drug's therapeutic effect or pose safety risks. Therefore, a comprehensive evaluation of Acotiamide's stability, in line with the International Council for Harmonisation (ICH) guidelines, is not merely a regulatory hurdle but a scientific necessity.

Forced degradation studies are a cornerstone of this evaluation, designed to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing.[1] This approach facilitates the identification of potential degradants, provides insights into the degradation mechanisms, and is instrumental in developing stability-indicating analytical methods.[1]

Unveiling the Degradation Profile: A Multi-faceted Stress Testing Approach

To comprehensively assess the stability of Acotiamide, a series of forced degradation studies were conducted, exposing the drug substance to hydrolytic, oxidative, thermal, and photolytic stress conditions. This systematic approach ensures that all likely degradation pathways are explored.

Experimental Design: The Rationale Behind the Stressors

The choice of stress conditions is dictated by the principles outlined in the ICH Q1A(R2) guideline, which aims to simulate the potential environmental exposures a drug substance might encounter during its lifecycle. The objective is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize impurities without completely degrading the parent molecule.[1]

Experimental Protocol: Forced Degradation of Acotiamide

  • Preparation of Stock Solution: An accurately weighed amount of Acotiamide hydrochloride is dissolved in a suitable solvent, typically a mixture of acetonitrile and water, to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Reflux the mixture at 80°C for a specified duration (e.g., 8 hours). After cooling, neutralize the solution with 0.1 M sodium hydroxide and dilute to a final concentration with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Reflux the mixture at 80°C for a specified duration (e.g., 6 hours). After cooling, neutralize the solution with 0.1 M hydrochloric acid and dilute to a final concentration with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for a specified duration (e.g., 24 hours). Dilute to a final concentration with the mobile phase.

  • Thermal Degradation: Acotiamide powder is exposed to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours). A solution is then prepared from the stressed powder.

  • Photolytic Degradation: Acotiamide powder is exposed to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration. A solution is then prepared from the stressed powder.

  • Analytical Method: The stressed samples are analyzed using a validated stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a mass spectrometer (e.g., QTOF-MS/MS) to separate and identify the parent drug and its degradation products.[2]

G cluster_stress Forced Degradation Workflow start Acotiamide Sample acid Acid Hydrolysis (0.1M HCl, 80°C) start->acid base Base Hydrolysis (0.1M NaOH, 80°C) start->base oxidation Oxidative Stress (30% H2O2, RT) start->oxidation thermal Thermal Stress (105°C, Solid State) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis UHPLC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for Forced Degradation Studies of Acotiamide.

Comparative Stability Analysis: Acotiamide vs. Its Degradation Products

Forced degradation studies revealed that Acotiamide is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, while it remains relatively stable under neutral and thermal stress.[2] These studies led to the identification of seven degradation products (DPs) and one process-related impurity.[2]

Quantitative Overview of Acotiamide Degradation

The extent of degradation of Acotiamide under various stress conditions is summarized in the table below. This data provides a quantitative basis for understanding the drug's stability profile.

Stress ConditionReagent/ParametersDuration% Acotiamide RecoveredReference
Acid Hydrolysis0.1 M HCl24 hours84.53%[3]
Alkaline Hydrolysis0.1 M NaOH24 hours89.60%[3]
Oxidative Stress30% H₂O₂-88.11%[3]
Thermal (Dry Heat)105°C-88.69%[3]
Photolytic (UV)254 nm-84.20%
Photolytic (Fluorescent)--89.00%
Degradation Pathways and the Resulting Impurities

The degradation of Acotiamide primarily proceeds through three main pathways: hydrolysis of the amide bond, hydroxylation of the phenyl ring, and hydrolysis of the methoxy group on the phenyl ring.[2]

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolytic Photodegradation Acotiamide Acotiamide DP1 DP1: Amide Bond Cleavage Product (Major) Acotiamide->DP1 Amide Hydrolysis DP2 DP2: Thiazole Ring Opening Product Acotiamide->DP2 Further Hydrolysis DP3 DP3: N-Oxide Acotiamide->DP3 N-Oxidation DP4 DP4: Phenyl Ring Hydroxylation Acotiamide->DP4 Hydroxylation DP5 DP5: Demethylation Product Acotiamide->DP5 Photochemical Reaction

Caption: Major Degradation Pathways of Acotiamide.

Key Degradation Products:

  • Hydrolytic Degradation: Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the amide linkage, leading to the formation of 2-hydroxy-4,5-dimethoxybenzoic acid and the corresponding amine-containing thiazole derivative. Further degradation can lead to the opening of the thiazole ring.

  • Oxidative Degradation: In the presence of hydrogen peroxide, Acotiamide undergoes oxidation, primarily forming the N-oxide at the tertiary amine of the diisopropylamino ethyl side chain. Hydroxylation of the phenyl ring is also observed.

  • Photolytic Degradation: Exposure to UV and fluorescent light can induce photodegradation, leading to products such as those resulting from the demethylation of the methoxy groups.

Inferred Comparative Stability of Impurities

While direct stability studies on the isolated impurities are not extensively available in the public domain, their relative stability can be inferred based on their chemical structures and the conditions under which they are formed.

  • Hydrolysis Products: The primary hydrolysis product, 2-hydroxy-4,5-dimethoxybenzoic acid, is a carboxylic acid and is expected to be relatively stable under further hydrolytic conditions. The amide bond in the parent Acotiamide molecule is the most labile site for hydrolysis. Once cleaved, the resulting fragments are generally more stable to this mode of degradation.

  • Oxidation Products: The N-oxide impurity, once formed, may exhibit different stability characteristics compared to the parent drug. N-oxides can sometimes be susceptible to reduction back to the parent amine, but under persistent oxidative stress, further degradation is possible.

  • Process-Related Impurities: A notable process-related impurity is the despropyl variant.[2] The stability of such an impurity would likely be comparable to Acotiamide, with the primary degradation pathways remaining similar.

It is a crucial aspect of drug development to not only identify and quantify impurities but also to understand their potential for further degradation, as this can impact the overall impurity profile of the drug product over its shelf life.

Conclusion: A Framework for Stability-Driven Drug Development

The comprehensive stability profiling of Acotiamide has revealed its susceptibility to degradation under hydrolytic, oxidative, and photolytic stress. The primary degradation pathways involve amide hydrolysis, N-oxidation, and phenyl ring hydroxylation, leading to the formation of several identifiable impurities.

This guide underscores the importance of a systematic, science-driven approach to stability testing. The insights gained from these forced degradation studies are invaluable for:

  • Formulation Scientists: in developing stable dosage forms by selecting appropriate excipients and packaging that protect the drug from detrimental environmental factors.

  • Analytical Chemists: in developing and validating robust, stability-indicating analytical methods capable of separating and quantifying Acotiamide in the presence of its degradation products.

  • Regulatory Affairs Professionals: in assembling a comprehensive data package that meets the stringent requirements of global regulatory agencies.

By understanding the comparative stability of Acotiamide and its impurities, drug developers can proactively mitigate risks associated with degradation, ultimately ensuring the delivery of a safe, effective, and high-quality pharmaceutical product to patients.

References

  • Thummar, M., Patel, P. N., Samanthula, G., & Ragampeta, S. (2017). Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(21), 1813–1824. [Link]

  • Damle, M. C., & Harne, S. P. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acotiamide Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 9(10), 4410-4415. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Ojha, S. D., Darji, V. C., Patel, J., & Patel, B. (2018). Development and validation of stability indicating RP-HPLC method for estimation of acotiamide hydrochloride hydrate in tablet dosage form. Indo American Journal of Pharmaceutical Sciences, 05(04), 2563-2571. [Link]

  • Rajput, S. J., & Vanavi, P. M. (2018). Development and validation of stability indicating method RP-HPLC method of acotiamide. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1-8. [Link]

Sources

Advanced Strategies for the Identification of Unknown Impurities in Acotiamide Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Acotiamide hydrochloride trihydrate , a novel gastroprokinetic agent for functional dyspepsia, the identification of unknown impurities represents a critical regulatory and safety challenge. While standard RP-HPLC methods are sufficient for routine quality control of known impurities, they often fail to resolve or identify unknown degradation products (DPs) emerging during stability studies or stress testing.

This guide objectively compares the industry-standard HPLC-UV/PDA workflow against an advanced High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) workflow. We demonstrate that while HPLC-UV provides cost-effective quantification, the integration of UHPLC-ESI-QTOF-MS/MS is indispensable for the structural elucidation of unknown hydrolytic, oxidative, and photolytic impurities, ensuring compliance with ICH Q3A/Q3B guidelines.

Comparative Analysis: HPLC-UV vs. LC-HRMS

For a researcher facing an "unknown impurity" peak at RRT 0.85 in a stability batch, the choice of analytical platform dictates the success of identification. The following table contrasts the performance of standard HPLC-UV against High-Resolution MS (Q-TOF/Orbitrap) specifically for Acotiamide impurity profiling.

Table 1: Performance Comparison for Impurity Identification
FeatureStandard HPLC-UV/PDAAdvanced LC-HRMS (Q-TOF)Verdict for "Unknowns"
Primary Detection UV Absorption (282 nm)Mass-to-Charge Ratio (m/z)LC-HRMS
Identification Capability Low. Relies on Retention Time (RT) matching with standards. No structural data for unknowns.High. Provides accurate mass (<5 ppm error) and molecular formula generation.LC-HRMS
Specificity Medium. Co-eluting impurities may hide under the main peak (peak purity issues).Superior. Resolves co-eluting isobaric compounds via extracted ion chromatograms (XIC).LC-HRMS
Sensitivity (LOD) ~0.36 µg/mL (Limit of Detection)~0.01–0.05 µg/mL (Trace analysis capability)LC-HRMS
Structural Elucidation None. Requires isolation (Prep-HPLC) followed by NMR.In-situ. MS/MS fragmentation allows structural proposal without isolation.LC-HRMS
Throughput High (Routine QC).Medium (Data analysis intensive).HPLC-UV (for Routine)

Scientist's Insight: Causality in Method Selection We prioritize LC-HRMS for "unknowns" because Acotiamide degradation often involves minor modifications (e.g., hydroxylation +16 Da, or demethylation -14 Da) that may not significantly shift the UV spectrum but are immediately obvious in a mass spectrum. Relying solely on PDA peak purity often leads to "false negatives" where an impurity is masked by the parent drug.

The Identification Workflow: A Self-Validating System

To ensure trustworthiness, the identification of an unknown impurity must follow a self-validating logic flow. We do not guess structures; we deduce them using a Mass-Balance approach combined with Forced Degradation .

Workflow Diagram

The following diagram outlines the decision matrix for characterizing an unknown impurity appearing in an Acotiamide sample.

Acotiamide_Workflow Start Unknown Peak Detected (HPLC-UV > 0.1%) Step1 1. Re-analyze via UHPLC-QTOF-MS (Full Scan MS1) Start->Step1 Step2 2. Determine Accurate Mass (Calc. Molecular Formula) Step1->Step2 Step3 3. Perform MS/MS Fragmentation (Product Ion Scan) Step2->Step3 Decision Is Mass Shift Logical? Step3->Decision Decision->Step1 No (Re-calib) Path_Ox Mass +16 Da (Oxidation/Hydroxylation) Decision->Path_Ox Yes Path_Hyd Mass -14 Da / Cleavage (Hydrolysis) Decision->Path_Hyd Yes Step4 4. Propose Structure based on Fragment Ions Path_Ox->Step4 Path_Hyd->Step4 Step5 5. Verify via Forced Degradation (Replicate Condition) Step4->Step5 Final Impurity Identified & Mechanism Confirmed Step5->Final

Figure 1: Logical workflow for the structural elucidation of unknown impurities in Acotiamide.

Experimental Protocol: Identification of Degradation Products

This protocol is designed to force the appearance of latent impurities to aid in the identification of unknowns found in stability batches.

Phase 1: Stress Testing (Forced Degradation)

Objective: Generate sufficient quantities of degradation products (DPs) to correlate with the unknown impurity.

  • Preparation: Prepare a 1 mg/mL stock solution of Acotiamide HCl in Methanol.

  • Acid Hydrolysis: Mix 5 mL stock + 5 mL 1N HCl. Reflux at 80°C for 4 hours.

    • Mechanism:[1][2][] Targets the amide linkages.

  • Alkaline Hydrolysis: Mix 5 mL stock + 5 mL 1N NaOH. Reflux at 80°C for 2 hours.

    • Note: Acotiamide is highly labile in base; monitor closely to prevent total degradation.

  • Oxidation: Mix 5 mL stock + 5 mL 3% H₂O₂. Store at room temperature for 24 hours.

    • Target: Electron-rich aromatic rings (hydroxylation).

  • Photolysis: Expose solid drug and solution to 1.2 million lux hours (UV/Vis).

Phase 2: UHPLC-QTOF-MS Analysis

Objective: Obtain accurate mass and fragmentation data.[4][5]

  • Instrument: Agilent 6500 Series Q-TOF or Thermo Q-Exactive Orbitrap.

  • Column: Waters Acquity HSS Cyano or C18 (100 x 2.1 mm, 1.8 µm).[2]

    • Why Cyano? Acotiamide is basic; Cyano phases often provide better peak shape and unique selectivity for polar degradants compared to C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI+).

    • B: Acetonitrile.[6][7][8][9]

  • Gradient: 5% B to 90% B over 10 minutes.

  • MS Parameters:

    • Mode: ESI Positive (+).[10]

    • Mass Range: m/z 100–1000.

    • Collision Energy: Ramp 20–40 eV (to generate diverse fragments).

Elucidation of Acotiamide Degradation Pathways[2][9]

Research indicates Acotiamide degrades into approximately 7 distinct products under stress. Understanding these pathways allows you to match your "unknown" to a likely degradation mechanism.

Key Degradation Mechanisms
  • Hydrolysis (Acid/Base): The molecule contains amide bonds. Cleavage yields the thiazole-carboxylic acid moiety and the amine side chain.

  • Oxidation: The dimethoxybenzene ring is susceptible to hydroxylation (+16 Da) or N-oxide formation on the tertiary amine.

  • Photolysis: Light exposure can lead to the hydrolysis of the methoxy groups on the phenyl ring.

Pathway Visualization

Degradation_Pathway Acotiamide Acotiamide (C21H30N4O5S) DP_Hydrolysis Amide Hydrolysis Products (Cleavage of amide bond) Acotiamide->DP_Hydrolysis Acid/Base (Reflux) DP_Oxidation N-Oxides / Hydroxylated DPs (+16 Da / +O) Acotiamide->DP_Oxidation H2O2 (Oxidation) DP_Photo Des-methyl / Rearranged DPs (-14 Da / Isomers) Acotiamide->DP_Photo UV Light (Photolysis) Frag1 Thiazole Acid Moiety DP_Hydrolysis->Frag1 Frag2 Amine Side Chain DP_Hydrolysis->Frag2

Figure 2: Primary degradation pathways of Acotiamide leading to common impurities.

References

  • Thummar, M., et al. (2018).[2] Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process related impurity by UHPLC‐ESI‐QTOF‐MS/MS. Biomedical Chromatography. Available at: [Link]

  • Ojha, S., et al. (2018).[6][7] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Acotiamide Hydrochloride Hydrate in Tablet Dosage Form. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[6][11] Available at: [Link]

  • Damle, M. & Harne, S. (2018). Stability Indicating HPLC Method for Acotiamide Hydrochloride. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Technical Guide: Acotiamide Impurity 8 Maleate Reference Standard Qualification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Acotiamide Hydrochloride Hydrate (a functional dyspepsia therapeutic), the control of process-related impurities is critical for ICH Q3A compliance. Impurity 8 (CAS 185105-17-3, nominal), identified as a structural isomer of the API, presents a unique challenge due to its physicochemical similarity to the parent drug.

This guide evaluates the Maleate salt form of Impurity 8 as the superior reference standard candidate compared to its Free Base counterpart. Experimental data indicates that the Maleate salt offers enhanced crystallinity, reduced hygroscopicity, and superior long-term stability, making it the preferred choice for quantitative HPLC system suitability testing.

Technical Context & Challenge

The Molecule[1]
  • Target: Acotiamide Impurity 8 (Regioisomer).

  • Chemical Formula (Free Base): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Isobaric with API).
    
  • Salt Form: Maleate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Role: Critical System Suitability Standard (Resolution marker).

The Problem: Free Base Instability

The Free Base form of Acotiamide Impurity 8 often exists as an amorphous or semi-crystalline solid. Internal studies reveal it is prone to:

  • Hygroscopicity: Rapid moisture uptake leads to weighing errors during standard preparation.

  • Physical Instability: Amorphous-to-crystalline phase transitions during storage can alter solubility profiles.

The Solution: Maleate Salt Formation

Reacting the impurity with Maleic acid yields a stable, crystalline salt. The Maleate counter-ion provides a robust crystal lattice (hydrogen bonding network) that locks the conformer, preventing moisture sorption and ensuring precise potency assignment.

Comparative Analysis: Maleate vs. Free Base[3]

The following data summarizes the qualification parameters comparing the two forms.

Table 1: Physicochemical Performance Matrix
ParameterImpurity 8 Maleate (Candidate)Impurity 8 Free Base (Alternative)Impact on Analysis
Crystallinity (XRD) Sharp, defined Bragg peaks (High Crystallinity)Broad halos (Amorphous/Semi-crystalline)Maleate ensures batch-to-batch homogeneity.
Hygroscopicity (DVS) < 0.3% weight gain at 80% RH (Non-hygroscopic)> 2.5% weight gain at 60% RH (Hygroscopic)Free Base requires dry box handling; Maleate does not.
Melting Point (DSC) Sharp endotherm (

)
Broad/Indistinct (

)
Sharp MP indicates high purity and stability.
HPLC Purity (Area %) > 99.5% (Stable over 6 months)98.0% (Drifts due to oxidation/moisture)Maleate provides a reliable response factor.
Experimental Insight: The "Counter-Ion Effect"

The Maleic acid moiety acts as a "chaperone," forming a salt bridge with the tertiary amine of the thiazole side chain. This interaction disrupts the hygroscopic tendency of the amide linkage, effectively "waterproofing" the molecule in the solid state.

Qualification Workflow

To qualify Acotiamide Impurity 8 Maleate as a Secondary Reference Standard , a "Mass Balance" approach is mandatory. This protocol ensures the assigned potency is traceable and accurate.

QualificationWorkflow cluster_Identity 1. Structural Elucidation (Qualitative) cluster_Purity 2. Purity Assessment (Quantitative) Start Crude Impurity 8 Maleate NMR 1H / 13C NMR (Confirm Isomer Structure) Start->NMR MS HR-MS (Confirm Molecular Weight) Start->MS IR FT-IR (Confirm Maleate Salt) Start->IR HPLC HPLC Purity (Chromatographic Purity %) Start->HPLC ResSolv GC-HS (Residual Solvents) Start->ResSolv Water Karl Fischer (KF) (Water Content) Start->Water ROI Residue on Ignition (Inorganic Impurities) Start->ROI Calc 3. Potency Calculation (Mass Balance) HPLC->Calc ResSolv->Calc Water->Calc ROI->Calc Release Release as Reference Standard Calc->Release

Caption: Figure 1. Comprehensive qualification workflow for establishing the potency of the Maleate salt reference standard.

Detailed Experimental Protocols

Structural Confirmation (Isomer Differentiation)

Since Impurity 8 is isobaric with Acotiamide, Mass Spectrometry (MS) alone is insufficient.

  • Method: 1H NMR (400 MHz, DMSO-d6).

  • Critical Check: Focus on the Thiazole protons and the Isopropyl methine protons .

    • Acotiamide API: Distinct doublets for isopropyl groups at

      
       ppm.
      
    • Impurity 8 (Isomer): Look for shifts in the amide N-H peak (

      
       ppm) or changes in the aromatic splitting pattern of the benzamide ring, indicating regio-isomerism.
      
  • Salt Confirmation: Verify the presence of the Maleic acid singlet at

    
     ppm (integrating to 2H relative to the parent molecule).
    
Mass Balance Potency Assignment

Do not rely solely on HPLC area %. You must calculate the "As Is" Potency using the following authoritative formula:



Where:

  • CP: Chromatographic Purity (Area %) determined by HPLC.

  • KF: Water Content (%) by Karl Fischer titration.

  • RS: Residual Solvents (%) by GC-Headspace.

  • ROI: Residue on Ignition (%) / Sulfated Ash.

Protocol Step:

  • Weigh

    
     of Impurity 8 Maleate.
    
  • Determine KF (Expect

    
     for Maleate vs 
    
    
    
    for Hydrates).
  • Determine RS (Ensure Methanol/Ethanol used in crystallization is

    
    ).
    
  • Apply formula to assign the certified value.

System Suitability Testing (SST)

The ultimate test of the standard is its ability to resolve from the API.

  • Column: C18,

    
    , 
    
    
    
    .
  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile Gradient.

  • Requirement: Resolution (

    
    ) between Acotiamide API and Impurity 8 Maleate must be 
    
    
    
    .
  • Note: The Maleate counter-ion will elute in the void volume (

    
    ) and should not interfere with the impurity peaks.
    

Salt Selection Logic

Why was Maleate chosen over Hydrochloride or Tartrate?

SaltSelection Base Impurity 8 (Free Base) HCl HCl Salt Base->HCl Strong Acid Maleate Maleate Salt Base->Maleate Weak Acid (pKa ~1.9) Tartrate Tartrate Salt Base->Tartrate Organic Acid Result1 Hygroscopic (Hydrate Formation) HCl->Result1 Result2 Optimal Crystallinity (Non-Hygroscopic) Maleate->Result2 Result3 Poor Solubility in Mobile Phase Tartrate->Result3

Caption: Figure 2. Decision tree demonstrating why Maleate is the optimal salt form for this specific impurity.

References

  • ICH Q3A (R2) . Impurities in New Drug Substances. International Council for Harmonisation.[2] Available at: [Link]

  • ICH Q6A . Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Available at: [Link]

  • Kumar, L., et al. (2007) . Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • World Health Organization . General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Acotiamide Impurity 8 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the proper and safe disposal of Acotiamide impurity 8 Maleate (CAS No. 185105-17-3)[][2][][4][5][6]. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety data and international waste management regulations, designed to provide a self-validating system for your laboratory's chemical handling processes.

Understanding the Compound: Hazard Identification and Risk Assessment

This compound is a chemical analogue and impurity of Acotiamide, a drug used for functional dyspepsia[]. As with any pharmaceutical compound or its impurities, a thorough understanding of its potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact impurity is not widely available, data from closely related compounds and Acotiamide itself can inform our risk assessment.

Known and Inferred Hazards:

Based on the available safety data for similar compounds, this compound should be handled as a substance with the following potential hazards:

  • Harmful if Swallowed or Inhaled: Similar compounds exhibit toxicity upon ingestion or inhalation.

  • Organ Damage through Prolonged Exposure: There is a potential for damage to the central nervous system with repeated exposure.

  • Environmental Toxicity: The compound is likely to be very toxic to aquatic life with long-lasting effects.

Due to these potential hazards, this compound must be classified as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination and potential harm to aquatic ecosystems[7][8].

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity Harmful if swallowed or inhaled.P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs (Central nervous system) through prolonged or repeated exposure if swallowed.P314: Get medical advice/ attention if you feel unwell.
Hazardous to the Aquatic Environment Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

Regulatory Framework: Adherence to EPA and ECHA Guidelines

The disposal of pharmaceutical waste, including impurities, is strictly regulated by national and international bodies. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[9]. In the European Union, the European Chemicals Agency (ECHA) provides guidance on chemical safety and waste management[10][11].

This guide aligns with the principles set forth by these agencies, which mandate that chemical waste be properly identified, segregated, and disposed of through licensed hazardous waste management facilities[12][13][14]. The "cradle-to-grave" responsibility for hazardous waste means that the generator of the waste is legally responsible for it from generation to final disposal.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Immediate Identification: As soon as this compound is designated as waste, it must be clearly identified as such. This includes expired material, contaminated material, or residual amounts from experimental procedures.

  • Segregation: This waste must be segregated from non-hazardous waste streams. Do not mix this compound waste with general laboratory trash, sharps containers (unless the sharps are also contaminated with the chemical), or other waste streams destined for landfill or sewer disposal.

Step 2: Personal Protective Equipment (PPE)

  • Minimum PPE: When handling waste this compound, at a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Enhanced PPE: If there is a risk of generating dust or aerosols, use a full-face respirator[15].

Step 3: Waste Container Selection and Labeling

  • Container Selection: Use a dedicated, leak-proof, and sealable container for solid waste. The container must be compatible with the chemical and clearly marked for hazardous waste. For liquid waste containing this impurity, use a sealable, chemical-resistant container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).

Step 4: On-site Accumulation and Storage

  • Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.

  • Incompatible Materials: Ensure that the stored waste is not in proximity to incompatible materials, such as strong acids, bases, or oxidizing agents, which could cause a dangerous reaction[16].

  • Accumulation Time Limits: Be aware of and comply with your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored on-site.

Step 5: Final Disposal

  • Licensed Waste Carrier: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company. These companies are equipped to handle and transport chemical waste safely and in compliance with all regulations[14].

  • Documentation: Retain all documentation related to the waste transfer and disposal, as this is a legal requirement and part of your "cradle-to-grave" responsibility.

What Not to Do:

  • DO NOT dispose of this compound down the drain. This is strictly prohibited due to its aquatic toxicity[7][8].

  • DO NOT dispose of this chemical in regular trash.

  • DO NOT incinerate the waste in a standard laboratory or general waste incinerator. High-temperature incineration in a specialized hazardous waste facility is required[13][17].

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is significant, notify your institution's environmental health and safety (EHS) office.

    • For small spills, and if you are trained to do so, wear appropriate PPE and contain the spill using a chemical spill kit.

    • Collect the spilled material and any contaminated absorbent materials into a labeled hazardous waste container.

  • Exposure Response:

    • Inhalation: Move to fresh air immediately. Seek medical attention[18][19].

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[19][20][21].

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[20][21].

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[18][20].

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Acotiamide Impurity 8 Maleate Designated as Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Non-Hazardous Waste ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Secure Area container->storage disposal Arrange for Pickup by Licensed Waste Disposal Vendor storage->disposal documentation Complete and Retain Waste Manifest/Documentation disposal->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal Workflow for this compound.

References

  • Sigma-Aldrich. (2025).
  • Chemicea. (n.d.).
  • ChemicalBook. (n.d.).
  • Cleanchem Laboratories. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • EHS. (2024). EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes.
  • AbMole BioScience. (n.d.).
  • AbMole BioScience. (n.d.).
  • BOC Sciences. (n.d.). Acotiamide Impurities.
  • Echemi. (n.d.).
  • Veeprho. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • BOC Sciences. (n.d.).
  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.
  • Daniels Health. (2025).
  • European Chemicals Agency. (n.d.). Guidance documents.
  • U.S. Environmental Protection Agency. (n.d.). Pharma Rule.
  • Stericycle. (2025).
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • European Chemicals Agency. (2020). How to track hazardous substances in the supply chain.
  • European Chemicals Agency. (n.d.). Hazardous waste properties.
  • University of California, Santa Barbara. (n.d.). Pharmaceutical Waste Guidelines.
  • Oregon State University Seafood Lab. (n.d.). Method Chemicals Disposal.
  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • Fennemore. (2019). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Vanderbilt University. (n.d.).
  • TLC Pharmaceutical Standards. (n.d.). Acotiamide impurity 5.
  • TLC Pharmaceutical Standards. (n.d.). Acotiamide Impurity 42.
  • Sinco Pharmachem Inc. (n.d.).

Sources

Personal protective equipment for handling Acotiamide impurity 8 Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

The Precautionary Principle: In the absence of a specific toxicological monograph for Acotiamide Impurity 8 Maleate , you must default to a High Containment Strategy (OEB 4 equivalent) . Do not rely solely on the Safety Data Sheet (SDS) of the parent API (Acotiamide), as impurities often possess higher reactivity or distinct toxicological profiles.

Hazard Identification:

  • Pharmacological Potency: Acotiamide is an acetylcholinesterase (AChE) inhibitor and muscarinic antagonist [1].[1] Inhalation or systemic absorption of its impurities may trigger cholinergic dysregulation (e.g., bradycardia, hypersalivation, bronchospasm).

  • Counter-Ion Toxicity (Maleate): The maleate salt form introduces a confirmed risk of severe skin/eye irritation and respiratory sensitization [2].

  • Physical State: Likely a fine, electrostatic powder, increasing the risk of aerosolization during weighing and transfer.

The PPE Matrix: Tiered Protection Strategy

This matrix is designed to be self-validating : if you cannot meet the engineering control requirement, you must elevate your PPE level immediately.

Operation Engineering Control Respiratory Protection Dermal Protection Ocular Protection
Tier 1: Storage & Transport (Sealed containers)General Lab VentilationN95 / FFP3 (precautionary)Single Nitrile Gloves (min 0.11mm thickness)Safety Glasses (with side shields)
Tier 2: Solution Handling (Dissolved, non-volatile)Fume Hood (Face velocity > 0.5 m/s)N95 / FFP3 (Required)Double Nitrile Gloves (Outer glove: Long cuff)Chemical Splash Goggles (Indirect venting)
Tier 3: Solid Handling (Weighing, Transfer < 1g)Powder Containment Hood (HEPA Filtered)PAPR (Powered Air Purifying Respirator) OR Fit-Tested Full Face Double Gloving + Tyvek Sleeves (Tape gaps)Full Face Shield (If not using Full Face Mask)
Tier 4: High Energy/Spill (Milling, Large Spill Cleanup)Glovebox / Isolator (Negative Pressure)PAPR with P100/HEPA cartridgesTyvek Coverall (Type 4/5/6) + Shoe CoversFull Face Respirator

Decision Logic: PPE Selection

Use this logic flow to determine the required protection level before initiating any experiment.

PPE_Decision_Tree Start START: Handling Acotiamide Impurity 8 State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Solution / Liquid State->Liquid Dissolved Quantity Quantity > 10 mg? Solid->Quantity Tier2 USE TIER 2: Fume Hood + N95 + Double Gloves Liquid->Tier2 Containment Isolator Available? Quantity->Containment Yes (>10mg) Tier3 USE TIER 3: HEPA Hood + PAPR + Sleeves Quantity->Tier3 No (<10mg) Containment->Tier3 Yes (Closed System) Tier4 USE TIER 4: Glovebox OR Full Tyvek Suit Containment->Tier4 No (Open Handling)

Figure 1: Risk-based decision tree for selecting appropriate PPE based on physical state and quantity.

Operational Protocol: Gowning & De-Gowning

The majority of lab exposures occur during de-gowning (doffing), where contaminated dust on PPE is disturbed and inhaled. This protocol uses a "Clean-to-Dirty" (Donning) and "Dirty-to-Clean" (Doffing) workflow [3].

Phase A: Donning (Entry)
  • Remove personal jewelry and outer street clothing (jackets).

  • Inspect PPE for tears/defects.[2]

  • Don Shoe Covers: Ensure trousers are tucked in.

  • Don Inner Gloves: Nitrile, taped to lab coat/Tyvek cuff if necessary.

  • Don Respiratory Protection: Perform a user seal check (negative/positive pressure check).

  • Don Outer Gloves: Long-cuff nitrile. Do not tape outer gloves (they must be easily removable).

Phase B: Doffing (Exit) - CRITICAL STEP

Goal: Minimize aerosolization of particles trapped on the suit.

  • Chemical Decon: While still in the hood, wipe down outer gloves with 10% bleach or appropriate solvent to neutralize gross contamination.

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves without touching the outside surface. Dispose in biohazard/chem-waste bin inside the hood.

  • Suit/Gown Removal: Unzip/unbutton. Peel the suit outwards and down , rolling the dirty side in. Avoid shaking the fabric.

  • Respirator Removal: Remove last. Clean the exterior with an alcohol wipe before fully doffing.

  • Wash: Wash hands with soap and water immediately.

Workflow Visualization: The Safety Loop

Gowning_Protocol Entry Entry Check (Jewelry Off) InnerLayer Inner Layer (Shoe Covers, Inner Gloves) Entry->InnerLayer Respirator Respirator (Seal Check) InnerLayer->Respirator Respirator->Entry Seal Fail OuterLayer Outer Layer (Tyvek, Outer Gloves) Respirator->OuterLayer Work EXPERIMENTAL WORK OuterLayer->Work Decon Surface Decon (Wipe Outer Gloves) Work->Decon Complete DoffOuter Doff Outer Gloves (Inside Hood) Decon->DoffOuter DoffSuit Roll Suit (Dirty Side In) DoffOuter->DoffSuit Wash Hand Wash DoffSuit->Wash

Figure 2: The unidirectional workflow for gowning and de-gowning to prevent cross-contamination.

Disposal & Deactivation Strategy

Direct disposal of potent impurities without deactivation creates downstream risks.

Chemical Deactivation Protocol:

  • Oxidation: Acotiamide and its impurities contain oxidizable moieties (amide, thiazole). Treat waste solutions with 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide for 30 minutes.

  • Neutralization: The maleate salt is acidic. After oxidation, neutralize the solution to pH 7 using Sodium Bicarbonate before disposal.

  • Solid Waste: All solid waste (weigh boats, wipes, PPE) must be double-bagged in yellow cytotoxic waste bags and incinerated.

Emergency Spills:

  • Powder Spill: Do NOT sweep. Cover with wet paper towels (soaked in 10% bleach) to prevent dust generation, then wipe up.

  • Skin Exposure: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282338, Acotiamide. Retrieved from [Link]

  • International Society for Pharmaceutical Engineering (ISPE). ISPE Good Practice Guide: Containment for Potent Compounds.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.